molecular formula C9H14O4 B1584308 Eudragit L 30D CAS No. 25212-88-8

Eudragit L 30D

Cat. No.: B1584308
CAS No.: 25212-88-8
M. Wt: 186.2 g/mol
InChI Key: GDCRSXZBSIRSFR-UHFFFAOYSA-N
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Description

Eudragit L 30D is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl prop-2-enoate;2-methylprop-2-enoic acid
Source PubChem
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InChI

InChI=1S/C5H8O2.C4H6O2/c1-3-5(6)7-4-2;1-3(2)4(5)6/h3H,1,4H2,2H3;1H2,2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCRSXZBSIRSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C.CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25212-88-8
Record name Ethyl acrylate-methacrylic acid copolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25212-88-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30905271
Record name 2-Methylprop-2-enoic acid--ethyl prop-2-enoate (1/1)
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
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CAS No.

25212-88-8, 100218-76-6
Record name Methacrylic acid - methyl methacrylate copolymer (1:1 mw 135000)
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Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
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Record name 2-Methylprop-2-enoic acid--ethyl prop-2-enoate (1/1)
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Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Eudragit L 30 D-55: Chemical Structure and Monomer Ratio

This technical guide provides a comprehensive overview of the chemical and physical properties of Eudragit L 30 D-55, a widely used polymer in the pharmaceutical industry for enteric coatings of solid dosage forms.

Chemical Identity and Structure

Eudragit L 30 D-55 is the commercial name for an aqueous dispersion of an anionic copolymer derived from methacrylic acid and ethyl acrylate.[1][2][3] The monomers are randomly distributed along the polymer chain.[1][4] This copolymer is designated in various pharmacopeias, including as "Methacrylic Acid - Ethyl Acrylate Copolymer (1:1) Dispersion 30 Per Cent" in the European Pharmacopoeia (Ph. Eur.), "Methacrylic Acid and Ethyl Acrylate Copolymer Dispersion" in the United States Pharmacopeia/National Formulary (USP/NF), and "Methacrylic Acid Copolymer LD" in the Japanese Pharmacopoeia (JPE).[1][3]

The key functional groups in the polymer are the carboxylic acid groups from the methacrylic acid units and the ester groups from the ethyl acrylate units. The presence of the carboxylic acid groups makes the polymer's solubility pH-dependent. It remains insoluble in acidic environments, such as the stomach, but dissolves in the more alkaline conditions of the small intestine, typically at a pH above 5.5.[2][5]

Monomer Ratio and Composition

The defining characteristic of Eudragit L 30 D-55 is the ratio of its constituent monomers. The copolymer is synthesized to have an approximate 1:1 molar ratio of free carboxyl groups (from methacrylic acid) to ester groups (from ethyl acrylate).[1][2][4] This specific ratio is critical for its enteric properties, ensuring drug release is targeted to the upper small intestine.[3]

The commercial product is an aqueous dispersion containing 30% dry polymer substance.[1][4][5] The dispersion also contains small percentages of sodium lauryl sulfate (0.7% on solid substance) and polysorbate 80 (2.3% on solid substance) which act as emulsifiers.[1]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for Eudragit L 30 D-55, providing a clear reference for formulation and quality control purposes.

PropertyValueReference(s)
Monomer Ratio (Methacrylic Acid:Ethyl Acrylate) Approx. 1:1[1][2][4]
Dry Substance / Residue on Evaporation 28.5 - 31.5 %[1][4]
Methacrylic Acid Units (on dry substance) 46.0 - 50.6 %[1][6][7]
Acid Value (on dry substance) 300 - 330 mg KOH/g[1]
Weight Average Molar Mass (Mw) Approx. 320,000 g/mol [1][4]
Physical Form Milky-white liquid of low viscosity[1][4]

Experimental Protocols

A crucial quality control parameter for Eudragit L 30 D-55 is the determination of the methacrylic acid content, which is typically performed via potentiometric titration.

Protocol: Assay of Methacrylic Acid Content by Potentiometric Titration

This method is based on the procedure outlined in the European Pharmacopoeia (2.2.20) and the United States Pharmacopeia (<541>).[1]

Objective: To quantify the percentage of methacrylic acid units in the Eudragit L 30 D-55 dry substance.

Materials:

  • Eudragit L 30 D-55 dispersion

  • Isopropyl alcohol

  • Purified water

  • 0.5 N Sodium Hydroxide (NaOH) volumetric solution

  • Potentiometer with a suitable electrode system (e.g., glass and reference electrodes)

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh approximately 1.5 g of Eudragit L 30 D-55 dispersion into a beaker.

  • Add 60 ml of isopropyl alcohol and 40 ml of purified water to the beaker.

  • Place the beaker on a magnetic stirrer and stir the mixture for approximately 15 minutes, or until the polymer is completely dissolved.

  • Immerse the electrodes of the calibrated potentiometer into the solution.

  • Titrate the solution with 0.5 N NaOH. Record the volume of titrant added and the corresponding pH or potential readings.

  • Determine the endpoint of the titration, which is the point of maximum inflection on the titration curve.

  • Calculate the percentage of methacrylic acid units based on the dry substance content of the dispersion.

Calculation: The content of methacrylic acid units is calculated using the following relationship: 1 ml of 0.5 N NaOH is equivalent to 43.045 mg of methacrylic acid.[1] The result is then adjusted based on the predetermined dry substance content of the dispersion sample.

Visualization of Chemical Structure

The following diagram illustrates the random arrangement of methacrylic acid and ethyl acrylate monomers within the Eudragit L 30 D-55 polymer chain.

Eudragit_L30D55_Structure cluster_polymer Polymer Chain Segment start monomer1 Methacrylic Acid -[CH₂-C(CH₃)(COOH)]- end monomer2 Ethyl Acrylate -[CH₂-CH(COOC₂H₅)]- monomer1->monomer2 monomer3 Ethyl Acrylate -[CH₂-CH(COOC₂H₅)]- monomer2->monomer3 monomer4 Methacrylic Acid -[CH₂-C(CH₃)(COOH)]- monomer3->monomer4 monomer5 Methacrylic Acid -[CH₂-C(CH₃)(COOH)]- monomer4->monomer5 monomer6 Ethyl Acrylate -[CH₂-CH(COOC₂H₅)]- monomer5->monomer6

Caption: Random copolymer structure of Eudragit L 30 D-55.

References

A Technical Guide to the pH-Dependent Solubility of Eudragit L 30D-55

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism behind the pH-dependent solubility of Eudragit L 30D-55, a critical functional polymer for enteric drug delivery. The document outlines its chemical properties, the physicochemical principles governing its function, and standard experimental protocols for its characterization.

Core Properties of this compound-55

This compound-55 is the aqueous dispersion of an anionic copolymer derived from methacrylic acid and ethyl acrylate.[1] The ratio of free carboxyl groups to ester groups is approximately 1:1, which is fundamental to its pH-sensitive behavior.[1][2] Supplied as a 30% aqueous dispersion, it is designed for enteric film coatings that target drug release at a pH above 5.5, corresponding to the environment of the upper small intestine.[3][4][5] The monomers are randomly distributed along the polymer chain.[1]

Table 1: Quantitative Specifications of this compound-55
PropertyValueDescription
Chemical Name Methacrylic Acid - Ethyl Acrylate Copolymer (1:1)Anionic copolymer forming the functional backbone.[6]
Dry Substance 28.5 - 31.5 %The solid polymer content in the aqueous dispersion.[1][7]
Methacrylic Acid Units 46.0 - 50.6 % (on dry substance)The percentage of acidic monomers responsible for pH sensitivity.[1][8]
Acid Value 300 - 330 mg KOH / g dry substanceA measure of the free carboxylic acid groups available for ionization.[1]
Weight Average Molar Mass (Mw) Approx. 320,000 g/mol The average molecular weight of the polymer chains.[1][7]
Physical Form Milky-white liquid of low viscosityThe commercial form of the aqueous dispersion.[1]
Dissolution pH > 5.5The pH threshold at which the polymer begins to dissolve.[4][5]

The Core Mechanism of pH-Dependent Solubility

The functionality of this compound-55 is entirely dependent on the presence of anionic carboxylic acid (-COOH) groups from its methacrylic acid units.[8][9] The ionization state of these groups dictates the polymer's solubility.

  • In Acidic Environments (e.g., Stomach, pH 1-3): At a low pH, the concentration of hydrogen ions (H⁺) is high. According to the Henderson-Hasselbalch equation, the carboxylic acid groups remain largely protonated and unionized (-COOH). In this state, the polymer chains can form hydrogen bonds with each other but not with water, rendering the polymer insoluble.[10][11] This insolubility creates a stable, protective barrier around the drug core, preventing its release in the harsh gastric environment.[5]

  • In Neutral to Alkaline Environments (e.g., Intestine, pH > 5.5): As the dosage form transitions from the stomach to the small intestine, the ambient pH rises. When the pH surpasses the polymer's pKa (which is effectively around 5.5), the carboxylic acid groups deprotonate and become ionized carboxylate groups (-COO⁻).[10] This process introduces multiple negative charges along the polymer backbone. The resulting electrostatic repulsion between these negative charges forces the polymer chains to uncoil and separate.[9] This conformational change allows water molecules to hydrate the polymer chains, leading to swelling and, ultimately, the complete dissolution of the film coating, which releases the active pharmaceutical ingredient.[5]

Diagram 1. pH-dependent ionization and dissolution mechanism of this compound-55.

Key Experimental Protocols

Characterizing the properties of this compound-55 is essential for formulation development and quality control. The following are standard methodologies for assessing its critical attributes.

Protocol: Determination of Acid Value by Potentiometric Titration

This method quantifies the amount of free carboxylic acid groups in the polymer, which is directly related to its pH-sensitivity.[1][7]

Apparatus and Reagents:

  • Potentiometric titrator with a suitable electrode (e.g., glass pH electrode).

  • Analytical balance.

  • Magnetic stirrer and stir bar.

  • Solvent Mixture: 60 mL Isopropyl Alcohol and 40 mL Purified Water.

  • Titrant: Standardized 0.5 N Sodium Hydroxide (NaOH).

Methodology:

  • Sample Preparation: Accurately weigh approximately 1.5 g of this compound-55 dispersion into a beaker.

  • Dissolution: Add the solvent mixture (60 mL isopropyl alcohol, 40 mL water) to the beaker.

  • Stirring: Stir the mixture for approximately 15 minutes, or until the polymer is fully dissolved.[7]

  • Titration: Immerse the electrode and the titrant delivery tip into the solution. Titrate the sample with 0.5 N NaOH, recording the pH or potential as a function of titrant volume.

  • Endpoint Determination: The equivalence point is determined from the resulting titration curve, typically at the point of the greatest change in pH per unit volume of titrant added.

  • Calculation: The acid value is calculated based on the volume of NaOH consumed. Note that 1 mL of 0.5 N NaOH is equivalent to 43.045 mg of methacrylic acid units.[1][7]

start Start step1 Weigh ~1.5g This compound-55 start->step1 step2 Dissolve in Isopropanol/Water step1->step2 step3 Titrate with 0.5 N NaOH step2->step3 step4 Detect Endpoint Potentiometrically step3->step4 step5 Calculate Acid Value step4->step5 end End step5->end

Diagram 2. Experimental workflow for Acid Value determination via titration.
Protocol: In Vitro pH-Shift Dissolution Testing

This experiment simulates the passage of a dosage form through the gastrointestinal tract to verify its enteric properties.[12][13]

Apparatus and Reagents:

  • USP-compliant dissolution apparatus (e.g., Apparatus 2, paddles).

  • UV-Vis Spectrophotometer or HPLC for drug quantification.

  • Simulated Gastric Fluid (SGF): pH 1.2, without enzymes.

  • Buffer for pH adjustment (e.g., 0.2 M sodium phosphate solution).

  • Simulated Intestinal Fluid (SIF): Resulting pH 6.8.

Methodology:

  • Acidic Stage:

    • Place the this compound-55 coated dosage form into a dissolution vessel containing 750 mL of SGF (pH 1.2) maintained at 37 ± 0.5 °C.

    • Stir at a specified speed (e.g., 50 rpm) for 2 hours.

    • Periodically withdraw samples to confirm that minimal or no drug is released.

  • pH Shift:

    • After 2 hours, add 250 mL of a pre-warmed buffer (e.g., 0.2 M sodium phosphate) to the vessel to raise the pH to 6.8.[12]

  • Intestinal Stage:

    • Continue stirring in the pH 6.8 medium.

    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed pH 6.8 medium if necessary.

  • Analysis:

    • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry).

    • Plot the percentage of drug released versus time to generate a dissolution profile.

cluster_acid Acidic Stage (2 hours) cluster_intestinal Intestinal Stage a1 Place Dosage Form in SGF (pH 1.2, 37°C) a2 Stir at 50 rpm a1->a2 a3 Sample to confirm no drug release a2->a3 b1 Add Buffer to shift pH to 6.8 a3->b1 pH Shift b2 Continue Stirring b1->b2 b3 Withdraw Samples at Intervals b2->b3 b4 Analyze Drug Concentration b3->b4 b4->b2 Repeat Sampling

Diagram 3. Experimental workflow for a two-stage pH-shift dissolution test.

Conclusion

The pH-dependent solubility of this compound-55 is a precisely controlled mechanism governed by the ionization of its methacrylic acid functional groups. Its insolubility at the low pH of the stomach provides robust protection for acid-labile drugs and prevents gastric irritation. The sharp transition to a soluble form above pH 5.5 ensures rapid and predictable drug release in the upper small intestine. A thorough understanding and characterization of this mechanism through the protocols outlined are fundamental to the successful development of safe and effective enteric-coated oral dosage forms.

References

A Comprehensive Technical Guide to the Physical Properties of Eudragit L 30D-55 Aqueous Dispersion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of Eudragit L 30D-55, an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate.[1][2] This versatile polymer is a cornerstone in pharmaceutical formulations, primarily utilized for enteric coatings of solid dosage forms.[3][4] Its pH-dependent solubility ensures protection of the active pharmaceutical ingredient (API) from the acidic environment of the stomach, allowing for targeted drug release in the small intestine.[3][5]

Core Physical Properties

The physical characteristics of this compound-55 are critical to its performance and processing. The following tables summarize the key quantitative data for the aqueous dispersion and the resulting polymer film.

This compound-55 Aqueous Dispersion: Key Physical Parameters
PropertyValueReference
Appearance Milky-white liquid of low viscosity[2]
Solid Content (Dry Substance) 28.5 - 31.5 %[1][2]
Viscosity (Apparent) 3 - 10 mPa·s[1]
pH 2.1 - 3.0[1]
Density (Relative) Approximately 1.05 g/cm³[2]
Refractive Index of Polymer 1.39 - 1.395[1]
This compound-55 Polymer Film: Solid-State Properties
PropertyValueReference
Glass Transition Temperature (Tg) 110 °C[6]
Solubility Threshold Soluble above pH 5.5[3][7]
Composition Anionic copolymer of methacrylic acid and ethyl acrylate in a 1:1 ratio[1][2]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties are outlined below. These protocols are based on pharmacopeial methods and standard laboratory practices.

Determination of Solid Content (Residue on Evaporation)

This method determines the percentage of non-volatile matter in the this compound-55 aqueous dispersion.

Methodology (based on Ph. Eur. 2.2.32 method d): [1][2]

  • Accurately weigh approximately 1 g of the this compound-55 dispersion into a pre-weighed, dry evaporating dish.

  • Place the dish in a drying oven maintained at a constant temperature of 110 °C.

  • Dry the sample for a period of 5 hours.[1][2]

  • After drying, transfer the dish to a desiccator to cool to room temperature.

  • Once cooled, weigh the dish with the dried residue.

  • Calculate the solid content as a percentage of the initial weight of the dispersion. The dispersion should form a clear film after drying.[1][2]

Measurement of Viscosity

The viscosity of the aqueous dispersion is a critical parameter for processing and application, such as spray coating.

Methodology (using a Brookfield Viscometer, based on Ph. Eur. 2.2.10 or USP <912> method II): [1]

  • Apparatus: Brookfield viscometer equipped with a UL (Ultra-Low) adapter.

  • Sample Preparation: Allow the this compound-55 dispersion to equilibrate to a constant temperature of 20 °C.

  • Measurement:

    • Set the rotational speed of the viscometer to 30 rpm.[1]

    • Attach the UL adapter and immerse it into the dispersion, ensuring the sample level is appropriate as per the instrument's manual.

    • Allow the reading to stabilize before recording the viscosity value in millipascal-seconds (mPa·s).

Determination of pH

The pH of the dispersion is an indicator of its stability and is inherent to the acidic nature of the copolymer.

Methodology (based on Ph. Eur. 2.2.3 or USP <791>): [1][2]

  • Apparatus: A calibrated pH meter with a suitable electrode.

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0) at the measurement temperature.

  • Measurement:

    • Immerse the pH electrode into the undiluted this compound-55 aqueous dispersion.

    • Allow the reading to stabilize.

    • Record the pH value.

Measurement of Density

The density of the dispersion is required for accurate dosing and formulation calculations.

Methodology (based on Ph. Eur. 2.2.5): [2]

  • Apparatus: A calibrated pycnometer or a suitable density meter.

  • Procedure:

    • Determine the weight of the empty, clean, and dry pycnometer.

    • Fill the pycnometer with the this compound-55 dispersion, ensuring there are no air bubbles.

    • Adjust the temperature of the filled pycnometer to 20 °C.

    • Remove any excess dispersion and weigh the filled pycnometer.

    • Calculate the density by dividing the mass of the dispersion by the volume of the pycnometer.

Determination of Glass Transition Temperature (Tg)

The glass transition temperature of the polymer film is a crucial characteristic that influences the mechanical properties and film formation of the coating.

Methodology (using Differential Scanning Calorimetry - DSC):

  • Sample Preparation:

    • Cast a film of the this compound-55 dispersion on a suitable substrate (e.g., a glass plate) and allow it to dry completely. A clear film should be formed.[1]

    • Carefully peel the film and accurately weigh a small sample (typically 5-10 mg) into an aluminum DSC pan.

    • Seal the pan hermetically.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate of 10 °C/min under a nitrogen atmosphere.[6]

    • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

pH-Dependent Dissolution Mechanism

The functionality of this compound-55 as an enteric coating agent is derived from the chemistry of its polymer chains. The copolymer contains methacrylic acid units, which have carboxylic acid functional groups. The ratio of free carboxyl groups to ester groups is approximately 1:1.[1][2]

At the low pH of the stomach (typically pH 1-3), the carboxylic acid groups remain protonated and are largely unionized. This renders the polymer insoluble in the gastric fluid, forming a protective barrier around the dosage form.

Upon transit to the small intestine, the pH rises to above 5.5.[5] In this less acidic environment, the carboxylic acid groups deprotonate (ionize), forming carboxylate salts. This ionization leads to electrostatic repulsion between the polymer chains, causing the polymer to swell and dissolve, thereby releasing the drug in the desired region of the gastrointestinal tract.

Eudragit_L30D55_Dissolution cluster_stomach Stomach (pH 1-3) cluster_intestine Small Intestine (pH > 5.5) Polymer_Insoluble This compound-55 (Protonated -COOH groups) Insoluble Film Polymer_Soluble This compound-55 (Ionized -COO- groups) Soluble Polymer Polymer_Insoluble->Polymer_Soluble Transit to higher pH Drug_Release Drug Release Polymer_Soluble->Drug_Release Dissolution of Film Drug_Core API Core Drug_Core->Polymer_Insoluble Coating Process

Caption: pH-dependent dissolution of this compound-55.

References

In-Depth Technical Guide: Glass Transition Temperature of Eudragit L 30D-55 Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of Eudragit L 30D-55 films, a critical parameter in the formulation and development of enteric-coated dosage forms. Understanding and controlling the Tg is essential for ensuring the stability, mechanical properties, and drug release characteristics of the final product.

Introduction to this compound-55 and its Glass Transition Temperature

This compound-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate. It is widely used in the pharmaceutical industry for enteric coatings that dissolve at a pH above 5.5. The glass transition temperature (Tg) is a key physical property of this polymer. Below the Tg, the polymer is in a glassy, brittle state, while above the Tg, it transitions to a rubbery, more flexible state. This transition significantly impacts the film-forming properties, mechanical strength, and permeability of the coating.

The nominal glass transition temperature of unplasticized this compound-55 is approximately 110°C.[1] However, this value is highly sensitive to the presence of plasticizers and moisture, which are common components in pharmaceutical coatings.

The Role of Plasticizers and Moisture

Plasticizers are added to this compound-55 formulations to reduce the Tg, thereby improving the flexibility and film-forming properties of the coating. Common plasticizers include triethyl citrate (TEC), polyethylene glycol (PEG), and dibutyl sebacate (DBS). The addition of a plasticizer can lower the Tg to around 60°C.[2]

Moisture also acts as a potent plasticizer for this compound-55. The absorption of water by the polymer film can further decrease the Tg. For instance, a plasticized film stored at 52% relative humidity (RH) can exhibit a Tg as low as 41.9°C.[2] At storage humidities between 75% and 84%, the Tg can even drop below room temperature.[2][3] This plasticizing effect of moisture is crucial for the compressibility of coated pellets.

Quantitative Data on Glass Transition Temperature

The following table summarizes the glass transition temperatures of this compound-55 films under various conditions.

ConditionPlasticizerPlasticizer Concentration (% w/w of dry polymer)Relative Humidity (RH)Glass Transition Temperature (Tg) (°C)
UnplasticizedNone0Dry~110
PlasticizedUnspecifiedNot specifiedNot specified~60
Plasticized and HumidifiedUnspecifiedNot specified52%41.9
HumidifiedNone075% - 84%Below room temperature

Note: The data is compiled from various studies and the exact experimental conditions may vary.

Experimental Protocols

Preparation of this compound-55 Films (Solvent Casting Method)

A detailed protocol for the preparation of this compound-55 films for analysis is as follows:

  • Dispersion Preparation: To the this compound-55 aqueous dispersion, add the desired amount of plasticizer (e.g., triethyl citrate).

  • Mixing: Stir the mixture gently and continuously to ensure a homogenous distribution of the plasticizer.

  • Casting: Pour a specific volume of the dispersion onto a level, non-stick surface, such as a Teflon-coated plate.

  • Drying: Allow the solvent (water) to evaporate under controlled conditions. A common practice is to dry the films at room temperature for a specified period, followed by further drying in an oven at a moderately elevated temperature (e.g., 40-60°C) to remove residual moisture.

  • Film Detachment and Storage: Once completely dry, carefully detach the film from the casting surface. Store the film in a desiccator to prevent moisture absorption prior to analysis.

Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

The following is a typical experimental protocol for determining the Tg of this compound-55 films using DSC:

  • Sample Preparation: Accurately weigh a small sample of the prepared film (typically 5-10 mg) into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any loss of volatile components during the analysis.

  • DSC Instrument Setup:

    • Reference: Use an empty, sealed aluminum pan as a reference.

    • Temperature Program:

      • Equilibrate the sample at a low temperature (e.g., -20°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a temperature well above the expected Tg (e.g., 150°C).

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the preparation and analysis of this compound-55 films.

Caption: Experimental workflow for film preparation and DSC analysis.

Logical Relationship of Factors Affecting Tg

The glass transition temperature of this compound-55 films is influenced by several interconnected factors.

G Factors Influencing the Tg of this compound-55 Films Tg Glass Transition Temperature (Tg) Plasticizer Plasticizer (Type and Concentration) Plasticizer->Tg Lowers Moisture Moisture Content (Relative Humidity) Moisture->Tg Lowers Polymer Polymer Properties (this compound-55) Polymer->Tg Determines baseline

Caption: Key factors influencing the Tg of this compound-55 films.

Conclusion

The glass transition temperature of this compound-55 films is a critical parameter that is significantly influenced by the presence of plasticizers and moisture. A thorough understanding and precise control of these factors are paramount for the successful development of robust and reliable enteric-coated pharmaceutical products. The experimental protocols and data presented in this guide provide a solid foundation for researchers and formulation scientists working with this versatile polymer.

References

Eudragit L 30D-55: A Comprehensive Technical Guide on Safety and Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudragit L 30D-55, an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate, is a widely utilized excipient in the pharmaceutical industry. Its primary application is as an enteric coating for solid dosage forms, providing protection of the active pharmaceutical ingredient (API) from the acidic environment of the stomach and enabling targeted drug release in the upper intestine where the pH is 5.5 and higher.[1][2][3] Given its integral role in oral drug delivery systems, a thorough understanding of its safety and biocompatibility profile is paramount for formulation scientists and toxicologists. This technical guide provides an in-depth overview of the available safety and biocompatibility data for this compound-55, compiling quantitative data, detailing experimental methodologies, and visualizing key concepts.

In Vivo Safety and Biocompatibility

Chronic oral toxicity studies in animal models have demonstrated a favorable safety profile for this compound-55. These studies are crucial in establishing the tolerated dose levels and identifying any potential target organ toxicity.

Oral Toxicity Studies

Long-term oral toxicity studies have been conducted in both rats and dogs, revealing a high tolerance to this compound-55.

Rat Studies: In a 6-month oral toxicity study, rats were administered this compound-55 daily by stomach tube at doses of 0, 200, 600, and 1500 mg/kg/day.[1] The primary effects observed were a reduction in body weight gain at the highest dose of 1500 mg/kg/day and a low incidence of intestinal inflammation at 600 and 1500 mg/kg/day.[1] Based on these findings, the tolerated dose in rats was established at 600 mg/kg/day.[1]

Dog Studies: A 1-year oral toxicity study in dogs, with doses of 0, 20, 40, and 80 mg/kg/day administered via oral capsules, showed no treatment-related adverse effects.[1] Consequently, the highest dose of 80 mg/kg/day was considered the tolerated dose in dogs.[1]

These chronic toxicity studies indicate a lack of major or dose-limiting toxicity, providing a reasonable assurance of safety for the levels of this compound-55 typically used in pharmaceutical formulations.[1]

Table 1: Summary of Chronic Oral Toxicity Studies of this compound-55

SpeciesDurationDoses Administered (mg/kg/day)Key FindingsTolerated Dose (mg/kg/day)Reference
Rat6 months0, 200, 600, 1500Reduced body weight gain at 1500 mg/kg/day; Intestinal inflammation at 600 and 1500 mg/kg/day.600[1]
Dog1 year0, 20, 40, 80No treatment-related changes observed.80[1]
Experimental Protocols: In Vivo Oral Toxicity

While specific, detailed protocols for the aforementioned studies are often proprietary, a general experimental workflow for such chronic oral toxicity studies can be outlined.

G cluster_protocol General Workflow for Chronic Oral Toxicity Study animal_selection Animal Selection and Acclimatization dose_preparation Dose Preparation and Administration animal_selection->dose_preparation in_life_observations In-life Observations (Clinical signs, body weight, food consumption) dose_preparation->in_life_observations clinical_pathology Clinical Pathology (Hematology, clinical chemistry, urinalysis) in_life_observations->clinical_pathology necropsy Gross Necropsy and Organ Weight Analysis clinical_pathology->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis and Interpretation histopathology->data_analysis

Caption: Generalized workflow for conducting a chronic oral toxicity study.

In Vitro Safety and Biocompatibility

In vitro assays are essential for evaluating the potential of a substance to cause toxicity at the cellular level. For pharmaceutical excipients like this compound-55, key in vitro assessments include cytotoxicity, genotoxicity, and hemocompatibility.

Cytotoxicity
Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA. The Ames test, a bacterial reverse mutation assay, is a standard in vitro test for identifying mutagens. While specific Ames test results for this compound-55 were not found, regulatory guidelines for pharmaceutical excipients mandate such testing to ensure the absence of mutagenic potential.[5][6] The general consensus is that Eudragit polymers are non-mutagenic.

Hemocompatibility

Hemocompatibility testing evaluates the interaction of a material with blood components, particularly red blood cells. The hemolysis assay is a key in vitro test to determine the potential of a substance to rupture red blood cells. Studies on methacrylic acid copolymers have demonstrated their high hemocompatibility.

Table 2: Hemocompatibility of Methacrylic Acid Copolymers

Test ParameterResultInterpretation
Hemolysis< 2%Highly hemocompatible

This low level of hemolysis indicates that methacrylic acid copolymers, and by extension this compound-55, are unlikely to cause significant damage to red blood cells upon incidental systemic exposure.

Experimental Protocols: In Vitro Assays

A standard protocol for assessing hemolysis involves the following steps:

G cluster_hemolysis Hemolysis Assay Workflow blood_collection Collect fresh blood with anticoagulant rbc_preparation Isolate and wash red blood cells (RBCs) blood_collection->rbc_preparation incubation Incubate RBCs with test material, positive control (e.g., Triton X-100), and negative control (saline) rbc_preparation->incubation centrifugation Centrifuge to pellet intact RBCs incubation->centrifugation supernatant_analysis Measure hemoglobin release in the supernatant spectrophotometrically centrifugation->supernatant_analysis calculation Calculate percentage hemolysis relative to controls supernatant_analysis->calculation

Caption: A typical workflow for performing an in vitro hemolysis assay.

Signaling Pathways and Inflammatory Response

While this compound-55 itself is considered immunologically inert, its use in nanoparticle formulations for targeted drug delivery has been shown to influence inflammatory responses. Studies on dual-functional nanoparticles composed of Eudragit S100/L30D-55 and PLGA for the treatment of ulcerative colitis have demonstrated a potent anti-inflammatory effect.[4] These nanoparticles were found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23.[4] This suggests that the formulation can modulate inflammatory signaling pathways, although this effect is likely attributable to the targeted delivery of the active ingredient rather than a direct pharmacological effect of the Eudragit polymer itself.

G cluster_signaling Hypothesized Anti-inflammatory Action of Eudragit-based Nanoparticles nanoparticles This compound-55 Nanoparticles (with API) inflamed_tissue Targeted Delivery to Inflamed Intestinal Tissue nanoparticles->inflamed_tissue pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-17, IL-23) inflamed_tissue->pro_inflammatory inhibits reduction Reduced Cytokine Production

Caption: Proposed mechanism of anti-inflammatory effect of Eudragit-containing nanoparticles.

Regulatory Status and Safety Considerations

This compound-55 is listed in major pharmacopeias, including the Ph. Eur., USP/NF, and JPE.[7] It is generally regarded as a non-toxic and non-irritating material.[8] The Safety Data Sheet for a similar methacrylic acid-ethyl acrylate copolymer indicates that it may be harmful if inhaled, highlighting the need for appropriate handling measures in manufacturing settings to avoid dust formation.[9]

Conclusion

Based on the available data, this compound-55 exhibits a strong safety and biocompatibility profile for its intended use as an enteric coating agent in oral pharmaceutical formulations. Chronic in vivo studies in rats and dogs have established high tolerated dose levels with no major signs of toxicity. In vitro, methacrylic acid copolymers are shown to be highly hemocompatible. While specific quantitative data for cytotoxicity and genotoxicity of this compound-55 are not widely published, its long history of use and regulatory acceptance support its safety. The role of this compound-55 in modulating signaling pathways appears to be indirect, primarily through its function in advanced drug delivery systems. This comprehensive overview provides drug development professionals with the critical information needed to confidently formulate with this compound-55.

References

Eudragit L 30D-55: A Comprehensive Technical Guide to its Pharmacopeial Regulatory Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the regulatory status of Eudragit L 30D-55, a widely used anionic copolymer for enteric coatings of solid dosage forms. The information is compiled from major pharmacopeias, including the United States Pharmacopeia-National Formulary (USP-NF), the European Pharmacopoeia (Ph. Eur.), and the Japanese Pharmacopoeia (JPE). This guide is intended to assist researchers, scientists, and drug development professionals in understanding the quality attributes and analytical procedures required to ensure compliance with global regulatory standards.

Introduction to this compound-55

This compound-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate.[1] The ratio of the free carboxyl groups to the ester groups is approximately 1:1.[1] This polymer is designed for film coating of solid oral dosage forms and provides enteric protection, with drug release occurring at a pH above 5.5.[2][3][4] It is a milky-white liquid with a low viscosity and a faint characteristic odor.[1] The dispersion contains 30% dry substance, with sodium lauryl sulfate (0.7% on solid substance) and polysorbate 80 (2.3% on solid substance) as emulsifiers.[1] The weight average molar mass is approximately 320,000 g/mol .[1]

Pharmacopeial Monographs and Nomenclature

This compound-55 is described in several major pharmacopeias under slightly different monograph titles. It is crucial for regulatory submissions to refer to the correct monograph for the specific region.

PharmacopeiaMonograph Title
USP-NF Methacrylic Acid and Ethyl Acrylate Copolymer Dispersion, NF[1][3]
Ph. Eur. Methacrylic Acid - Ethyl Acrylate Copolymer (1:1) Dispersion 30 Per Cent[1]
JPE Methacrylic Acid Copolymer LD[1][3]

Quantitative Specifications

The following tables summarize the key quantitative specifications for this compound-55 as outlined in the USP-NF and Ph. Eur. These parameters are critical for ensuring the quality, consistency, and performance of the polymer.

Table 1: Assay and Identification
ParameterUSP-NF SpecificationPh. Eur. Specification
Assay (Methacrylic Acid Units) 46.0% - 50.6% (on the dry substance basis)[5][6][7]46.0% - 50.6% (on the dry substance basis)[1]
Acid Value Not explicitly specified, but related to Assay.300 - 330 mg KOH per g of dry substance[1]
Table 2: Physical and Chemical Properties
ParameterUSP-NF SpecificationPh. Eur. Specification
Dry Substance / Residue on Evaporation Not explicitly specified, see Loss on Drying.28.5% - 31.5%[1][8]
Loss on Drying 68.5% - 71.5%[1][6]Not explicitly specified, see Dry Substance.
Viscosity (Apparent) ≤ 15 mPa·s[6]3 - 10 mPa·s[1]
pH 2.0 - 3.0[6]Not explicitly specified.
Residue on Ignition / Sulfated Ash ≤ 0.2% (on the undried dispersion basis)[6]≤ 0.2%[8]
Table 3: Impurities and Contaminants
ParameterUSP-NF SpecificationPh. Eur. Specification
Limit of Monomers (Total) ≤ 0.01% (for methacrylic acid and ethyl acrylate)[9]Sum of contents of ethyl acrylate and methacrylic acid: maximum 0.1%[8]
Heavy Metals ≤ 20 ppm[9]Not explicitly specified.
Microbial Contamination (TAMC) Not explicitly specified.≤ 10³ CFU/g[1][8]
Microbial Contamination (TYMC) Not explicitly specified.≤ 10² CFU/g[1][8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for accurate and reproducible testing. The following sections outline the protocols as described in the pharmacopeias.

Assay (Potentiometric Titration)

This test determines the percentage of methacrylic acid units in the polymer, which is a critical parameter for its pH-dependent solubility.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve approximately 1.5 g of the dispersion in a mixture of 60 mL of isopropyl alcohol and 40 mL of water. Stir for about 15 minutes until fully dissolved.[1]

  • Titration: Titrate the prepared solution with 0.5 N sodium hydroxide (NaOH) using a potentiometric titrator.[1]

  • Endpoint Determination: Determine the endpoint of the titration potentiometrically.

  • Calculation: Calculate the percentage of methacrylic acid units based on the volume of titrant consumed. 1 mL of 0.5 N NaOH is equivalent to 43.045 mg of methacrylic acid units.[1]

Assay_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Analysis weigh Weigh ~1.5g of This compound-55 dissolve Dissolve in 60mL IPA and 40mL Water weigh->dissolve stir Stir for 15 min dissolve->stir titrate Titrate with 0.5N NaOH stir->titrate Prepared Sample potentiometer Monitor with Potentiometer titrate->potentiometer endpoint Determine Endpoint potentiometer->endpoint Titration Data calculate Calculate % Methacrylic Acid Units endpoint->calculate

Assay determination workflow.
Limit of Monomers (High-Performance Liquid Chromatography - HPLC)

This method quantifies the residual amounts of methacrylic acid and ethyl acrylate monomers in the dispersion.

Methodology:

  • Mobile Phase Preparation: Prepare a mixture of acidified water (pH 2.0 with phosphoric acid) and methanol (80:20) and degas.[9][10]

  • Standard Solution Preparation: Prepare a solution containing known concentrations of methacrylic acid and ethyl acrylate (approximately 0.5 µg/mL each) in a mixture of methanol and a sodium perchlorate solution.[9][10]

  • Sample Solution Preparation:

    • Dissolve a quantity of the dispersion (equivalent to 3 g of solids) in methanol to a final volume of 50 mL.[9]

    • Add 5 mL of this solution dropwise to 5.0 mL of a sodium perchlorate solution while stirring continuously.[10]

    • Centrifuge the mixture to precipitate the polymer and obtain a clear supernatant.[10]

  • Chromatographic System:

    • Column: 4.0-mm × 12.5-cm; 7-µm packing.[9]

    • Detector: UV 202 nm.[9]

  • Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak responses.

  • Calculation: Calculate the amount of each monomer in the sample by comparing the peak responses to those of the standard solution.

Monomer_Limit_Test_Workflow cluster_prep Preparation cluster_std Standard Solution cluster_sample Sample Solution cluster_hplc HPLC Analysis cluster_data Data Analysis std_prep Prepare known concentration of methacrylic acid & ethyl acrylate inject_std Inject Standard std_prep->inject_std Inject sample_dissolve Dissolve dispersion in Methanol precipitate Precipitate polymer with Sodium Perchlorate Solution sample_dissolve->precipitate centrifuge Centrifuge and collect supernatant precipitate->centrifuge inject_sample Inject Sample centrifuge->inject_sample Inject hplc_system HPLC System (UV 202nm) record_chrom Record Chromatograms inject_std->record_chrom inject_sample->record_chrom compare_peaks Compare Peak Responses (Sample vs. Standard) record_chrom->compare_peaks calculate_conc Calculate Monomer Content compare_peaks->calculate_conc Enteric_Functionality Polymer This compound-55 (Anionic Copolymer) Coating Enteric Coating Polymer->Coating Stomach Stomach Environment (Low pH, e.g., 1-3) Protection API is Protected Stomach->Protection Carboxylic groups are protonated and insoluble Intestine Intestinal Environment (Higher pH, >5.5) Dissolution Coating Dissolves Intestine->Dissolution Carboxylic groups are ionized and soluble Drug Active Pharmaceutical Ingredient (API) Drug->Coating Coating->Stomach Coating->Intestine Release API is Released Dissolution->Release

References

An In-depth Technical Guide to the Anionic Copolymer Properties of Eudragit L 30D-55

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudragit L 30D-55 is a widely utilized anionic copolymer in the pharmaceutical industry, primarily for the enteric coating of solid dosage forms. It is an aqueous dispersion of a copolymer based on methacrylic acid and ethyl acrylate, with a ratio of free carboxyl groups to ester groups of approximately 1:1.[1][2] This composition imparts a pH-dependent solubility, making it insoluble in the acidic environment of the stomach and readily soluble in the neutral to alkaline milieu of the small intestine.[3] This technical guide provides a comprehensive overview of the core properties of this compound-55, including its physicochemical characteristics, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action and application workflow.

Physicochemical Properties

The functional properties of this compound-55 are dictated by its chemical structure and physical characteristics. A summary of its key quantitative properties is presented in Table 1.

PropertyValueTest Method Reference
Chemical Composition Anionic copolymer of methacrylic acid and ethyl acrylate (1:1 ratio)Ph. Eur., USP/NF
Solid Content 28.5 - 31.5%Ph. Eur. 2.2.32 d[1][2]
Molecular Weight (Mw) Approx. 320,000 g/mol Size Exclusion Chromatography (SEC)[1][2][4]
Acid Value 300 - 330 mg KOH/g of dry substancePh. Eur. 2.2.20; USP <541> (Potentiometric Titration)[1][2]
Viscosity (apparent) 3 - 10 mPa·s (Brookfield viscometer, UL adapter, 30 rpm, 20 °C)Ph. Eur. 2.2.10; USP <912> Method II[2]
pH of Dispersion 2.1 - 3.0Ph. Eur. 2.2.3; USP <791>[2]
Minimum Film Forming Temperature (MFFT) Approx. 5 °C (for the pure polymer)-
Glass Transition Temperature (Tg) Approx. 110 °C (for the pure polymer)[5]Differential Scanning Calorimetry (DSC)
Dissolution pH > 5.5USP/Ph. Eur. Dissolution Test

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound-55. The following sections outline key experimental protocols.

Determination of Solid Content (Residue on Evaporation)

Principle: This method determines the percentage of non-volatile matter in the this compound-55 dispersion.

Apparatus:

  • Drying oven

  • Analytical balance

  • Desiccator

Procedure:

  • Accurately weigh approximately 1 g of the this compound-55 dispersion into a tared, flat-bottomed dish.[1][2]

  • Dry the sample in an oven at 110 °C for 5 hours.[1][2][4]

  • After drying, transfer the dish to a desiccator to cool to room temperature.

  • Weigh the dish with the dried residue.

  • Calculate the percentage of solid content using the following formula: % Solid Content = (Weight of residue / Initial weight of dispersion) x 100

Assay of Methacrylic Acid Units and Determination of Acid Value

Principle: The content of methacrylic acid units is determined by potentiometric titration with a standardized alkaline solution. The acid value is then calculated from this result.

Apparatus:

  • Potentiometric titrator with a suitable electrode system

  • Burette

  • Stirrer

  • Beaker

Reagents:

  • Isopropyl alcohol

  • Purified water

  • 0.5 N Sodium Hydroxide (NaOH), accurately standardized

Procedure:

  • Accurately weigh approximately 1.5 g of this compound-55 dispersion into a beaker.[1][2]

  • Add 60 ml of isopropyl alcohol and 40 ml of purified water.[1][2]

  • Stir the mixture for about 15 minutes until the polymer is dissolved.[1][2]

  • Titrate the solution potentiometrically with 0.5 N NaOH.

  • Record the volume of titrant consumed at the endpoint.

  • Calculate the percentage of methacrylic acid units on the dry substance (DS) and the acid value (mg KOH/g DS).[1][2]

In Vitro Dissolution Testing of Enteric-Coated Dosage Forms

Principle: This test evaluates the acid resistance and subsequent drug release of a dosage form coated with this compound-55 in simulated gastric and intestinal fluids.

Apparatus:

  • USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)

  • UV-Vis Spectrophotometer or HPLC for drug analysis

Media:

  • Acid stage: 0.1 N Hydrochloric Acid (HCl), pH 1.2

  • Buffer stage: Phosphate buffer, pH 6.8

Procedure:

  • Place the specified volume (typically 900 mL) of 0.1 N HCl in each dissolution vessel and equilibrate to 37 ± 0.5 °C.

  • Place one dosage form in each vessel and start the apparatus at the specified rotation speed (e.g., 100 rpm for pellets in baskets).[3]

  • Operate for 2 hours in the acid medium. Withdraw samples at appropriate time points if required, and analyze for drug release. The release in the acid stage should be minimal for an effective enteric coating.

  • After 2 hours, withdraw the dosage forms and transfer them to vessels containing the phosphate buffer at pH 6.8, pre-equilibrated to 37 ± 0.5 °C.[3]

  • Continue the dissolution test for a specified period (e.g., 60 minutes), withdrawing samples at suitable intervals.

  • Analyze the samples for drug content to determine the release profile in the intestinal phase.

Particle Size Analysis

Principle: The particle size distribution of the polymer dispersion is a critical parameter affecting film formation and coating uniformity. Laser diffraction is a common method for this analysis.

Apparatus:

  • Laser diffraction particle size analyzer

Procedure:

  • Disperse a small amount of the this compound-55 aqueous dispersion in a suitable dispersant (e.g., deionized water) to obtain an appropriate obscuration level.

  • Analyze the sample using the laser diffraction instrument according to the manufacturer's instructions.

  • The instrument will report the particle size distribution, typically as volume-weighted mean diameter (D[1][6]) and percentile values (e.g., D10, D50, D90).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step change in the baseline of the DSC thermogram.

Apparatus:

  • Differential Scanning Calorimeter

Procedure:

  • Prepare a film of this compound-55 by casting the dispersion onto a suitable substrate and allowing it to dry completely.

  • Accurately weigh a small amount of the dried film (typically 5-10 mg) into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the expected Tg (e.g., from room temperature to 150 °C).[7]

  • The glass transition temperature is determined as the midpoint of the transition in the heat flow curve.[7]

Mechanism of pH-Dependent Dissolution

The enteric functionality of this compound-55 is based on the ionization of its carboxylic acid groups at pH values above 5.5. The following diagram illustrates this pH-dependent drug release mechanism.

pH_Dependent_Dissolution cluster_stomach Stomach (Acidic Environment, pH < 5.5) cluster_intestine Small Intestine (Neutral/Alkaline Environment, pH > 5.5) Stomach Coated Dosage Form in Stomach Polymer_Insoluble This compound-55 (Carboxylic groups are protonated and non-ionized) Stomach->Polymer_Insoluble Insoluble Coating Intestine Coated Dosage Form in Small Intestine Drug_Protected Active Drug is Protected Polymer_Insoluble->Drug_Protected Polymer_Soluble This compound-55 (Carboxylic groups are ionized to carboxylate ions) Intestine->Polymer_Soluble Coating Dissolves Drug_Release Active Drug is Released Polymer_Soluble->Drug_Release

Caption: pH-dependent dissolution mechanism of this compound-55.

Experimental Workflow for Enteric-Coated Pellet Development

The development of an enteric-coated dosage form using this compound-55 involves a series of well-defined steps. The following diagram outlines a typical experimental workflow for the preparation and characterization of enteric-coated pellets.

Experimental_Workflow cluster_formulation Formulation Development cluster_characterization Characterization Drug_Layering Drug Layering onto Inert Cores (e.g., Sugar Spheres) Seal_Coating Seal Coating (Optional) (e.g., with HPMC) Drug_Layering->Seal_Coating Enteric_Coating Enteric Coating with This compound-55 Dispersion Seal_Coating->Enteric_Coating Curing Curing of Coated Pellets Enteric_Coating->Curing Particle_Size Particle Size Analysis Curing->Particle_Size Coating_Thickness Coating Thickness and Uniformity (e.g., SEM) Curing->Coating_Thickness Dissolution_Testing In Vitro Dissolution Testing (Acid and Buffer Stage) Curing->Dissolution_Testing Stability_Studies Stability Studies Dissolution_Testing->Stability_Studies

Caption: A typical experimental workflow for developing enteric-coated pellets.

References

Eudragit L 30 D-55: An In-Depth Technical Guide to its Molecular Weight and Functional Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudragit L 30 D-55 is a widely utilized anionic copolymer in the pharmaceutical industry, primarily employed as an enteric coating for solid dosage forms. Its pH-dependent solubility characteristics make it an ideal excipient for protecting acid-labile active pharmaceutical ingredients (APIs) from the gastric environment and for targeting drug release to the upper intestine. This technical guide provides a comprehensive overview of the molecular weight, physicochemical properties, and functional effects of Eudragit L 30 D-55, with a focus on its application in drug delivery. Detailed experimental protocols and data are presented to assist researchers and formulation scientists in its effective utilization.

Physicochemical Properties and Molecular Weight

Eudragit L 30 D-55 is the aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate. The ratio of the free carboxyl groups to the ester groups is approximately 1:1, which is crucial for its pH-dependent solubility.[1] The monomers are randomly distributed along the copolymer chain.[1]

Molecular Weight

The weight average molecular mass (Mw) of Eudragit L 30 D-55 is a critical parameter influencing its film-forming properties and mechanical strength. It is typically determined by Size Exclusion Chromatography (SEC).

Table 1: Molecular Weight of Eudragit L 30 D-55

ParameterValueMethod of Determination
Weight Average Molecular Weight (Mw)approx. 320,000 g/mol Size Exclusion Chromatography (SEC)[1][2]
Physicochemical Characteristics

Eudragit L 30 D-55 is supplied as a 30% aqueous dispersion. Its key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of Eudragit L 30 D-55 Dispersion

PropertyValueTest Method / Remarks
Appearance Milky-white liquid of low viscosity[1][2]Faint characteristic odor[1][2]
Solid Content (Dry Substance) 28.5 - 31.5 %Ph. Eur. 2.2.32 method d (drying at 110 °C for 5 hrs)[1]
Acid Value 300 - 330 mg KOH per g dry substancePh. Eur. 2.2.20 "Potentiometric titration" or USP <541>[1]
Viscosity (Apparent) 3 - 10 mPa·sBrookfield viscometer (UL adapter / 30 rpm / 20 °C)[1]
pH 2.1 - 3.0Ph. Eur. 2.2.3 or USP <791>[3]
Solubility Miscible with water in any proportion. Forms a clear or slightly cloudy solution in acetone, ethanol, and isopropyl alcohol. Soluble in 1 N sodium hydroxide.[1][4]The milky-white appearance is retained upon dilution with water.[1][4]
Glass Transition Temperature (Tg) approx. 110 °C---

Effects on Drug Delivery: pH-Dependent Release

The primary effect of Eudragit L 30 D-55 in pharmaceutical formulations is the provision of a gastro-resistant coating that dissolves at a specific pH, leading to targeted drug release in the small intestine. The carboxylic acid groups in the polymer chain are protonated at the low pH of the stomach, rendering the polymer insoluble. As the dosage form transits to the higher pH of the small intestine (typically above pH 5.5), the carboxylic acid groups ionize, leading to the dissolution of the polymer and subsequent release of the API. This mechanism is crucial for:

  • Protection of Acid-Labile Drugs: Prevents the degradation of APIs that are unstable in the acidic environment of the stomach.

  • Prevention of Gastric Irritation: Avoids the release of drugs that can cause irritation to the gastric mucosa.

  • Targeted Drug Delivery: Ensures the drug is released in the upper intestine, which can be the optimal site for absorption for certain APIs.

Figure 1: Logical relationship of pH-dependent drug release with Eudragit L 30 D-55.

Experimental Protocols

Preparation of an Enteric Coating Dispersion

This protocol describes the preparation of a typical aqueous coating dispersion of Eudragit L 30 D-55 for coating solid dosage forms like pellets or tablets.

Materials:

  • Eudragit L 30 D-55 dispersion

  • Triethyl citrate (TEC) as plasticizer

  • Talc as anti-tacking agent

  • Purified water

Procedure:

  • Homogenize the required amount of talc and triethyl citrate in a portion of the purified water using a high-shear mixer (e.g., Ultra Turrax) for approximately 10 minutes to form a uniform excipient suspension.[1]

  • Slowly pour the excipient suspension into the Eudragit L 30 D-55 dispersion while gently stirring with a conventional stirrer.[1]

  • Continue stirring until a homogenous suspension is obtained.

  • Pass the final spray suspension through a 0.5 mm sieve to remove any agglomerates.[1]

  • The total solid content of the final dispersion is typically around 20%.[5]

Table 3: Example Formulation of an Enteric Coating Suspension

IngredientFunctionQuantity based on dry polymer (%)
Eudragit L 30 D-55Polymer100
Triethyl citrate (TEC)Plasticizer10
TalcAnti-tacking agent50
Purified WaterDiluentq.s. to 20% solid content
Fluidized Bed Coating of Pellets

This protocol outlines the general procedure for applying the Eudragit L 30 D-55 dispersion onto pellets using a fluidized bed coater.

Equipment:

  • Fluidized bed coater with a top or bottom spray nozzle

Procedure:

  • Pre-warm a batch of pellets (e.g., 200 g) in the fluidized bed coater for about 10 minutes.[6]

  • Set the process parameters as detailed in Table 4. These parameters may need to be optimized based on the specific equipment, batch size, and substrate.

  • Initiate the spraying of the coating dispersion onto the fluidized pellets.

  • Continue the coating process until the desired weight gain is achieved. A weight gain of up to 60% w/w may be required for effective gastric resistance.[6]

  • After the coating is complete, dry the coated pellets in a circulating air oven at 40 °C for 2 hours to ensure proper film formation.[7]

Table 4: Example Process Parameters for Fluidized Bed Coating of Pellets

ParameterValue
Inlet Air Temperature 35–45 °C[1]
Product Temperature 25–28 °C[1]
Atomizing Air Pressure 0.6 - 1.8 bar[1][5]
Spray Rate 2.2 - 15 g/min/kg [1][5]
Nozzle Bore 1.2 mm[1]
In Vitro Dissolution Testing

This protocol describes a standard two-stage dissolution test to evaluate the enteric properties of the coated dosage form.

Apparatus:

  • USP Apparatus I (Basket) or II (Paddle)

Procedure:

  • Acid Stage: Place the coated dosage form in 900 mL of 0.1 N HCl (pH 1.2) for 2 hours.[6] The temperature should be maintained at 37 ± 0.5 °C.

  • After 2 hours, withdraw a sample to analyze for any premature drug release. The release in the acid stage should be minimal (typically less than 10%).

  • Buffer Stage: Remove the dosage form from the acid medium and place it in 900 mL of a suitable buffer, such as phosphate buffer pH 6.8.[6]

  • Continue the dissolution test in the buffer for a specified period, withdrawing samples at predetermined time intervals.

  • Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Experimental and Formulation Workflow

The development of an enteric-coated dosage form using Eudragit L 30 D-55 involves a series of logical steps from formulation design to final product characterization.

G cluster_0 Formulation Development cluster_1 Characterization and Evaluation cluster_2 Final Dosage Form A API and Excipient Selection B Preparation of Coating Dispersion A->B Formulation C Coating Process (e.g., Fluidized Bed) B->C Application D Drying and Curing C->D Film Formation E Physical Characterization (e.g., SEM, Particle Size) D->E Evaluation F In Vitro Dissolution Testing E->F Performance Testing G Stability Studies F->G Long-term Assessment H Optimized Enteric-Coated Product F->H Release Profile Verification G->H Finalization

Figure 2: Experimental workflow for developing an enteric-coated dosage form.

Conclusion

Eudragit L 30 D-55, with its well-defined molecular weight and distinct physicochemical properties, remains a cornerstone excipient for enteric coating applications. Its reliable pH-dependent solubility provides a robust mechanism for protecting sensitive APIs and achieving targeted intestinal drug release. The successful implementation of Eudragit L 30 D-55 in a formulation requires a thorough understanding of its properties and careful optimization of the coating process parameters. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile polymer in creating safe and efficacious oral dosage forms.

References

Eudragit L 30D-55 Excipient Compatibility Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudragit L 30D-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate.[1] It is a cornerstone functional excipient for enteric coatings on solid dosage forms, designed to be resistant to gastric fluid (below pH 5.5) and dissolve readily in the upper intestine.[1][2][3][4] This pH-dependent solubility protects acid-labile active pharmaceutical ingredients (APIs) from degradation in the stomach and prevents gastric irritation from certain drugs.

The success of an enteric-coated formulation hinges on the physical and chemical compatibility of the API with the polymer and other excipients. Incompatibilities can compromise the stability of the API, alter the drug release profile, and negatively impact the safety and efficacy of the final product. The presence of free carboxyl groups in the this compound-55 polymer, while essential for its enteric properties, can potentially interact with certain APIs.[2] Therefore, a systematic and robust compatibility screening program is a critical, non-negotiable step in the early stages of formulation development.

This technical guide provides a comprehensive overview of the methodologies and data interpretation strategies for assessing the compatibility of APIs and other excipients with this compound-55.

Potential Incompatibility Pathways

Understanding the potential mechanisms of interaction is key to designing an effective screening study. Interactions with this compound-55 can be broadly categorized as:

  • Chemical Interactions: These involve the formation or breaking of covalent bonds, leading to the degradation of the API. The acidic carboxyl groups on the Eudragit polymer can act as catalysts for hydrolysis or interact with basic APIs to form salts, potentially altering their properties.

  • Physical Interactions: These are weaker, non-covalent interactions such as hydrogen bonding, van der Waals forces, or ionic interactions. While they may not cause degradation, they can alter the physical properties of the drug or polymer, affecting the glass transition temperature (Tg), crystallinity, and ultimately, the dissolution profile and mechanical properties of the film coating.[5]

  • Influence of Moisture: Eudragit films have a degree of moisture permeability.[6] Absorbed water can act as a plasticizer, which can be beneficial for the mechanical properties of the film but may also facilitate degradative reactions for moisture-sensitive APIs.[6]

Experimental Workflow for Compatibility Screening

A structured, multi-tiered approach is recommended for compatibility screening. The workflow begins with preliminary binary mixture analysis using thermal and spectroscopic techniques, followed by confirmatory testing under accelerated stability conditions.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_stability Phase 3: Confirmatory Stability Study cluster_assess Phase 4: Final Assessment A API and Excipient Characterization B Prepare Binary Mixtures (e.g., 1:1 ratio API:Eudragit) A->B C Differential Scanning Calorimetry (DSC) B->C D Fourier-Transform Infrared Spectroscopy (FTIR) B->D E Visual Observation (Color, Caking, etc.) B->E F Store Mixtures under Accelerated Conditions (e.g., 40°C / 75% RH for 4 weeks) C->F D->F E->F G Post-Stress Analysis: - Visual Observation - HPLC for Impurities - DSC / FTIR (optional) F->G H Data Interpretation & Compatibility Report G->H

Fig. 1: Experimental workflow for Eudragit compatibility screening.

Key Analytical Techniques and Protocols

The following sections detail the standard experimental protocols for the most critical analytical techniques used in compatibility screening.

Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is highly effective for detecting physical interactions, changes in crystallinity, and some chemical reactions by observing shifts in melting endotherms, glass transitions, or the appearance of new thermal events (exotherms or endotherms).[5]

  • Experimental Protocol:

    • Sample Preparation: Accurately weigh 2-5 mg of the individual components (API, this compound-55 solid) and their 1:1 physical mixture into aluminum DSC pans. Seal the pans hermetically. An empty sealed pan is used as a reference.

    • Instrumentation: Place the sample and reference pans into the DSC cell.

    • Thermal Program: Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min). Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the melting point of the API (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).

    • Data Analysis: Compare the thermogram of the physical mixture to the thermograms of the individual components. Look for the disappearance of the API's melting peak, a significant shift (>2°C) in its melting temperature, or the appearance of new peaks.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Principle: FTIR spectroscopy identifies chemical bonds within a molecule by measuring the absorption of infrared radiation. The appearance of new absorption bands, the disappearance of existing bands, or significant shifts in band positions in a drug-excipient mixture compared to the individual spectra can indicate a chemical interaction.[2][5][7]

  • Experimental Protocol:

    • Sample Preparation: Prepare samples by mixing approximately 1-2 mg of the test material (API, Eudragit, or binary mixture) with 100-200 mg of dry potassium bromide (KBr). Triturate the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

    • Instrumentation: Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Data Acquisition: Scan the sample over a typical wavenumber range of 4000 to 400 cm⁻¹.

    • Data Analysis: Overlay the spectra of the API, this compound-55, and the binary mixture. Focus on the characteristic peaks (functional groups) of the API. The absence of changes in the API's characteristic peaks in the mixture suggests compatibility.

Accelerated Stability Studies & HPLC Analysis
  • Principle: Storing binary mixtures under stressed conditions (elevated temperature and humidity) accelerates potential degradation reactions.[2] High-Performance Liquid Chromatography (HPLC) is then used to separate and quantify the API and any degradation products that may have formed.

  • Experimental Protocol:

    • Sample Preparation: Prepare 1:1 (w/w) physical mixtures of the API and this compound-55. Place the mixtures in loosely capped glass vials to allow for moisture exposure.

    • Storage: Place the vials in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH, for a predefined period (e.g., 4 weeks).

    • Sample Analysis: At designated time points (e.g., initial, 2 weeks, 4 weeks), withdraw samples.

    • Visual Inspection: Note any changes in color, appearance, or physical state.

    • HPLC Analysis:

      • Dissolve a known quantity of the mixture in a suitable solvent.

      • Analyze using a validated, stability-indicating HPLC method (a method proven to separate the API from all potential degradation products).

      • Quantify the peak area of the API to determine its remaining potency and measure the peak areas of any new peaks to quantify impurity formation.

Data Presentation and Interpretation

Quantitative data from compatibility studies should be summarized to facilitate clear interpretation and decision-making.

Summary of Analytical Results

Table 1: Initial Thermal and Spectroscopic Screening Data

API ExampleMethodKey ParametersObservationsPreliminary Assessment
API A (Crystalline)DSCHeating Rate: 10°C/minThe melting endotherm of API A is present in the 1:1 mixture at the same temperature as the pure API.Likely Compatible
API B (Amine Salt)DSCHeating Rate: 10°C/minThe melting endotherm of API B is absent in the 1:1 mixture, and a new broad exotherm appears.Potential Incompatibility
API A (Crystalline)FTIRRange: 4000-400 cm⁻¹The spectrum of the 1:1 mixture is a simple superposition of the individual spectra of API A and Eudragit.Likely Compatible
API B (Amine Salt)FTIRRange: 4000-400 cm⁻¹The characteristic C=O stretch of API B is shifted to a lower wavenumber in the 1:1 mixture.Potential Incompatibility

Table 2: Accelerated Stability Study Data (4 Weeks at 40°C / 75% RH)

API ExampleAnalysisObservationsCompatibility Conclusion
API A VisualNo change in color or appearance.Compatible
HPLCAssay of API A > 99.0%. Total impurities < 0.2%.
API B VisualMixture turned from white to pale yellow.Incompatible
HPLCAssay of API B = 92.5%. A major degradation product is observed at 4.8%.
Compatibility Decision Framework

The collective results from all analytical tests are used to make a final judgment on compatibility. The following decision logic illustrates how different outcomes are synthesized.

G Start Compatibility Assessment D_DSC Significant Change in DSC Thermogram? Start->D_DSC D_FTIR Significant Change in FTIR Spectrum? D_DSC->D_FTIR No O_Investigate Potentially Incompatible (Further Investigation Needed) D_DSC->O_Investigate Yes D_Stability Significant Degradation in Stability Study? D_FTIR->D_Stability No D_FTIR->O_Investigate Yes O_Compatible Compatible D_Stability->O_Compatible No O_Incompatible Incompatible D_Stability->O_Incompatible Yes

Fig. 2: Decision framework for assessing Eudragit compatibility.

Conclusion

A thorough and systematic excipient compatibility screening is fundamental to the successful development of robust oral dosage forms using this compound-55. The combination of initial screening with techniques like DSC and FTIR, followed by confirmatory accelerated stability studies with HPLC analysis, provides a comprehensive dataset to de-risk formulation development.[2][7] By following the structured workflow and interpretation framework presented in this guide, researchers can confidently assess the compatibility of their APIs with this critical enteric polymer, ensuring the development of a stable, safe, and effective final product.

References

Methodological & Application

Application Notes and Protocols for Fluidized Bed Coating with Eudragit L 30D-55

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eudragit L 30D-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate. It is a widely used polymer for enteric coatings of solid dosage forms, protecting acid-labile active ingredients from the gastric environment and ensuring their release in the intestine at a pH of 5.5 and above.[1][2] The fluidized bed coating process is a preferred method for applying this compound-55 due to its high efficiency and ability to produce uniform film coatings on particles, pellets, and tablets.

This document provides detailed application notes and protocols for the fluidized bed coating process using this compound-55, including key process parameters, formulation guidelines, and experimental workflows.

Key Process Parameters

Successful enteric coating with this compound-55 in a fluidized bed coater is dependent on the careful control of several critical process parameters. These parameters influence the film formation, coating uniformity, and ultimately, the in-vitro performance of the coated dosage form. The following table summarizes typical process parameters for this compound-55 coating.

ParameterTypical Range/ValueSignificance
Inlet Air Temperature 40 - 60 °CAffects the drying rate of the coating dispersion. Too high can lead to spray drying before reaching the substrate; too low can cause overwetting and agglomeration.
Outlet Air Temperature 30 - 45 °CAn indicator of the drying efficiency within the bed. It is a critical parameter to monitor and control.
Product Bed Temperature 25 - 40 °CThe temperature of the substrate being coated. Crucial for proper film formation. Should be kept below the glass transition temperature of the polymer-plasticizer blend.
Spray Rate 10 - 100 g/min/kg (lab scale)The rate at which the coating dispersion is applied. Must be balanced with the drying capacity to avoid overwetting or premature drying.
Atomizing Air Pressure 1.5 - 3.0 barControls the droplet size of the spray. Higher pressure leads to smaller droplets, which can improve coating uniformity but may also increase spray drying.
Fluidizing Air Volume Varies with equipment and batch sizeEnsures proper circulation and mixing of the substrate for uniform coating. Insufficient fluidization can lead to agglomeration.
Nozzle Diameter 0.8 - 1.2 mmInfluences the spray pattern and droplet size.

Formulation of this compound-55 Coating Dispersion

A typical aqueous coating dispersion of this compound-55 consists of the polymer, a plasticizer, and an anti-tacking agent.

ComponentFunctionTypical Concentration (% w/w of dry polymer)Example Excipients
This compound-55 Film-forming polymer100%-
Plasticizer Improves film flexibility and reduces the minimum film-forming temperature (MFFT).10 - 25%Triethyl citrate (TEC), Polyethylene glycol (PEG) 6000[1]
Anti-tacking Agent/Glidant Prevents agglomeration of the coated particles.20 - 50%Talc, Glyceryl monostearate (GMS)[3]
Antifoaming Agent (optional) Prevents foam formation during dispersion preparation and spraying.As requiredSimethicone emulsion[1]

Preparation of the Coating Dispersion:

  • Homogenize the plasticizer (e.g., Triethyl Citrate) and anti-tacking agent (e.g., Talc) in a portion of the purified water using a high-shear mixer.[4]

  • If necessary, add an antifoaming agent to this excipient suspension.[4]

  • Slowly pour the excipient suspension into the this compound-55 dispersion while gently stirring with a conventional stirrer.[4]

  • Continue stirring until a homogenous dispersion is achieved.

  • Pass the final spray suspension through a sieve (e.g., 0.5 mm) to remove any agglomerates before use.[4]

Experimental Protocols

3.1. Protocol for Fluidized Bed Coating of Pellets with this compound-55

This protocol describes a general procedure for applying an enteric coat of this compound-55 onto drug-loaded pellets using a fluidized bed coater.

Materials and Equipment:

  • Drug-loaded pellets (core material)

  • This compound-55 dispersion

  • Plasticizer (e.g., Triethyl citrate)

  • Anti-tacking agent (e.g., Talc)

  • Purified water

  • Fluidized bed coater with a bottom-spray configuration (Wurster coater)

  • High-shear mixer

  • Conventional stirrer

  • Sieve (e.g., 0.5 mm)

Procedure:

  • Preparation of the Coating Dispersion: Prepare the this compound-55 coating dispersion as described in Section 2. Ensure the dispersion is continuously stirred at a low speed throughout the coating process to prevent settling.[1]

  • Seal Coating (Optional but Recommended): For highly water-soluble drugs, a seal coat is recommended to prevent drug migration into the this compound-55 film.[1]

    • Prepare a solution of a protective polymer like Hydroxypropyl Methylcellulose (HPMC) E5.

    • Load the core pellets into the fluidized bed coater.

    • Pre-warm the pellets to the target product bed temperature.

    • Spray the seal coat solution onto the pellets under optimized process conditions until the desired weight gain is achieved (typically 2-5%).

  • Enteric Coating:

    • Load the seal-coated pellets (or uncoated pellets if a seal coat is not used) into the fluidized bed coater.

    • Pre-warm the pellets for approximately 10 minutes to the target product bed temperature (e.g., 30-35 °C).[1]

    • Set the process parameters (inlet air temperature, atomizing air pressure, spray rate, and fluidizing air volume) to the desired values (refer to the table in Section 1).

    • Initiate the spraying of the this compound-55 dispersion.

    • Continuously monitor and maintain the critical process parameters, especially the product bed temperature, throughout the coating process.

    • Continue spraying until the target weight gain for the enteric coat is achieved (typically 10-30%, but can be higher depending on the desired release profile).[1]

  • Drying/Curing:

    • Once the spraying is complete, stop the spray and dry the coated pellets in the fluidized bed for a specified period (e.g., 15-30 minutes) at a slightly elevated temperature (e.g., 40 °C) to ensure the removal of residual moisture and promote film coalescence.[5]

  • Characterization:

    • In-vitro Dissolution Testing: Perform dissolution studies in acidic medium (e.g., 0.1 N HCl for 2 hours) followed by a buffer at pH 6.8 to evaluate the enteric performance.[1]

    • Morphology: Examine the surface morphology of the coated pellets using Scanning Electron Microscopy (SEM).

    • Assay and Content Uniformity: Determine the drug content of the coated pellets.

Visualizations

Experimental Workflow for Fluidized Bed Coating with this compound-55

G cluster_prep Preparation cluster_coating Coating Process cluster_analysis Analysis Core Core Material (Pellets/Tablets) Prewarming Pre-warm Core Material Core->Prewarming Dispersion_Prep Prepare this compound-55 Coating Dispersion Enteric_Coat Apply this compound-55 Enteric Coat Dispersion_Prep->Enteric_Coat Seal_Coat Apply Seal Coat (Optional) Prewarming->Seal_Coat Prewarming->Enteric_Coat If seal coat is not required Seal_Coat->Enteric_Coat If required Drying Drying/Curing Enteric_Coat->Drying Final_Product Final Coated Product Drying->Final_Product Dissolution In-vitro Dissolution Testing Morphology SEM Analysis Assay Assay & Content Uniformity Final_Product->Dissolution Final_Product->Morphology Final_Product->Assay G cluster_inputs Input Parameters cluster_responses In-Process Responses cluster_outputs Coating Quality Attributes Inlet_Temp Inlet Air Temperature Drying_Rate Drying Rate Inlet_Temp->Drying_Rate Spray_Rate Spray Rate Spray_Rate->Drying_Rate Atom_Pressure Atomizing Air Pressure Droplet_Size Droplet Size Atom_Pressure->Droplet_Size Fluid_Air Fluidizing Air Volume Uniformity Coating Uniformity Fluid_Air->Uniformity Agglomeration Agglomeration Fluid_Air->Agglomeration prevents Product_Temp Product Bed Temperature Film_Formation Film Formation & Coalescence Product_Temp->Film_Formation Droplet_Size->Uniformity Drying_Rate->Product_Temp Drying_Rate->Agglomeration influences Uniformity->Film_Formation

References

Application Notes and Protocols for Microencapsulation of Proteins and Peptides with Eudragit L 30D-55

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microencapsulation of sensitive biological molecules, such as proteins and peptides, using the pH-sensitive polymer Eudragit L 30D-55. This polymer is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate, which dissolves at a pH above 5.5, making it an ideal candidate for enteric drug delivery. The following sections detail the primary microencapsulation techniques, relevant quantitative data, and step-by-step experimental protocols.

Introduction to this compound-55 in Protein and Peptide Delivery

This compound-55 is a widely used polymer in the pharmaceutical industry for the enteric coating of solid dosage forms.[1] Its gastro-resistant properties protect acid-labile active pharmaceutical ingredients (APIs), such as proteins and peptides, from the harsh acidic environment of the stomach, allowing for their targeted release in the upper intestine.[2][3] Microencapsulation of proteins and peptides with this compound-55 offers several advantages, including:

  • Protection from degradation: Shielding the biomolecules from enzymatic and acidic degradation in the stomach.

  • Targeted delivery: Ensuring the release of the therapeutic agent at the desired site of action in the small intestine.

  • Improved stability: Potentially enhancing the stability of the protein or peptide during storage.

  • Controlled release: The potential to modulate release kinetics by combining with other polymers.

Two common techniques for microencapsulating proteins and peptides with this compound-55 are spray drying and emulsion-solvent evaporation. The choice of method depends on the specific characteristics of the protein or peptide, the desired particle size, and the required release profile.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the microencapsulation of APIs using this compound-55 and related polymers. This data can serve as a reference for formulation development.

Table 1: Formulation Parameters and Encapsulation Efficiency

Active Pharmaceutical Ingredient (API) Microencapsulation Method Polymer(s) API:Polymer Ratio Encapsulation Efficiency (%) Reference
Model Drug (Prednisolone)Emulsion-Solvent EvaporationEudragit LNot Specified>90%This information is synthesized from general knowledge of the technique.
Losartan PotassiumSpray DryingThis compound-55VariedNot Specified[4]
InsulinEmulsion-Solvent Evaporation (Coating)PLGA, this compound-55Not SpecifiedNot Specified for coating[5]
Bovine Serum Albumin (BSA)Emulsion-Solvent EvaporationPLGA1:10~75%This is a representative value from similar studies.
Various APIsMicrofluidic Spray DryingThis compound-55Not Specified~100%[6]

Table 2: Particle Size and In Vitro Release Characteristics

Active Pharmaceutical Ingredient (API) Microencapsulation Method Polymer(s) Mean Particle Size (µm) Release Conditions Cumulative Release (%) Reference
Losartan PotassiumSpray DryingThis compound-551.27 - 7.24pH 6.8Not Specified[4]
Insulin (from coated microparticles)Emulsion-Solvent Evaporation (Coating)PLGA, this compound-55Not Specified2h in acidic pH, then higher pH<20% in acid, >80% in 24h at higher pH[5]
Model Drug (Prednisolone)Emulsion-Solvent EvaporationEudragit L30-502h in acidic pH, then pH 6.8Rapid release at pH 6.8This information is synthesized from general knowledge of the technique.
Bovine Serum Albumin (BSA)Emulsion-Solvent EvaporationPLGA10-50pH 7.4Sustained release over daysThis is a representative value from similar studies.

Experimental Protocols

The following are detailed protocols for the two primary methods of microencapsulating proteins and peptides with this compound-55.

Spray Drying Method

Spray drying is a continuous process that converts a liquid feed into a dry particulate powder. It is a well-established method for microencapsulation and can be adapted for heat-sensitive materials like proteins.

  • Protein or peptide of interest

  • This compound-55 aqueous dispersion

  • Plasticizer (e.g., triethyl citrate, TEC)

  • Anti-adherent (e.g., talc, magnesium stearate) (optional)

  • Deionized water

  • Spray dryer with a two-fluid nozzle

  • Homogenizer or high-shear mixer

  • Magnetic stirrer

  • Preparation of the Aqueous Protein/Peptide Solution:

    • Dissolve the protein or peptide in deionized water at the desired concentration. The concentration will depend on the desired drug loading and the solubility of the biomolecule.

    • To maintain protein stability, consider using a buffer system with a pH that is optimal for the specific protein and avoids the isoelectric point to prevent aggregation.

  • Preparation of the this compound-55 Dispersion:

    • In a separate container, add the required amount of this compound-55 dispersion.

    • Add the plasticizer (e.g., 10-20% w/w of the dry polymer weight) to the dispersion while stirring gently. Triethyl citrate is a commonly used plasticizer.[4]

    • If required, an anti-adherent can be suspended in the dispersion to improve the flowability of the final product.

  • Formation of the Feed Suspension:

    • Slowly add the aqueous protein/peptide solution to the this compound-55 dispersion under continuous stirring.

    • Homogenize the resulting suspension using a high-shear mixer to ensure a uniform distribution of the protein within the polymer matrix.

  • Spray Drying Process:

    • Set the spray dryer parameters. These will need to be optimized for the specific formulation and equipment. Typical starting parameters are:

      • Inlet temperature: 120-160 °C

      • Outlet temperature: 70-90 °C

      • Feed rate: 2-5 mL/min

      • Aspirator rate: 80-100%

      • Atomizing air pressure: 2-4 bar

    • Continuously stir the feed suspension throughout the spray drying process to maintain homogeneity.

    • The liquid feed is atomized into fine droplets in the drying chamber. The hot drying air evaporates the water, leading to the formation of solid microparticles.

    • The dried microparticles are separated from the air stream by a cyclone and collected in a collection vessel.

  • Post-Processing:

    • The collected microparticles should be stored in a desiccator to protect them from moisture.

    • Characterize the microparticles for particle size, morphology, encapsulation efficiency, drug loading, and in vitro release.

SprayDryingWorkflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis protein_sol Prepare Aqueous Protein/Peptide Solution homogenize Homogenize to Form Feed Suspension protein_sol->homogenize eudragit_disp Prepare this compound-55 Dispersion with Plasticizer eudragit_disp->homogenize spray_dry Spray Drying homogenize->spray_dry collect Collect Microparticles spray_dry->collect characterize Characterization: - Particle Size - Morphology - Encapsulation Efficiency - Drug Loading - In Vitro Release collect->characterize

Caption: Workflow for microencapsulation of proteins/peptides using the spray drying technique.

Emulsion-Solvent Evaporation Method

The emulsion-solvent evaporation technique is another widely used method for microencapsulation. It is particularly suitable for encapsulating water-soluble compounds like proteins and peptides within water-insoluble polymers.

  • Protein or peptide of interest

  • Eudragit L 100 (solid form of the polymer, as L 30D-55 is an aqueous dispersion)

  • Organic solvent (e.g., acetone, ethyl acetate, dichloromethane)

  • Aqueous phase (continuous phase) containing a surfactant/stabilizer (e.g., polyvinyl alcohol (PVA), polysorbate 80)

  • Deionized water

  • High-speed homogenizer or sonicator

  • Mechanical overhead stirrer

  • Filtration apparatus

  • Vacuum oven or desiccator

  • Preparation of the Internal Aqueous Phase (W1):

    • Dissolve the protein or peptide in a small volume of deionized water or an appropriate buffer to form the internal aqueous phase.

  • Preparation of the Organic Phase (O):

    • Dissolve Eudragit L 100 polymer in a water-immiscible organic solvent. The choice of solvent is critical and should be one in which the polymer is soluble but the protein is not.

  • Formation of the Primary Emulsion (W1/O):

    • Add the internal aqueous phase (W1) to the organic phase (O) while homogenizing at high speed. This will form a water-in-oil (W1/O) primary emulsion. The stability of this emulsion is crucial for high encapsulation efficiency.

  • Formation of the Double Emulsion (W1/O/W2):

    • Prepare a larger volume of an external aqueous phase (W2) containing a surfactant or stabilizer (e.g., 0.5-2% w/v PVA).

    • Slowly add the primary emulsion (W1/O) to the external aqueous phase (W2) under continuous stirring with a mechanical stirrer. This will form a water-in-oil-in-water (W1/O/W2) double emulsion.

  • Solvent Evaporation:

    • Continue stirring the double emulsion at a moderate speed for several hours (typically 4-24 hours) at room temperature or slightly elevated temperature to allow the organic solvent to evaporate.

    • As the solvent evaporates, the polymer precipitates around the internal aqueous droplets, forming solid microparticles.

  • Collection and Washing of Microparticles:

    • Collect the hardened microparticles by filtration or centrifugation.

    • Wash the collected microparticles several times with deionized water to remove the residual surfactant and any unencapsulated protein.

  • Drying:

    • Dry the washed microparticles in a vacuum oven at a low temperature or in a desiccator until a constant weight is achieved.

  • Characterization:

    • Analyze the dried microparticles for particle size distribution, surface morphology (e.g., using scanning electron microscopy), drug loading, encapsulation efficiency, and in vitro release profile.

EmulsionSolventEvaporationWorkflow cluster_prep Preparation cluster_process Processing cluster_collection Collection & Analysis w1_phase Prepare Internal Aqueous Phase (W1) with Protein primary_emulsion Form Primary Emulsion (W1/O) via Homogenization w1_phase->primary_emulsion o_phase Prepare Organic Phase (O) with Eudragit L 100 o_phase->primary_emulsion w2_phase Prepare External Aqueous Phase (W2) with Surfactant double_emulsion Form Double Emulsion (W1/O/W2) w2_phase->double_emulsion primary_emulsion->double_emulsion solvent_evap Solvent Evaporation double_emulsion->solvent_evap collect_wash Collect and Wash Microparticles solvent_evap->collect_wash dry Dry Microparticles collect_wash->dry characterize Characterization dry->characterize

Caption: Workflow for the double emulsion-solvent evaporation method for microencapsulation.

Characterization of Protein/Peptide-Loaded Microparticles

A thorough characterization of the prepared microparticles is essential to ensure their quality and performance. Key characterization techniques include:

  • Particle Size and Size Distribution: Laser diffraction or dynamic light scattering can be used to determine the mean particle size and polydispersity index.

  • Surface Morphology: Scanning Electron Microscopy (SEM) is used to visualize the shape, surface texture, and integrity of the microparticles.

  • Encapsulation Efficiency and Drug Loading:

    • Encapsulation Efficiency (%EE): This is the percentage of the initial amount of protein that is successfully encapsulated in the microparticles. It is calculated as: %EE = (Actual Protein Content / Theoretical Protein Content) x 100

    • Drug Loading (%DL): This is the percentage of the protein by weight in the final microparticle formulation. It is calculated as: %DL = (Weight of Encapsulated Protein / Total Weight of Microparticles) x 100

    • To determine the protein content, the microparticles are typically dissolved in a suitable solvent to release the encapsulated protein, which is then quantified using a suitable protein assay (e.g., BCA assay, Bradford assay, or HPLC).

  • In Vitro Release Studies:

    • Release studies are performed using a dissolution apparatus (e.g., USP Apparatus I or II).

    • The microparticles are first exposed to a simulated gastric fluid (e.g., 0.1 N HCl, pH 1.2) for 2 hours to assess their gastro-resistance.

    • Subsequently, the medium is changed to a simulated intestinal fluid (e.g., phosphate buffer, pH 6.8 or 7.4) to monitor the release of the protein or peptide.

    • Samples are withdrawn at predetermined time intervals and the amount of released protein is quantified.

  • Protein Integrity: It is crucial to assess the structural integrity of the encapsulated protein to ensure it retains its biological activity. Techniques such as Circular Dichroism (CD) spectroscopy, SDS-PAGE, and bioassays can be employed for this purpose.

Conclusion

This compound-55 is a versatile and effective polymer for the microencapsulation of proteins and peptides for enteric delivery. Both spray drying and emulsion-solvent evaporation methods can be successfully employed, with the choice of technique depending on the specific requirements of the formulation. Careful optimization of process parameters and thorough characterization of the resulting microparticles are essential for the development of a stable and efficacious oral protein/peptide delivery system. These application notes and protocols provide a solid foundation for researchers and scientists to embark on the formulation of such advanced drug delivery systems.

References

Application Notes and Protocols for Targeted Drug Delivery to the Small Intestine Using Eudragit L 30D-55

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudragit L 30D-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate. It is a well-established and widely used polymer for enteric coatings of solid dosage forms, facilitating targeted drug delivery to the small intestine.[1][2] Its pH-dependent solubility ensures that the coated dosage form remains intact in the acidic environment of the stomach, protecting the active pharmaceutical ingredient (API) from degradation and preventing gastric irritation.[3][4] Upon entry into the higher pH environment of the small intestine (pH > 5.5), the polymer coating dissolves, leading to the release of the API.[1][2]

These application notes provide detailed protocols for the formulation and application of this compound-55 coatings, as well as methods for their evaluation.

Physicochemical Properties of this compound-55

A summary of the key physicochemical properties of this compound-55 is presented in Table 1.

PropertyValueReference
Appearance Milky-white liquid of low viscosity[5]
Chemical Composition Anionic copolymer of methacrylic acid and ethyl acrylate (1:1 ratio)
Solid Content 30% in water[1]
pH of Dispersion 2.5 - 3.0
Viscosity 3 - 15 mPa·s
Molecular Weight (Mw) Approximately 250,000 g/mol
Dissolution pH ≥ 5.5[1]

Mechanism of pH-Dependent Drug Release

The targeted drug release mechanism of this compound-55 is based on the ionization of the carboxylic acid groups on the polymer backbone.

Stomach Stomach (pH 1-3) Coated_Dosage_Form_Stomach Coated Dosage Form (Polymer unionized and insoluble) Stomach->Coated_Dosage_Form_Stomach Gastric Environment Small_Intestine Small Intestine (pH > 5.5) Coated_Dosage_Form_Intestine Coated Dosage Form (Polymer ionizes and dissolves) Small_Intestine->Coated_Dosage_Form_Intestine Intestinal Environment Drug_Release Drug Release Coated_Dosage_Form_Stomach->Small_Intestine Gastrointestinal Transit Coated_Dosage_Form_Intestine->Drug_Release Polymer Dissolution

Caption: pH-dependent dissolution of this compound-55 for targeted drug release.

In the acidic environment of the stomach, the carboxylic acid groups remain protonated and unionized, rendering the polymer insoluble and keeping the coating intact. As the dosage form transitions to the more neutral pH of the small intestine, the carboxylic acid groups deprotonate and become ionized. This ionization leads to electrostatic repulsion between the polymer chains, causing the polymer to swell and dissolve, thereby releasing the encapsulated drug.

Experimental Protocols

Preparation of this compound-55 Coating Suspension

This protocol describes the preparation of a typical aqueous coating suspension using this compound-55.

Materials:

  • This compound-55

  • Triethyl citrate (TEC) (plasticizer)

  • Talc (anti-tacking agent)

  • Purified water

Equipment:

  • Beaker

  • Homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer

  • 0.5 mm sieve

Procedure:

  • Prepare the plasticizer and anti-tacking agent suspension: In a beaker, disperse the required amount of talc in purified water. Add the triethyl citrate to this suspension.

  • Homogenize the suspension: Homogenize the mixture using a homogenizer for approximately 10 minutes to ensure a uniform dispersion.

  • Add this compound-55: While gently stirring with a magnetic stirrer, slowly pour the homogenized suspension into the this compound-55 dispersion.

  • Final Stirring and Sieving: Continue stirring the final suspension for at least 30 minutes. Before use, pass the suspension through a 0.5 mm sieve to remove any agglomerates.

Example Formulation:

ComponentQuantity (% of dry polymer weight)
This compound-55100
Triethyl citrate (TEC)10 - 25
Talc50
Fluidized Bed Coating of Pellets

This protocol outlines the procedure for coating pellets with the prepared this compound-55 suspension using a fluidized bed coater.

cluster_0 Preparation cluster_1 Coating Process cluster_2 Final Product Pellets Drug-loaded Pellets FBC Fluidized Bed Coater Pellets->FBC Coating_Suspension This compound-55 Coating Suspension Coating_Suspension->FBC Coating Spraying and Drying FBC->Coating Coated_Pellets Enteric-Coated Pellets Coating->Coated_Pellets

Caption: Experimental workflow for enteric coating of pellets using a fluidized bed coater.

Equipment:

  • Fluidized bed coater with a Wurster insert (bottom spray)

Procedure:

  • Pre-warming: Load the drug-loaded pellets into the fluidized bed coater. Pre-warm the pellets to the target product temperature (see Table 2).

  • Coating: Begin spraying the prepared this compound-55 suspension onto the fluidized pellets. Maintain the process parameters within the recommended ranges to ensure a uniform coating.

  • Drying: After the desired amount of coating has been applied (determined by weight gain), stop the spray and continue to fluidize the pellets with warm air to ensure they are thoroughly dry.

  • Curing (Optional): For some formulations, a curing step (e.g., 40°C for 24 hours) may be necessary to ensure complete film formation and stable drug release profiles.

Typical Fluidized Bed Coating Parameters:

ParameterRange
Inlet Air Temperature 40 - 60 °C
Product Temperature 25 - 35 °C
Atomizing Air Pressure 1.5 - 2.5 bar
Spray Rate 10 - 30 g/min per kg of pellets
Fluidizing Air Volume Adjusted to maintain good fluidization
In Vitro Dissolution Testing

This protocol is for evaluating the drug release from the enteric-coated dosage form under simulated gastrointestinal conditions.

Equipment:

  • USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Acid Stage (Simulated Gastric Fluid): Place the coated dosage form in 900 mL of 0.1 N HCl (pH 1.2) at 37 ± 0.5 °C. Operate the apparatus at a specified speed (e.g., 100 rpm) for 2 hours. Withdraw samples at appropriate time intervals and analyze for drug content.

  • Buffer Stage (Simulated Intestinal Fluid): After 2 hours, change the dissolution medium to 900 mL of phosphate buffer (pH 6.8) at 37 ± 0.5 °C. Continue the dissolution testing for a specified period (e.g., 60 minutes), withdrawing samples at regular intervals for analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from studies using this compound-55 for enteric coating.

Table 3: Formulation and Performance Data for this compound-55 Coated Dosage Forms

DrugDosage FormCoating Level (% w/w)Drug Loading Efficiency (%)Encapsulation Efficiency (%)Key FindingReference
Diclofenac Sodium Pellets10~98>95<10% release in 2h at pH 1.2, >80% release in 1h at pH 6.8.[6][7][6][7]
Theophylline Pellets15~95>90Release rate is dependent on the ratio of this compound-55 to other polymers.[8][8][9]
Mesalamine Minitablets8>99>98Delayed release achieved, with zero-order release kinetics in intestinal pH.[10][10]
Omeprazole Magnesium Pellets20~97>95Effective protection of acid-labile drug in gastric fluid.[11][11]

Table 4: In Vitro Drug Release Profiles of this compound-55 Coated Formulations

DrugTime (hours)% Drug Released at pH 1.2% Drug Released at pH 6.8Reference
Diclofenac Sodium 2< 10-[6][7]
2.25-~30
2.5-~70
3-> 80
Mesalamine 2< 5-[10]
3-~20
4-~45
6-~85

Conclusion

This compound-55 is a versatile and reliable excipient for the development of enteric-coated dosage forms for targeted drug delivery to the small intestine. By following the detailed protocols and considering the formulation and process parameters outlined in these application notes, researchers and drug development professionals can effectively utilize this compound-55 to achieve the desired pH-dependent drug release profiles, thereby enhancing the efficacy and safety of orally administered pharmaceuticals.

References

Application Note: Formulation of Sustained-Release Multiparticulates with Eudragit L 30D-55

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eudragit L 30D-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate, with a ratio of free carboxyl groups to ester groups of approximately 1:1.[1][2] This polymer is widely utilized in the pharmaceutical industry for enteric coatings of solid dosage forms, including multiparticulates such as pellets, granules, and spheres.[3] The polymer is insoluble in acidic media but dissolves at a pH of 5.5 and above, making it ideal for protecting acid-labile drugs from the gastric environment and for targeted drug release in the upper intestine.[2][4] This application note provides a comprehensive overview and detailed protocols for the formulation of sustained-release multiparticulates using this compound-55.

Multiparticulate systems offer several advantages over single-unit dosage forms, including more predictable gastric emptying, reduced risk of dose dumping, and minimized local irritation in the gastrointestinal tract.[5] The protocols outlined below cover the key stages of formulation, from core preparation and drug layering to the application of the this compound-55 coating and subsequent in-vitro characterization.

Materials and Equipment

A summary of typical materials and equipment required for the formulation and characterization of this compound-55 coated multiparticulates is presented below.

CategoryItemPurpose
Core Material Sugar spheres (e.g., 20/25 mesh), Microcrystalline cellulose (MCC) spheresInert core for drug layering
Active Pharmaceutical Ingredient (API) e.g., Sodium Diclofenac, Montelukast Sodium, Sodium Para-aminosalicylateThe therapeutic agent to be delivered
Binder Hypromellose (HPMC E5), Polyvinylpyrrolidone (PVP K-30)To adhere the API to the core material
Enteric Polymer This compound-55 (30% aqueous dispersion)pH-sensitive polymer for sustained release
Plasticizer Triethyl citrate (TEC), Polyethylene glycol (PEG 6000)To improve the flexibility and film-forming properties of the polymer
Anti-tacking Agent Talc, Glyceryl monostearateTo prevent agglomeration of multiparticulates during coating
Solvents/Dispersants Purified water, Isopropyl alcohol, DichloromethaneFor preparing coating solutions and dispersions
Seal Coat (Optional) HPMC E5 (e.g., Opadry®)To prevent interaction between the drug and the enteric coating
Equipment Fluidized Bed Processor (with top or bottom spray)For drug layering and polymer coating
Extruder and SpheronizerFor preparing pellets from a wet mass
Dissolution Test Apparatus (USP Apparatus I - Basket or II - Paddle)For in-vitro drug release testing
UV-Vis SpectrophotometerFor quantifying drug release
Scanning Electron Microscope (SEM)For morphological characterization of coated multiparticulates
Sieve shaker and standard sievesFor particle size analysis

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Cores

Two common methods for preparing drug-loaded cores are drug layering onto inert spheres and extrusion-spheronization.

Method A: Drug Layering onto Sugar Spheres [6]

  • Binder Solution Preparation: Dissolve the binder (e.g., HPMC E5) in purified water.

  • Drug Suspension Preparation: Disperse the API into the binder solution with continuous stirring to form a homogenous suspension.

  • Coating: Load the sugar spheres into a fluidized bed processor. Spray the drug suspension onto the fluidized spheres under controlled temperature and spray rate conditions.

  • Drying: Dry the drug-layered pellets in the fluidized bed processor until the desired moisture content is achieved.

Method B: Extrusion-Spheronization [2][4]

  • Wet Mass Preparation: Blend the API with microcrystalline cellulose and other excipients. Add a granulation liquid (e.g., water or a binder solution) to form a wet, plastic mass.

  • Extrusion: Pass the wet mass through an extruder to form cylindrical extrudates.

  • Spheronization: Place the extrudates onto a rotating plate in a spheronizer. The friction and centrifugal forces will break the extrudates into smaller pieces and round them into spherical pellets.

  • Drying: Dry the pellets in a suitable dryer (e.g., fluidized bed dryer or oven) to the target moisture content.

Protocol 2: Application of Seal Coat (Optional)

A seal coat is often applied to prevent any potential interaction between the drug and the functional polymer, especially for highly water-soluble drugs.[4]

  • Seal Coat Solution Preparation: Prepare a solution of a suitable polymer, such as HPMC E5, in purified water.

  • Coating: In a fluidized bed processor, spray the seal coating solution onto the drug-loaded cores.

  • Drying: Dry the seal-coated pellets to achieve a weight gain of approximately 2-3%.

Protocol 3: Enteric Coating with this compound-55

This is the critical step for imparting sustained-release characteristics to the multiparticulates.

  • Excipient Suspension Preparation: Homogenize the anti-tacking agent (e.g., talc) and plasticizer (e.g., triethyl citrate) in a portion of purified water using a high-shear mixer.[1][7]

  • Coating Dispersion Preparation: Slowly add the excipient suspension to the this compound-55 dispersion under gentle stirring. Continue stirring to ensure a uniform dispersion. Pass the final dispersion through a sieve (e.g., 0.5 mm) to remove any agglomerates.[1]

  • Coating Process:

    • Pre-warm the drug-loaded or seal-coated pellets in the fluidized bed processor for approximately 10 minutes.[2][4]

    • Spray the this compound-55 dispersion onto the fluidized pellets. The process parameters (inlet air temperature, product temperature, spray rate, and atomizing air pressure) must be carefully controlled to ensure uniform film formation.

    • Continue the coating process until the desired polymer weight gain is achieved. Different coating levels can be applied to modulate the drug release profile.[4]

  • Curing (Optional but Recommended): After coating, the pellets can be cured at an elevated temperature (e.g., 40°C) for a specified period (e.g., 24 hours) to ensure complete film coalescence.

Protocol 4: In-Vitro Dissolution Testing

Dissolution testing is performed to evaluate the drug release characteristics of the coated multiparticulates.

  • Apparatus and Media: Use USP Apparatus I (Baskets) at 100 rpm or Apparatus II (Paddles) at 100 rpm. The dissolution medium is typically a two-stage process to simulate the gastrointestinal tract.[8]

    • Acid Stage: 750 mL of 0.1 N HCl for 2 hours.

    • Buffer Stage: After 2 hours, add 250 mL of 0.2 M tribasic sodium phosphate to the vessel to adjust the pH to 6.8, and continue the dissolution for the specified time.[8]

  • Procedure:

    • Place a known quantity of coated multiparticulates into each dissolution vessel.

    • Maintain the temperature at 37 ± 0.5°C.

    • Withdraw samples at predetermined time intervals.

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax.[8]

Data Presentation

Table 1: Example Formulation of this compound-55 Coating Dispersion
ComponentFunctionQuantity (% based on dry polymer)
This compound-55Enteric Polymer100
Triethyl Citrate (TEC)Plasticizer10 - 20
TalcAnti-tacking Agent50
Purified WaterSolvent/Dispersantq.s.
Table 2: Example Fluidized Bed Coating Process Parameters
ParameterTypical Range
Inlet Air Temperature35 - 50 °C
Exhaust Air Temperature25 - 30 °C
Product Temperature25 - 30 °C
Atomizing Air Pressure1.5 - 2.5 bar
Spray Rate8 - 15 g/min/kg
Nozzle Bore1.2 mm

Visualizations

Experimental_Workflow CorePrep Core Preparation (Drug Layering or Extrusion-Spheronization) SealCoat Seal Coating (Optional) CorePrep->SealCoat Drug-Loaded Cores EntericCoat Enteric Coating with This compound-55 CorePrep->EntericCoat (if no seal coat) SealCoat->EntericCoat Seal-Coated Cores Curing Curing EntericCoat->Curing Coated Multiparticulates Characterization Characterization Curing->Characterization Dissolution In-Vitro Dissolution Testing Characterization->Dissolution SEM SEM Analysis Characterization->SEM ParticleSize Particle Size Analysis Characterization->ParticleSize

Caption: Workflow for sustained-release multiparticulate formulation.

Dissolution_Testing_Workflow Start Start Dissolution AcidStage Acid Stage 0.1 N HCl for 2 hours Start->AcidStage pH_Adjustment pH Adjustment to 6.8 AcidStage->pH_Adjustment BufferStage Buffer Stage pH 6.8 Phosphate Buffer pH_Adjustment->BufferStage Sampling Periodic Sampling BufferStage->Sampling Sampling->BufferStage Continue Test Analysis UV-Vis Spectrophotometric Analysis Sampling->Analysis End End Analysis->End

Caption: In-vitro dissolution testing protocol for enteric-coated multiparticulates.

Conclusion

This compound-55 is a versatile and reliable polymer for developing sustained-release multiparticulate dosage forms. By carefully selecting formulation components and controlling processing parameters, it is possible to achieve the desired pH-dependent drug release profile, protecting the API from the acidic environment of the stomach and ensuring its release in the small intestine. The protocols and data presented in this application note provide a solid foundation for researchers and formulation scientists working on the development of advanced oral drug delivery systems.

References

Application Notes and Protocols: Plasticizer Selection and Concentration for Eudragit® L 30D-55 Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudragit® L 30D-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate. It is widely used in the pharmaceutical industry to form enteric coatings that protect acid-labile drugs from the gastric environment and prevent irritation of the gastric mucosa. The polymer is insoluble in acidic media but dissolves at a pH of 5.5 and above, allowing for targeted drug release in the small intestine.[1][2]

The successful formation of a flexible and continuous film from the Eudragit® L 30D-55 dispersion is critically dependent on the use of a suitable plasticizer. Plasticizers are low molecular weight compounds that, when added to a polymer, increase its flexibility, and reduce its glass transition temperature (Tg). This facilitates the coalescence of polymer particles during the coating process, leading to a homogenous film with improved mechanical properties and preventing cracks and other defects that could compromise the coating's protective function.

This document provides detailed application notes and protocols for the selection and evaluation of common plasticizers for Eudragit® L 30D-55 coatings, focusing on Triethyl Citrate (TEC), Polyethylene Glycol (PEG), and Dibutyl Sebacate (DBS).

Plasticizer Selection and Concentration: A Comparative Overview

The choice of plasticizer and its concentration significantly impacts the mechanical properties, thermal characteristics, and drug release profile of Eudragit® L 30D-55 coatings. The ideal plasticizer should be compatible with the polymer, reduce its Tg to below the film-forming temperature, and impart sufficient flexibility to withstand the mechanical stresses during manufacturing, handling, and gastrointestinal transit.

Common Plasticizers for Eudragit® L 30D-55
  • Triethyl Citrate (TEC): A widely used, water-soluble plasticizer known for its high plasticizing efficiency and low toxicity.[3] It is considered a good plasticizer for Eudragit® polymers, forming hydrogen bonds with the polymer and improving film coalescence.[4]

  • Polyethylene Glycol (PEG): A hydrophilic plasticizer available in various molecular weights (e.g., PEG 400, PEG 6000). Lower molecular weight PEGs are more efficient at reducing the Tg.

  • Dibutyl Sebacate (DBS): A hydrophobic plasticizer that can provide good film flexibility. Its low water solubility can influence the drug release profile and the mechanical properties of the film upon aging.

Data Presentation: Impact of Plasticizers on Film Properties

The following tables summarize the expected qualitative and quantitative effects of different plasticizers on the key properties of Eudragit® L 30D-55 films based on available literature. Direct comparative studies providing all these data points in a single experiment are limited; therefore, these tables represent a synthesis of findings from various sources.

Table 1: Qualitative Comparison of Plasticizer Effects on Eudragit® L 30D-55 Films

PropertyTriethyl Citrate (TEC)Polyethylene Glycol (PEG)Dibutyl Sebacate (DBS)
Plasticizing Efficiency HighModerate to HighHigh
Water Solubility HighHighLow
Effect on Tg Significant ReductionSignificant ReductionSignificant Reduction
Film Flexibility GoodGoodExcellent
Tendency to Leach HighHighLow
Impact on Drug Release Can accelerate release due to leachingCan accelerate releaseMay retard release initially

Table 2: Quantitative Data on the Effect of Plasticizer Concentration on Eudragit® L 30D-55 Film Properties (Illustrative)

PlasticizerConcentration (% w/w of polymer)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
None 0~111-117HighLow (~3% in dry state)[5]
TEC 10DecreasedDecreasedIncreased
20Further DecreasedFurther DecreasedFurther Increased
30Significant DecreaseSignificant DecreaseHigh
PEG 400 10DecreasedDecreasedIncreased
20Further DecreasedFurther DecreasedFurther Increased
DBS 10DecreasedDecreasedIncreased
20Further DecreasedFurther DecreasedHigh

Note: The addition of a plasticizer generally decreases the tensile strength and elastic modulus while increasing the elongation and work of failure for Eudragit® films.[6]

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of plasticized Eudragit® L 30D-55 films.

Protocol for Preparation of Free Films by Solvent Casting

This protocol is used to prepare free films for the evaluation of mechanical and thermal properties.

Materials:

  • Eudragit® L 30D-55 dispersion

  • Selected plasticizer (TEC, PEG, or DBS)

  • Purified water

  • Teflon-coated petri dishes or glass plates

  • Magnetic stirrer and stir bar

  • Drying oven

  • Desiccator

Procedure:

  • Calculate the required amounts of Eudragit® L 30D-55 dispersion and plasticizer to achieve the desired plasticizer concentration (e.g., 10%, 20%, 30% w/w of the dry polymer).

  • In a beaker, add the calculated amount of Eudragit® L 30D-55 dispersion.

  • Slowly add the calculated amount of plasticizer to the dispersion while stirring continuously with a magnetic stirrer.

  • Continue stirring for at least 30 minutes to ensure a homogenous mixture.

  • Pour a specific volume of the plasticized dispersion onto a leveled Teflon-coated petri dish or glass plate.

  • Dry the films in a drying oven at a controlled temperature (e.g., 40°C) for 24 hours or until a constant weight is achieved.

  • Carefully peel the dried films from the casting surface.

  • Store the prepared films in a desiccator at a controlled temperature and humidity until further analysis.

Protocol for Mechanical Property Testing (Tensile Strength and Elongation)

This protocol follows the general principles of ASTM D882 for testing the tensile properties of thin plastic films.[7][8][9][10][11]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell (e.g., 100 N)

  • Film cutting die or a sharp razor blade to prepare dumbbell-shaped specimens

  • Calipers or a micrometer to measure film thickness

Procedure:

  • Cut the prepared free films into dumbbell-shaped specimens of standard dimensions.

  • Measure the thickness of each specimen at several points in the gauge length area and calculate the average thickness.

  • Mount the specimen securely in the grips of the Universal Testing Machine.

  • Apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 mm/min) until the film breaks.

  • Record the force and elongation data throughout the test.

  • Calculate the tensile strength (MPa) by dividing the maximum load by the initial cross-sectional area of the specimen.

  • Calculate the percentage elongation at break by dividing the extension at the point of rupture by the initial gauge length and multiplying by 100.

  • Perform the test on at least five specimens for each formulation and report the average values with standard deviations.

Protocol for Thermal Analysis (Glass Transition Temperature - Tg)

This protocol outlines the determination of the glass transition temperature using Differential Scanning Calorimetry (DSC).

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing the pans

Procedure:

  • Accurately weigh 5-10 mg of the prepared film sample into an aluminum DSC pan.

  • Seal the pan hermetically using a crimper.

  • Place the sealed sample pan and an empty reference pan in the DSC cell.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., -20°C to 150°C).

  • Record the heat flow as a function of temperature.

  • The glass transition temperature (Tg) is determined as the midpoint of the endothermic shift in the baseline of the DSC thermogram.

Protocol for In-Vitro Drug Release Testing

This protocol is based on the USP <711> Dissolution test for enteric-coated dosage forms.[12][13][14]

Equipment:

  • USP Dissolution Apparatus 1 (basket) or 2 (paddle)

  • Water bath with temperature control

  • pH meter

  • UV-Vis Spectrophotometer or HPLC for drug analysis

Media:

  • Acid stage: 0.1 N Hydrochloric (HCl) acid (pH 1.2)

  • Buffer stage: Phosphate buffer (pH 6.8)

Procedure:

  • Acid Stage:

    • Place 900 mL of 0.1 N HCl in each dissolution vessel and maintain the temperature at 37 ± 0.5°C.

    • Place the coated dosage form (e.g., tablet or capsule) in the apparatus.

    • Operate the apparatus at the specified speed (e.g., 100 rpm for basket, 50 rpm for paddle) for 2 hours.

    • At the end of 2 hours, withdraw a sample of the medium and analyze for drug content to assess the acid resistance of the coating.

  • Buffer Stage:

    • After the acid stage, carefully transfer the dosage form to a dissolution vessel containing 900 mL of phosphate buffer (pH 6.8), pre-warmed to 37 ± 0.5°C.

    • Continue the dissolution test for a specified period (e.g., 45 minutes or until complete drug release).

    • Withdraw samples at predetermined time intervals and replace with an equal volume of fresh, pre-warmed buffer.

    • Filter the samples and analyze for drug content using a validated analytical method.

    • Calculate the cumulative percentage of drug released at each time point.

Visualization of Workflows and Relationships

Experimental Workflow for Plasticizer Selection and Evaluation

G cluster_0 Formulation Development cluster_1 Film Preparation & Characterization cluster_2 Coating & Dissolution Testing cluster_3 Analysis & Selection A Define Target Product Profile B Select Candidate Plasticizers (TEC, PEG, DBS) A->B C Determine Plasticizer Concentration Range (e.g., 10-30%) B->C D Prepare Plasticized Eudragit L 30D-55 Films (Solvent Casting) C->D E Mechanical Testing (Tensile Strength, Elongation) D->E F Thermal Analysis (DSC for Tg) D->F J Compare Data from all Experiments E->J F->J G Coat Placebo/Active Core with Optimized Formulations H In-Vitro Dissolution Testing (USP <711>) G->H I Analyze Drug Release Profile H->I I->J K Select Optimal Plasticizer and Concentration J->K

Caption: Experimental workflow for plasticizer selection.

Logical Relationship: Plasticizer Properties and Film Performance

G cluster_0 Plasticizer Properties cluster_1 Intermediate Effects cluster_2 Film Performance Characteristics P1 Plasticizer Type (e.g., TEC, PEG, DBS) E1 Reduction in Glass Transition Temp (Tg) P1->E1 E2 Inter-chain Lubrication P1->E2 P2 Concentration P2->E1 P2->E2 P3 Molecular Weight P3->E1 P4 Water Solubility F4 Modified Drug Release Profile P4->F4 F1 Increased Flexibility (Elongation) E1->F1 F2 Decreased Brittleness (Tensile Strength) E1->F2 F3 Improved Film Formation E1->F3 E2->F1 E2->F2

Caption: Plasticizer properties and film performance.

Conclusion and Recommendations

The selection of an appropriate plasticizer and its optimal concentration is a critical step in the development of robust and reliable enteric coatings using Eudragit® L 30D-55.

  • Triethyl Citrate (TEC) is a good starting point for most applications due to its high efficiency and well-documented performance. A concentration range of 10-20% (w/w of dry polymer) is typically effective.

  • Polyethylene Glycol (PEG) , particularly lower molecular weight grades like PEG 400, can also be an effective plasticizer. Its high water solubility may be advantageous for certain drug release profiles.

  • Dibutyl Sebacate (DBS) is a suitable option when a more hydrophobic and less leachable plasticizer is desired, which may be beneficial for long-term stability and sustained release characteristics within the intestine.

It is essential to perform systematic experimental evaluations as outlined in the provided protocols to determine the most suitable plasticizer and concentration for a specific drug product. The interplay between the plasticizer, the active pharmaceutical ingredient (API), and other excipients must be considered to achieve the desired product performance and stability. The provided data and protocols serve as a comprehensive guide for researchers to make informed decisions in the formulation development of enteric-coated dosage forms.

References

Application Notes and Protocols for Taste Masking of Bitter Active Ingredients using Eudragit L 30D-55

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudragit L 30D-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate. A key functional characteristic of this polymer is its pH-dependent solubility. It remains insoluble at the neutral pH of saliva (around 6.8) but readily dissolves at a pH above 5.5, such as in the intestinal tract. This property makes this compound-55 an excellent candidate for taste masking of bitter active pharmaceutical ingredients (APIs). By coating drug particles, granules, or pellets, a physical barrier is created that prevents the release of the bitter API in the mouth, thereby improving patient compliance, particularly in pediatric and geriatric populations. These application notes provide detailed information and protocols for the effective use of this compound-55 in taste-masking applications.

Mechanism of Taste Masking

The taste-masking effect of this compound-55 is primarily achieved through its pH-sensitive solubility profile. In the oral cavity, where the pH is typically between 6.2 and 7.6, the polymer coat remains intact and insoluble, preventing the dissolved API from interacting with the taste buds. Once the coated particles reach the stomach, the acidic environment (pH 1-3) ensures the coating remains insoluble. However, upon transit to the small intestine, where the pH rises to above 5.5, the carboxylic acid groups in the polymer ionize, leading to the dissolution of the coating and the subsequent release of the active ingredient for absorption.

Taste_Masking_Mechanism cluster_Oral_Cavity Oral Cavity (pH ~6.8) cluster_Intestine Small Intestine (pH > 5.5) Coated_Particle_Oral This compound-55 Coated Bitter API Particle Taste_Buds Taste Buds Coated_Particle_Oral->Taste_Buds Insoluble Coating Prevents Interaction Coated_Particle_Intestine This compound-55 Coated Bitter API Particle Coated_Particle_Oral->Coated_Particle_Intestine Swallowing & GI Transit No_Bitter_Taste No Bitter Taste (API not released) Taste_Buds->No_Bitter_Taste Dissolved_Coating Coating Dissolves Coated_Particle_Intestine->Dissolved_Coating pH > 5.5 API_Release API Release and Absorption Dissolved_Coating->API_Release

Caption: Mechanism of this compound-55 Taste Masking.

Quantitative Data on Taste Masking Efficiency

The effectiveness of this compound-55 in taste masking can be quantified by measuring the amount of drug released in simulated salivary fluid (SSF) and simulated gastric fluid (SGF). Lower drug release in SSF indicates better taste masking.

Table 1: In-Vitro Drug Release of Coated Bitter APIs

Bitter APICoating Level (% w/w)PlasticizerDrug Release in SSF (pH 6.8) after 5 min (%)Drug Release in SGF (pH 1.2) after 120 min (%)Reference
Ibuprofen14-< 10> 80 (in SIF pH 7.2)[1]
Quinine Sulfate20 (Eudragit E PO)Stearic Acid (15%)5.9Immediate Release[2]
Sodium Para-Aminosalicylate60PEG 6000 (8.29%)< 10> 90 (in phosphate buffer pH 6.8)[3]
Diclofenac Sodium25 (Eudragit E PO)-< 1092.61 (in buffer stage)[4]

Note: Data for Eudragit E PO is included for comparative purposes as it is also used for taste masking, although its solubility profile differs from this compound-55.

Experimental Protocols

Preparation of this compound-55 Coating Suspension

A typical formulation for a taste-masking coating suspension is provided below. The quantities can be adjusted based on the batch size and desired coating level.

Table 2: Formulation of this compound-55 Coating Suspension

IngredientFunctionQuantity (% w/w of dry polymer)
This compound-55 (30% dispersion)Film-forming polymer-
Triethyl Citrate (TEC)Plasticizer10 - 25
Glyceryl Monostearate (GMS)Anti-tacking agent/Glidant50
Polysorbate 80Surfactant/Wetting agent5
Purified WaterVehicleq.s.

Protocol:

  • In a suitable container, disperse the Glyceryl Monostearate and Polysorbate 80 in a portion of the purified water and heat to approximately 60-70°C with stirring to form a homogeneous dispersion.

  • In a separate container, add the remaining purified water.

  • Slowly add the Triethyl Citrate to the water while stirring.

  • Gently pour the this compound-55 dispersion into the plasticizer solution with continuous slow stirring to avoid air entrapment.

  • Add the hot GMS/Polysorbate 80 dispersion to the Eudragit dispersion and continue stirring until a uniform suspension is achieved.

  • Pass the final suspension through a sieve (e.g., 80 mesh) to remove any agglomerates before use.

Fluid Bed Coating of API Particles/Pellets

Fluid bed coating is a common technique for applying the this compound-55 suspension onto the substrate (API crystals, granules, or pellets).

Experimental_Workflow cluster_Preparation Preparation cluster_Coating_Process Fluid Bed Coating Process cluster_Evaluation Evaluation API_Core API Core Material (Crystals, Granules, Pellets) Load_Coater Load API Cores into Fluid Bed Coater API_Core->Load_Coater Coating_Suspension Prepare this compound-55 Coating Suspension Spray_Coating Spray Coating Suspension onto Fluidized Particles Coating_Suspension->Spray_Coating Preheat Preheat the Bed Load_Coater->Preheat Preheat->Spray_Coating Drying Dry the Coated Particles Spray_Coating->Drying Curing Optional: Cure the Coated Particles Drying->Curing Characterization Characterize Coated Particles (Size, Morphology, Coating Thickness) Drying->Characterization Curing->Characterization Dissolution_Testing In-Vitro Dissolution Testing (SSF pH 6.8, SGF pH 1.2) Characterization->Dissolution_Testing Taste_Assessment Taste Assessment (Taste Panel or E-Tongue) Dissolution_Testing->Taste_Assessment

Caption: Experimental Workflow for Taste Masking.

Table 3: Typical Fluid Bed Coating Process Parameters

ParameterTypical Range
Inlet Air Temperature40 - 60 °C
Product Temperature25 - 35 °C
Atomization Air Pressure1.5 - 2.5 bar
Spray Rate10 - 30 g/min/kg of core material
Fluidization Air VolumeAdjusted to maintain gentle fluidization

Protocol:

  • Load the API cores into the product bowl of the fluid bed coater.

  • Start the fluidization and preheat the bed to the target product temperature.

  • Once the target temperature is reached, begin spraying the coating suspension at a controlled rate.

  • Monitor the process parameters (temperatures, spray rate, fluidization) throughout the coating process to ensure a uniform coating.

  • After the desired amount of coating has been applied (target weight gain), stop the spray and continue to dry the coated particles in the fluidized bed for a specified time (e.g., 15-30 minutes).

  • For some formulations, a curing step (e.g., at 40-60°C for 2-24 hours) may be necessary to ensure complete film formation and optimal performance.

  • Collect the coated particles and evaluate for taste-masking efficiency.

In-Vitro Evaluation of Taste Masking

Protocol for Dissolution Testing:

  • Simulated Salivary Fluid (SSF, pH 6.8):

    • Prepare SSF according to USP or other relevant pharmacopeia.

    • Place a known amount of the coated particles in a dissolution apparatus (e.g., USP Apparatus II - paddle) containing SSF at 37°C.

    • Stir at a low speed (e.g., 50 rpm) to simulate oral conditions.

    • Withdraw samples at predetermined short time intervals (e.g., 1, 2, 5 minutes).

    • Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Simulated Gastric Fluid (SGF, pH 1.2):

    • Prepare SGF (without pepsin) according to USP.

    • Follow the same procedure as for SSF, but run the test for a longer duration (e.g., 2 hours) to assess the gastro-resistance of the coating.

Conclusion

This compound-55 is a versatile and effective polymer for taste masking of bitter active pharmaceutical ingredients. Its pH-dependent solubility provides a reliable mechanism for preventing drug release in the oral cavity while allowing for subsequent release in the gastrointestinal tract. By carefully controlling the formulation of the coating suspension and the fluid bed coating process parameters, a robust and efficient taste-masked drug delivery system can be developed. The protocols and data presented in these application notes serve as a valuable resource for researchers and formulation scientists working on the development of palatable oral dosage forms.

References

Application Notes and Protocols: Preparation and Application of Eudragit L 30D-55 Aqueous Dispersion for Enteric Coating

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eudragit L 30D-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate, with a ratio of free carboxyl groups to ester groups of approximately 1:1.[1] Supplied as a 30% aqueous dispersion, it is a widely used polymer for creating enteric coatings on solid dosage forms like tablets, pellets, and capsules.[1][2] The polymer is designed to be resistant to the acidic environment of the stomach and dissolves at a pH of 5.5 or higher, making it ideal for protecting acid-sensitive active pharmaceutical ingredients (APIs) or preventing gastric irritation.[3][4] This document provides detailed protocols for the preparation of the coating dispersion and its application.

Formulation Components and Data

A successful this compound-55 coating formulation typically requires the polymer, a plasticizer to ensure film flexibility, and an anti-tacking agent to prevent agglomeration during the coating process.

Table 1: Typical Components for this compound-55 Coating Dispersion

Function Ingredient Concentration Range (% based on dry polymer weight) Purpose
Polymer Eudragit® L 30 D-55100% (Reference)Forms the pH-sensitive enteric film.[2]
Plasticizer Triethyl Citrate (TEC)10 - 20%Reduces the minimum film-forming temperature and increases film flexibility.[1][5]
Polyethylene Glycol (PEG) 6000~8%Acts as a plasticizer to improve film properties.[3]
Anti-tacking Agent Talc50 - 60%Prevents sticking and agglomeration of dosage forms during coating.[1][3]
Glyceryl Monostearate (GMS)VariableUsed as a glidant and anti-tacking agent.[5][6]
Antifoaming Agent Simethicone Emulsion~0.5% (if required)Prevents the formation of foam during dispersion preparation and spraying.[1][3]
Diluent Purified Waterq.s. (quantum satis)Acts as the dispersion medium to achieve the desired solid content (typically 15-20%).[1][7]

Table 2: Example Formulation for a 1 kg Spray Suspension [1]

Function Ingredient Quantity based on Dry Polymer (%) Quantity to Weigh (g) Dry Substance (g)
Polymer EUDRAGIT® L 30 D-55-416.7125.0
Plasticizer Triethyl citrate (TEC)10.012.512.5
Anti-tacking Agent Talc50.062.562.5
Diluent Water-508.3-
Total 1000.0 200.0

Experimental Protocols

Protocol: Preparation of the Aqueous Coating Dispersion

This protocol outlines the steps to prepare a homogenous coating suspension ready for spraying.

Materials:

  • This compound-55

  • Triethyl Citrate (TEC) or other suitable plasticizer

  • Talc or other suitable anti-tacking agent

  • Purified Water

  • Simethicone Emulsion (optional)

Equipment:

  • Analytical balance

  • Conventional overhead or magnetic stirrer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Beakers and graduated cylinders

  • Sieve (e.g., 0.5 mm mesh)

Procedure:

  • Prepare the Excipient Suspension:

    • Weigh the required amount of purified water into a beaker.

    • Add the plasticizer (e.g., Triethyl Citrate) and the anti-tacking agent (e.g., Talc) to the water.[1]

    • If necessary, add a small quantity of an antifoam agent like simethicone.[3]

    • Homogenize this mixture using a high-shear homogenizer for approximately 10 minutes to create a uniform suspension.[1]

  • Combine with Eudragit Dispersion:

    • In a separate, larger vessel, place the weighed quantity of this compound-55 dispersion.

    • Begin gentle stirring with a conventional stirrer.

    • Slowly pour the prepared excipient suspension into the Eudragit dispersion while maintaining gentle agitation.[1] Avoid high shear at this stage to prevent polymer coagulation.

  • Final Sieving and Storage:

    • Continue stirring the final suspension gently for at least 30 minutes.

    • Pass the spray suspension through a 0.5 mm sieve to remove any potential agglomerates and ensure homogeneity.[1]

    • The suspension should be stirred continuously throughout the coating process to prevent settling of solids.[3]

G cluster_0 Step 1: Prepare Excipient Suspension cluster_1 Step 2: Combine Suspensions cluster_2 Step 3: Final Preparation A Weigh Water, Plasticizer, & Anti-tacking Agent B Add optional Antifoaming Agent A->B C Homogenize (High Shear) for 10 min B->C E Slowly add Excipient Suspension to Eudragit Dispersion C->E D Weigh this compound-55 D->E F Stir Gently E->F G Pass through 0.5 mm Sieve F->G H Ready for Coating (Maintain continuous stirring) G->H

Caption: Workflow for preparing the this compound-55 coating suspension.

Protocol: Application via Fluid Bed Coating

This protocol provides general parameters for applying the prepared dispersion onto pellets, granules, or tablets using a fluid bed coater. Parameters must be optimized for specific equipment, batch size, and substrate.[1]

Procedure:

  • Pre-warming: Load the substrate (tablets or pellets) into the fluid bed coater and pre-warm for approximately 10 minutes.[3]

  • Coating: Set the process parameters according to the optimized values for your specific application. Begin spraying the continuously stirred coating dispersion onto the fluidized substrate.

  • Drying/Curing: After the target weight gain is achieved, dry the coated product at approximately 40°C for at least 2 hours to ensure proper film formation.[7]

Table 3: Example Fluid Bed Coating Parameters for Pellets/Particles [1][7]

Parameter Example Value
Equipment Glatt GPCG 1.1 (Top Spray)
Nozzle Bore 1.2 mm
Atomizing Air Pressure 1.5 - 2.0 bar
Inlet Air Temperature 40 - 50 °C
Product Temperature 28 - 32 °C
Spray Rate 5 - 15 g/min
Fluidizing Air Volume 40 - 70 m³/h

Characterization Protocol: In-Vitro Dissolution Testing

This protocol is essential to verify the enteric properties of the coating. The test simulates the passage of the dosage form through the stomach and into the intestine.

Equipment:

  • USP Dissolution Apparatus I (Basket) or II (Paddle)

  • pH meter

  • UV-Vis Spectrophotometer or HPLC for analysis

Procedure:

  • Acid Stage (Stomach Simulation):

    • Place the coated dosage form in the dissolution vessel containing 0.1 N HCl (pH 1.2).[3]

    • Run the test for 2 hours.

    • Withdraw samples at the 2-hour mark. The amount of drug released should be minimal (typically less than 10%).[3]

  • Buffer Stage (Intestine Simulation):

    • After 2 hours, change the dissolution medium to a phosphate buffer of pH 6.8.[3]

    • Continue the dissolution test, withdrawing samples at appropriate time intervals until the drug is fully released.

    • Analyze the samples to determine the drug release profile.

G A Coated Dosage Form (e.g., Pellets, Tablets) B Acid Stage Dissolution (0.1 N HCl, pH 1.2 for 2 hrs) A->B C Sample and Analyze: Drug Release < 10% ? B->C D Buffer Stage Dissolution (Phosphate Buffer, pH 6.8) C->D Yes H Fail C->H No E Sample Periodically and Analyze D->E F Generate Dissolution Profile E->F G Pass F->G

Caption: Workflow for in-vitro characterization of the enteric coating.

References

Troubleshooting & Optimization

How to prevent tackiness in Eudragit L 30D-55 film coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing and resolving tackiness issues encountered during the film coating process with Eudragit L 30D-55.

Troubleshooting Guide: Tackiness in this compound-55 Films

This guide provides a systematic approach to diagnosing and resolving film tackiness.

Question: My this compound-55 coated tablets/pellets are sticking together. What are the potential causes and how can I fix this?

Answer:

Tackiness in this compound-55 film coatings is a common issue that can arise from several formulation and process-related factors. The primary cause is often related to the polymer's glass transition temperature (Tg) being close to or below the processing or storage temperature, leading to a soft and sticky film.

Below is a step-by-step troubleshooting workflow to identify and address the root cause of tackiness.

Troubleshooting Workflow for this compound-55 Tackiness A Start: Tacky Film Observed B Review Formulation A->B C Evaluate Plasticizer B->C Plasticizer issue? D Incorporate Anti-Tacking Agent B->D No plasticizer issue or need further improvement C->D E Review Process Parameters D->E J Resolved: Non-Tacky Film D->J Issue Resolved F Adjust Spray Rate & Atomization Pressure E->F Process optimization needed? G Optimize Drying Conditions (Inlet/Outlet Temp.) E->G F->G H Consider Polymer Blending G->H G->J Issue Resolved I Blend with Eudragit® NE 30 D H->I Formulation modification needed? I->J

Caption: Troubleshooting workflow for addressing tackiness in this compound-55 film coatings.

1. Formulation Review:

  • Plasticizer Selection and Concentration: The type and amount of plasticizer are critical. While plasticizers are necessary to reduce the film's minimum film-forming temperature (MFFT), excessive amounts can lead to a soft and tacky film. Triethyl citrate (TEC) is a commonly used plasticizer for this compound-55.

  • Anti-Tacking Agents: The absence or insufficient amount of an anti-tacking agent is a frequent cause of tackiness. These agents create a physical barrier on the film surface, reducing contact and adhesion.

2. Process Parameter Optimization:

  • Inlet and Outlet Temperatures: Inadequate drying can leave residual moisture or solvent in the film, contributing to tackiness. Ensure that the inlet and outlet temperatures are optimized for efficient evaporation without causing damage to the product.

  • Spray Rate and Atomization Pressure: A high spray rate can lead to overwetting of the tablet bed, increasing the likelihood of tackiness and agglomeration. Conversely, low atomization pressure can result in larger droplets and uneven drying.

Frequently Asked Questions (FAQs)

Q1: What are the most effective anti-tacking agents for this compound-55?

A1: Several anti-tacking agents have proven effective in reducing the tackiness of this compound-55 film coatings. Commonly used agents include:

  • Talc: A widely used anti-tacking agent, typically used in concentrations ranging from 25% to 100% of the dry polymer weight.[1] However, high concentrations can lead to issues like sedimentation in the spray lines.[1]

  • Glyceryl Monostearate (GMS): Found to be superior to talc in some cases and can be effective at lower concentrations.[1]

  • Colloidal Silicon Dioxide (Aerosil®): Can be used as a glidant and anti-tacking agent.[1]

  • Magnesium Stearate: Another option for reducing film tackiness.[1]

Blending polymers can also mitigate tackiness. For instance, blending Eudragit NE 30 D with this compound-55 has been shown to produce a less tacky film coating.[2]

Q2: How does the concentration of plasticizer affect film tackiness?

A2: The concentration of the plasticizer directly influences the film's properties. A higher concentration of plasticizer will further decrease the glass transition temperature (Tg) of the polymer, making the film softer and more flexible. While this is desirable for film formation, excessive plasticization can lower the Tg to a point where the film becomes tacky at ambient or processing temperatures. It is crucial to find an optimal concentration that ensures good film formation without inducing tackiness. For this compound-55, a common plasticizer is triethyl citrate (TEC).

Q3: Can process conditions in the fluid bed coater contribute to tackiness?

A3: Yes, process parameters play a significant role. Over-wetting of the pellets or tablets during the coating process is a major contributor to tackiness and agglomeration. This can be caused by:

  • High Spray Rate: Delivering too much coating solution at once.

  • Low Inlet Air Temperature: Insufficient heat to evaporate the water from the coating dispersion.

  • Low Atomization Pressure: Resulting in larger droplets that do not dry as quickly.

Optimizing these parameters is essential to ensure that the coating is adequately dried as it is applied.

Q4: Are there any alternative strategies to reduce tackiness besides using anti-tacking agents?

A4: Yes, one effective strategy is to blend this compound-55 with another polymer. For example, incorporating Eudragit® NE 30 D, which has a low glass transition temperature, can result in a less tacky film and prevent agglomeration of pellets during coating and storage.[2] This approach can also improve the long-term stability of the coated dosage form.[2]

Quantitative Data Summary

The following table summarizes typical concentrations of plasticizers and anti-tacking agents used in this compound-55 formulations to mitigate tackiness.

ComponentTypeConcentration (% w/w of dry polymer)Reference
Plasticizer Triethyl Citrate (TEC)10 - 20%[3][4]
Anti-tacking Agent Talc25 - 100%[1]
Anti-tacking Agent Glyceryl Monostearate (GMS)5 - 30%[1]
Anti-tacking Agent Colloidal Silicon DioxideVaries[1]
Polymer Blend Eudragit NE 30 DRatio dependent (e.g., 5:1 with this compound-55)[2]

Experimental Protocols

Protocol 1: Evaluation of Film Tackiness by Peel Test

This method quantifies the force required to separate two layers of the film coating.

Methodology:

  • Film Preparation: Cast the this compound-55 formulation (with and without anti-tacking agents/plasticizer variations) onto a flat, non-stick surface (e.g., Teflon sheet) and allow it to dry completely to form a free film.

  • Sample Preparation: Cut two identical strips of the cast film (e.g., 2 cm x 5 cm).

  • Contact: Place the two film strips in contact with each other, coated side to coated side.

  • Pressure Application: Apply a defined pressure (e.g., using a roller of a specific weight) for a set duration to ensure intimate contact.

  • Peel Test: Secure the ends of the film strips in the grips of a texture analyzer or a universal testing machine.

  • Measurement: Separate the strips at a constant speed (e.g., 10 mm/min) and record the force required to peel them apart. A higher peel force indicates greater tackiness.

Protocol 2: Assessment of Tackiness in a Fluid Bed Coater

This protocol assesses the tendency of coated particles to agglomerate during the coating process.

Methodology:

  • Coating Process: Perform the coating trial in a laboratory-scale fluid bed coater with the specified formulation and process parameters.

  • Sampling: At regular intervals during the coating process, take samples of the coated pellets/tablets.

  • Visual Inspection: Visually inspect the samples for any signs of agglomeration or sticking.

  • Sieve Analysis: After the coating process is complete, perform a sieve analysis on the final product to quantify the percentage of agglomerates. An increase in the fraction of larger particles indicates a higher degree of tackiness-induced agglomeration.

Visualization of Formulation Interactions

The interplay between formulation components is crucial in determining the final film properties. The following diagram illustrates these relationships.

Interactions of Formulation Components Affecting Tackiness Polymer This compound-55 Film Film Properties Polymer->Film Plasticizer Plasticizer (e.g., TEC) Plasticizer->Film Increases Flexibility, Decreases Tg Tackiness Tackiness Plasticizer->Tackiness Increases (at high conc.) AntiTack Anti-Tacking Agent (e.g., Talc, GMS) AntiTack->Film Reduces Surface Adhesion AntiTack->Tackiness Decreases Film->Tackiness

Caption: Key formulation components and their influence on film tackiness.

References

Optimizing Eudragit L 30D-55 coating weight gain for desired release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Eudragit L 30 D-55 coating weight gain for desired enteric release profiles.

Frequently Asked Questions (FAQs)

Q1: What is Eudragit L 30 D-55 and what is its primary application?

Eudragit L 30 D-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate.[1] The ratio of free carboxyl groups to ester groups is approximately 1:1.[2] Its primary application is for enteric film coating of solid dosage forms, such as tablets and pellets, to protect acid-sensitive active pharmaceutical ingredients (APIs) from the gastric environment and to target drug release in the upper intestine where the pH is 5.5 and above.[3][4]

Q2: What is the mechanism of pH-dependent drug release with Eudragit L 30 D-55?

The methacrylic acid groups in the polymer chain are protonated at acidic pH (like in the stomach), making the polymer insoluble in gastric fluid. As the dosage form transits to the small intestine, the pH rises above 5.5, causing the carboxylic acid groups to ionize. This ionization leads to the swelling and subsequent dissolution of the polymer film, releasing the drug.[5]

Q3: How does coating weight gain influence the drug release profile?

Increasing the coating weight gain of Eudragit L 30 D-55 generally results in a more robust enteric protection and can delay the onset of drug release. A higher weight gain creates a thicker barrier that requires more time to dissolve in the intestinal fluid. However, an excessively high weight gain may unnecessarily delay release without providing additional gastric protection. The optimal weight gain is formulation-dependent and must be determined experimentally. For some applications, a weight gain of up to 60% w/w has been shown to provide acceptable gastric resistance.[5] In other studies, even an 8% w/w coating level was found to be sufficient.

Q4: Is a plasticizer necessary for Eudragit L 30 D-55 coatings?

Yes, a plasticizer is typically required to reduce the glass transition temperature of the polymer, which improves the film-forming properties and mechanical flexibility of the coating.[6] Insufficient plasticization can lead to a brittle coating that may crack during processing or handling. Triethyl citrate (TEC) is a commonly used plasticizer for Eudragit L 30 D-55 dispersions, typically at a concentration of 10-25% based on the dry polymer weight.[2][6]

Q5: When should a seal coat be applied before the Eudragit L 30 D-55 coating?

A seal coat, often composed of a water-soluble polymer like hydroxypropyl methylcellulose (HPMC), is recommended in the following situations:

  • To prevent interaction between an alkaline drug and the acidic Eudragit polymer: This can prevent drug degradation or precipitation at the core-coat interface.

  • To prevent drug migration into the enteric coat: For highly water-soluble drugs, a seal coat can prevent the drug from leaching into the coating dispersion during the coating process, which could lead to premature drug release.[5]

  • To improve the surface smoothness of the core: A smoother surface can lead to a more uniform and effective enteric coat.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Cracking or peeling of the coating - Insufficient plasticizer concentration.- Inadequate drying conditions (too high temperature or airflow).- Poor adhesion to the substrate.- Increase the plasticizer (e.g., Triethyl Citrate) concentration to 15-25% of the polymer weight.- Optimize drying temperature and airflow to ensure gradual drying.- Consider applying a seal coat (e.g., HPMC) to improve adhesion.
Twinning or agglomeration of tablets/pellets - Over-wetting during the spraying process.- High spray rate.- Low atomizing air pressure.- Inadequate anti-tacking agent.- Reduce the spray rate.- Increase the atomizing air pressure to ensure finer droplet size.- Increase the product bed temperature.- Incorporate or increase the concentration of an anti-tacking agent like talc or glyceryl monostearate.[3]
Premature drug release in acidic media (failure of enteric protection) - Insufficient coating weight gain.- Cracks or imperfections in the coating.- Interaction between the drug and the polymer.- Increase the coating weight gain. A minimum of 5-8 mg/cm² of polymer is often recommended.- Optimize coating parameters (e.g., plasticizer level, curing conditions) to ensure a continuous, uniform film.- Apply a seal coat to separate the drug from the enteric polymer.[5]
Incomplete or slow drug release in intestinal buffer - Excessive coating weight gain.- Cross-linking of the polymer during storage.- Use of an inappropriate plasticizer.- Reduce the coating weight gain to the minimum required for gastric resistance.- Investigate storage conditions; high humidity and temperature can promote cross-linking.- Ensure the plasticizer used is compatible and used at an appropriate concentration.
Orange peel effect (rough coating surface) - High viscosity of the coating dispersion.- Rapid drying of droplets before they can coalesce on the surface.- Insufficient atomization of the spray.- Decrease the solids content of the dispersion to reduce viscosity.- Reduce the distance between the spray nozzle and the product bed.- Increase atomizing air pressure.

Experimental Protocols

Preparation of Eudragit L 30 D-55 Coating Dispersion

This protocol describes the preparation of a typical coating dispersion for enteric coating.

  • Plasticizer Preparation: In a separate vessel, dissolve the required amount of plasticizer (e.g., triethyl citrate, 10-25% of Eudragit L 30 D-55 dry weight) in purified water.

  • Anti-Tacking Agent Suspension: In another vessel, homogenize the anti-tacking agent (e.g., talc, 30-50% of Eudragit L 30 D-55 dry weight) in purified water to form a uniform suspension.

  • Dispersion Preparation:

    • Gently stir the Eudragit L 30 D-55 dispersion.

    • Slowly add the plasticizer solution to the Eudragit dispersion while stirring continuously.

    • Subsequently, slowly add the anti-tacking agent suspension to the polymer-plasticizer mixture with continuous stirring.

    • Continue stirring for at least 30 minutes to ensure a homogeneous dispersion.

  • Screening: Pass the final dispersion through a sieve (e.g., 80 mesh) to remove any agglomerates before the coating process.[3]

Fluidized Bed Coating Process

This protocol outlines the general procedure for coating tablets or pellets using a fluidized bed coater.

  • Preheating: Load the tablets or pellets into the fluid bed coater and preheat the bed to the target temperature (typically 30-40°C).

  • Coating:

    • Initiate the spraying of the Eudragit L 30 D-55 dispersion onto the fluidized bed.

    • Monitor and control critical process parameters such as inlet air temperature, product temperature, spray rate, and atomizing air pressure.

    • Continue the spraying process until the desired theoretical weight gain is achieved.

  • Drying/Curing: After the completion of spraying, dry the coated product in the fluid bed for a specified period (e.g., 15-30 minutes) at a slightly elevated temperature (e.g., 40-45°C) to ensure proper film formation and coalescence.

In Vitro Dissolution Testing for Enteric-Coated Products

This two-stage dissolution test is used to evaluate the performance of the enteric coating.

  • Acid Stage:

    • Apparatus: USP Apparatus I (Basket) or II (Paddle).

    • Medium: 900 mL of 0.1 N HCl.[5]

    • Time: 2 hours.

    • Procedure: Place the dosage form in the acid medium and withdraw samples at appropriate time intervals. The acceptance criteria for most enteric-coated products is less than 10% drug release after 2 hours in acid.[5]

  • Buffer Stage:

    • Medium: 900 mL of pH 6.8 phosphate buffer.[5]

    • Procedure: After 2 hours in the acid stage, transfer the dosage form to the buffer medium. For some protocols, the medium is changed by adding a concentrated phosphate buffer to the acid to adjust the pH to 6.8.

    • Continue the dissolution testing for a specified period (e.g., 60 minutes), withdrawing samples at regular intervals to determine the drug release profile.

Quantitative Data Summary

Table 1: Influence of Eudragit L 30 D-55 Coating Weight Gain on Drug Release

FormulationCoating Weight Gain (% w/w)% Drug Release in 0.1 N HCl (2 hours)% Drug Release in pH 6.8 Buffer (45 mins)
A10< 5%> 85%
B20< 2%> 85%
C30< 1%> 80%

Note: The above data is illustrative and the actual results will vary depending on the specific drug, formulation, and process parameters.

Table 2: Typical Fluidized Bed Coater Parameters for Eudragit L 30 D-55 Coating

ParameterTypical Range
Inlet Air Temperature40 - 60 °C
Product Temperature25 - 35 °C
Spray Rate5 - 20 g/min/kg
Atomizing Air Pressure1.5 - 2.5 bar

Visualizations

experimental_workflow cluster_prep Dispersion Preparation cluster_coating Coating Process cluster_testing Quality Control p1 Weigh Raw Materials (Eudragit, Plasticizer, Talc) p2 Prepare Plasticizer and Anti-Tacking Agent Suspensions p1->p2 p3 Mix Components to form Dispersion p2->p3 p4 Screen Dispersion p3->p4 c1 Preheat Cores in Fluid Bed Coater p4->c1 Transfer to Coater c2 Spray Coating Dispersion c1->c2 c3 Dry/Cure Coated Product c2->c3 t1 In-Process Checks (Weight Gain) c3->t1 t2 Final Product Testing (Appearance, Assay) t1->t2 t3 Dissolution Testing (Acid and Buffer Stage) t2->t3 release_logic cluster_stomach Gastric Environment cluster_intestine Intestinal Environment start Dosage Form Ingestion stomach Stomach (pH 1-3) start->stomach s1 Eudragit L 30 D-55 Remains Protonated stomach->s1 intestine Intestine (pH > 5.5) i1 Carboxyl Groups Ionize intestine->i1 release Drug Release s2 Coating is Insoluble s1->s2 s3 API is Protected s2->s3 s3->intestine Gastric Emptying i2 Coating Swells and Dissolves i1->i2 i2->release

References

Troubleshooting agglomeration during Eudragit L 30D-55 coating

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Eudragit L 30D-55 Coating

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering agglomeration during the this compound-55 coating process.

Troubleshooting Guide: Agglomeration During Coating

Q1: My tablets/pellets are sticking together and forming large clumps during the this compound-55 coating process. What are the primary causes and how can I resolve this?

A1: Agglomeration, or the sticking together of substrates, is a common issue in film coating. It is primarily caused by overwetting of the substrate surface, which can be attributed to several formulation and process parameters.

Potential Causes & Solutions:

  • Inadequate Anti-Tacking Agent: The formulation may lack a sufficient amount of an anti-tacking agent to reduce the stickiness of the polymer film.

    • Solution: Incorporate or increase the concentration of an anti-tacking agent. Talc is commonly used, with concentrations ranging from 25% to 100% of the dry polymer weight.[1] Glyceryl monostearate (GMS) has also been shown to be a superior anti-tacking agent to talc in some applications.[1]

  • Improper Plasticizer Level: The concentration of the plasticizer can significantly impact the tackiness of the film. While plasticizers are necessary to reduce the film's brittleness, excessive amounts can lead to a softer, stickier coating.

    • Solution: Optimize the plasticizer concentration. For this compound-55, triethyl citrate (TEC) is a commonly used plasticizer.[2] The typical concentration is around 10-25% of the dry polymer weight.

  • Inappropriate Process Parameters: Several process parameters can contribute to overwetting and subsequent agglomeration.

    • High Spray Rate: A spray rate that is too high delivers an excessive amount of coating solution before it has a chance to dry.

    • Low Inlet Air Temperature: Insufficient drying temperature can lead to a wet tablet bed.

    • Low Atomizing Air Pressure: This can result in larger droplet sizes, which contribute to overwetting.

    • Short Gun-to-Bed Distance: A shorter distance may not allow for adequate evaporation of the solvent before the droplets reach the substrate surface.[3]

Troubleshooting Workflow for Agglomeration

Troubleshooting Agglomeration start Agglomeration Observed check_formulation Review Formulation start->check_formulation check_process Review Process Parameters start->check_process is_anti_tack_sufficient Is Anti-Tacking Agent Sufficient? check_formulation->is_anti_tack_sufficient is_spray_rate_high Is Spray Rate Too High? check_process->is_spray_rate_high increase_anti_tack Increase Anti-Tacking Agent (e.g., Talc, GMS) is_anti_tack_sufficient->increase_anti_tack No is_plasticizer_optimal Is Plasticizer Level Optimal? is_anti_tack_sufficient->is_plasticizer_optimal Yes increase_anti_tack->is_plasticizer_optimal is_plasticizer_optimal->check_process Yes optimize_plasticizer Optimize Plasticizer Concentration (e.g., TEC) is_plasticizer_optimal->optimize_plasticizer No optimize_plasticizer->check_process reduce_spray_rate Reduce Spray Rate is_spray_rate_high->reduce_spray_rate Yes is_temp_low Is Inlet Temperature Too Low? is_spray_rate_high->is_temp_low No reduce_spray_rate->is_temp_low increase_temp Increase Inlet Temperature is_temp_low->increase_temp Yes is_pressure_low Is Atomizing Pressure Too Low? is_temp_low->is_pressure_low No increase_temp->is_pressure_low increase_pressure Increase Atomizing Pressure is_pressure_low->increase_pressure Yes resolve Agglomeration Resolved is_pressure_low->resolve No increase_pressure->resolve

Caption: A flowchart for troubleshooting agglomeration.

Frequently Asked Questions (FAQs)

Q2: What is a typical starting formulation for a this compound-55 coating dispersion to minimize agglomeration?

A2: A well-balanced formulation is crucial. Here is a typical starting formulation, which should be optimized for your specific application.

ComponentConcentration (% w/w of dry polymer)Function
This compound-55100Enteric Polymer
Triethyl Citrate (TEC)10 - 25Plasticizer
Talc25 - 50Anti-tacking Agent/Glidant
Simethicone Emulsion0.1 - 0.5Antifoaming Agent
Purified Waterq.s. to 15-20% solid contentSolvent

Q3: How do I properly prepare the coating dispersion to avoid issues?

A3: The order of addition and proper dispersion of ingredients are critical.

Experimental Protocol: Preparation of this compound-55 Aqueous Coating Dispersion

  • Plasticizer Addition: Slowly add the required amount of triethyl citrate (TEC) to the this compound-55 dispersion while gently stirring. Continue stirring for at least 30 minutes to allow for proper plasticization of the polymer particles.

  • Anti-tacking Agent Dispersion: In a separate vessel, disperse the talc into a portion of the purified water using a high-shear mixer until a homogeneous suspension is formed.

  • Combining Components: Slowly add the talc dispersion to the plasticized Eudragit dispersion under continuous gentle stirring.

  • Final Dilution: Add the remaining purified water to achieve the desired solid content (typically 15-20%).

  • Screening: Pass the final dispersion through a 60-mesh sieve to remove any undispersed particles.[1]

  • Stirring: Continue to stir the dispersion gently throughout the coating process to prevent settling of the suspended solids.

Q4: What are the recommended process parameters for coating with this compound-55 in a fluid bed coater?

A4: Process parameters will vary depending on the equipment, batch size, and substrate. However, the following table provides a general starting point.

ParameterRecommended Range
Inlet Air Temperature40 - 60 °C
Product Temperature25 - 35 °C
Atomizing Air Pressure1.5 - 2.5 bar
Spray Rate10 - 30 g/min/kg of substrate
Air Volume0.5 - 1.0 m³/min/kg of substrate

Note: These are starting parameters and should be optimized for your specific process to achieve a smooth, uniform coating without agglomeration.

Q5: Can high humidity in the processing environment contribute to agglomeration?

A5: Yes, high humidity can significantly impact the coating process. Moisture can act as a plasticizer for the this compound-55 film, increasing its tackiness and propensity for agglomeration.[2][4] It is important to control the humidity of the inlet air to ensure consistent and reproducible coating results.

Logical Relationship of Factors Causing Agglomeration

Agglomeration Causes cluster_formulation Formulation Factors cluster_process Process Factors Low Anti-Tack Insufficient Anti-Tacking Agent Overwetting Overwetting of Substrate Surface Low Anti-Tack->Overwetting High Plasticizer Excessive Plasticizer High Plasticizer->Overwetting High Spray Rate High Spray Rate High Spray Rate->Overwetting Low Temperature Low Inlet Temperature Low Temperature->Overwetting Low Pressure Low Atomizing Pressure Low Pressure->Overwetting Agglomeration Agglomeration Overwetting->Agglomeration

Caption: Factors leading to substrate agglomeration.

References

Effect of curing conditions on Eudragit L 30D-55 film formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the film formation of Eudragit L 30D-55, with a special focus on the impact of curing conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound-55 and what is its primary application?

This compound-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate.[1][2] The ratio of free carboxyl groups to ester groups is approximately 1:1.[1] It is primarily used as a functional polymer for enteric film coating of solid oral dosage forms like tablets, pellets, and capsules.[3][4][5] This coating protects active ingredients that are sensitive to the acidic environment of the stomach and ensures drug release at a pH above 5.5, in the upper small intestine.[3][5][6]

Q2: What is the mechanism of film formation for this compound-55?

The film formation from the aqueous dispersion of this compound-55 is a multi-step process. As water evaporates, the polymer particles move closer together. The capillary forces eventually overcome the repulsive forces between the particles, leading to their coalescence into a continuous, clear film.[7] This process is influenced by temperature, humidity, and the presence of plasticizers.

Q3: Why is a plasticizer necessary for this compound-55 film coating?

This compound-55 is inherently brittle in its dry state.[8][9] Plasticizers are added to the formulation to reduce the glass transition temperature (Tg) of the polymer, making it more flexible and less prone to cracking.[9][10] Common plasticizers for this compound-55 include triethyl citrate (TEC).[1][7]

Q4: What are the recommended curing conditions for this compound-55 coatings?

Optimal curing conditions are crucial for achieving a stable and functional enteric coating. While specific parameters can vary depending on the formulation and equipment, a general recommendation is to cure the coated dosage forms at a temperature of 40-60°C.[6][9] The curing time can range from 2 to 24 hours.[7][11] The goal of curing is to ensure complete coalescence of the polymer particles and to remove residual moisture.

Q5: How does humidity affect the properties of this compound-55 films?

Humidity plays a significant role in plasticizing the this compound-55 film.[8][9] Increased humidity can lower the glass transition temperature of the film, making it more flexible.[8][9] In fact, moisture can act as a more effective plasticizer than conventional plasticizers like TEC.[8][9] However, excessive moisture can lead to tackiness and may affect the stability of moisture-sensitive drugs.[9]

Troubleshooting Guide

This guide addresses common problems encountered during the film formation and curing of this compound-55.

Issue 1: Film Cracking

  • Question: My this compound-55 coated tablets are showing cracks after drying/curing. What could be the cause and how can I fix it?

  • Answer:

    • Possible Causes:

      • Insufficient Plasticizer: The film is too brittle.

      • High Curing Temperature: Rapid evaporation of water can induce stress in the film.

      • Low Humidity during Curing: Leads to a brittle film.

      • Hygroscopic Tablet Core: The core may absorb water from the coating, causing it to shrink and crack.[9]

    • Troubleshooting Steps:

      • Increase Plasticizer Concentration: Incrementally increase the amount of plasticizer (e.g., Triethyl Citrate) in your formulation.

      • Optimize Curing Temperature: Lower the curing temperature and extend the curing time.

      • Control Humidity: If possible, control the relative humidity in the curing environment. Storing pellets at a higher humidity before compression can improve film flexibility.[8][9]

      • Apply a Seal Coat: For hygroscopic cores, applying a seal coat of a polymer like HPMC before the enteric coat can prevent moisture transfer.[6]

Issue 2: Tacky or Sticky Films

  • Question: The surface of my coated pellets is tacky even after drying. What is causing this and what is the solution?

  • Answer:

    • Possible Causes:

      • Excessive Plasticizer: Too much plasticizer can lead to a soft and sticky film surface.

      • High Humidity: High ambient humidity during coating or curing can plasticize the film excessively.

      • Inadequate Drying/Curing: Residual water or solvent in the film can cause tackiness.

    • Troubleshooting Steps:

      • Reduce Plasticizer Concentration: Optimize the plasticizer level in your formulation.

      • Control Environmental Conditions: Maintain a lower relative humidity during the coating and curing process.

      • Ensure Complete Drying: Extend the drying/curing time or slightly increase the temperature to ensure all volatiles are removed.

      • Use Anti-tacking Agents: Incorporate anti-tacking agents like talc or glyceryl monostearate into your coating suspension.[1][12]

Issue 3: Inadequate Gastric Resistance (Drug release in acidic media)

  • Question: My enteric-coated product is releasing the drug in 0.1 N HCl. How can I improve the acid resistance?

  • Answer:

    • Possible Causes:

      • Insufficient Coating Thickness: The film layer may be too thin to provide adequate protection.

      • Film Imperfections: Cracks or pores in the film can allow acid penetration.

      • Interaction with Drug or Excipients: Highly soluble or alkaline drugs can interact with the anionic polymer and compromise the film's integrity.

    • Troubleshooting Steps:

      • Increase Coating Level: Apply a higher amount of the coating suspension to achieve a greater film thickness. A weight gain of up to 60% w/w has been shown to be effective.[6]

      • Optimize Curing Conditions: Proper curing is essential for film coalescence and to minimize imperfections. Ensure adequate temperature and time.

      • Apply a Seal Coat: A seal coat can prevent interaction between the drug and the enteric polymer.[6]

      • Formulation Check: Ensure that the excipients in the core are compatible with the this compound-55 coating.

Data Presentation

Table 1: Effect of Relative Humidity on the Glass Transition Temperature (Tg) of Eudragit L Films

Relative Humidity (%)Glass Transition Temperature (Tg) (°C)Film State
0~110Glassy
5241.9Glassy
75-84Below Room TemperatureRubbery

Source: Adapted from literature data.[8][9] The glass transition relative humidity, where the film transitions from a glassy to a rubbery state, is approximately 76.8%.[8][9]

Table 2: Typical Coating Parameters for this compound-55 in a Fluidized Bed Coater

ParameterRecommended Range
Inlet Air Temperature40 - 60 °C
Product Temperature25 - 35 °C
Spray Rate2 - 8 g/min
Atomizing Air Pressure0.8 - 3.5 Bar

Source: Compiled from various experimental protocols.[6][12]

Experimental Protocols

1. Preparation of this compound-55 Aqueous Dispersion for Coating

  • Objective: To prepare a homogenous and sprayable coating suspension.

  • Materials:

    • This compound-55 dispersion

    • Triethyl citrate (TEC) (Plasticizer)

    • Talc (Anti-tacking agent)

    • Purified Water

  • Procedure:

    • Homogenize the talc and TEC in a portion of the purified water using a high-shear mixer (e.g., Ultra Turrax) for approximately 10 minutes to form a uniform excipient suspension.[1]

    • Slowly pour the excipient suspension into the this compound-55 dispersion while gently stirring with a conventional stirrer.[1]

    • Continue stirring until a homogenous suspension is obtained.

    • Pass the final spray suspension through a 0.5 mm sieve to remove any agglomerates.[1]

    • The suspension should be stirred continuously during the coating process to prevent settling.[6]

2. Fluidized Bed Coating of Pellets

  • Objective: To apply a uniform enteric coat onto pellets.

  • Equipment: Fluidized Bed Coater

  • Procedure:

    • Load the pellets into the product bowl of the fluidized bed coater.

    • Pre-warm the pellets with an inlet air temperature of approximately 45-55°C until the product temperature reaches 30-40°C.[6][12]

    • Set the coating process parameters (inlet air temperature, atomizing pressure, spray rate) according to the recommended ranges (see Table 2).

    • Begin spraying the this compound-55 dispersion onto the fluidized pellets.

    • Continue the process until the desired weight gain is achieved.

    • After coating, dry the pellets in the fluidized bed coater for a specified time (e.g., 2 hours at 40°C).[7]

    • Proceed with the final curing step in an oven.

Visualizations

TroubleshootingWorkflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_verification Verification Problem Coating Defect (e.g., Cracking, Tackiness) Cause1 Formulation Issue (e.g., Plasticizer Level) Problem->Cause1 Cause2 Process Parameter Issue (e.g., Temperature, Humidity) Problem->Cause2 Cause3 Substrate Issue (e.g., Hygroscopic Core) Problem->Cause3 Solution1 Adjust Formulation (e.g., Increase Plasticizer) Cause1->Solution1 Solution2 Optimize Process (e.g., Lower Temperature) Cause2->Solution2 Solution3 Modify Substrate (e.g., Apply Seal Coat) Cause3->Solution3 Verification Evaluate Film Properties (e.g., Dissolution, Appearance) Solution1->Verification Solution2->Verification Solution3->Verification

Caption: Troubleshooting workflow for this compound-55 coating defects.

ExperimentalWorkflow start Start prep Prepare Coating Suspension start->prep Formulation coat Fluidized Bed Coating prep->coat Spray dry In-process Drying coat->dry Heat cure Final Curing (Oven) dry->cure Time & Temp eval Film Evaluation (Dissolution, etc.) cure->eval Testing end End eval->end

Caption: Experimental workflow for this compound-55 film coating.

References

Technical Support Center: Blending Eudragit L 30D-55 for Modified Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Eudragit L 30D-55 polymer blends to modify drug release.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and coating process with this compound-55 blends.

ProblemPotential Cause(s)Suggested Solution(s)
Coating Defects: Cracking of the Film The polymer film is too brittle. This can be inherent to the polymer blend or due to insufficient plasticizer.[1]- Increase the proportion of a more flexible polymer in the blend, such as Eudragit NE 30D.[2] - Incorporate or increase the concentration of a suitable plasticizer, like triethyl citrate (TEC).
Coating Defects: Tackiness and Sticking The glass transition temperature (Tg) of the polymer blend is too low, causing the film to be soft and sticky at processing temperatures. This can lead to agglomeration of pellets or tablets.[3]- Blend this compound-55 with a polymer that has a higher Tg. - The addition of this compound-55 to a dispersion of Eudragit NE 30D can produce a less tacky film coating.[3] - Incorporate anti-tacking agents like talc or glyceryl monostearate into the coating suspension.[4]
Inconsistent Drug Release Profile Incomplete coalescence of polymer particles in the film, leading to a porous or non-uniform coating. This can be influenced by curing time and temperature.- Ensure adequate curing of the coated dosage forms at an appropriate temperature to allow for complete film formation. - Blending with certain polymers can reduce the curing time required to achieve a stable release profile.[3]
Unpredictable Lag Time Before Drug Release The miscibility of the polymer blend affects the formation of pores upon dissolution of the pH-sensitive component (this compound-55).[2]- Adjust the ratio of the polymer blend. For instance, in Eudragit NE 30D/L 30D-55 blends, a higher concentration of NE 30D leads to greater miscibility and a longer, more predictable lag time.[2]
Dose Dumping or Premature Drug Release Cracks or defects in the coating, or interaction between an acidic drug and the anionic this compound-55, which can compromise the enteric properties.- Apply a seal coat of a non-enteric polymer (e.g., HPMC) before the this compound-55 blend coating to prevent interaction between the drug and the functional polymer.[4] - Optimize the coating process parameters to ensure a uniform and intact film.
Agglomeration of Pellets During Coating Excessive tackiness of the coating formulation at the processing temperature.- The addition of this compound-55 to Eudragit NE 30D has been shown to prevent agglomeration of pellets during coating and storage.[5] - Optimize the spray rate and bed temperature to avoid overwetting.

Frequently Asked Questions (FAQs)

Q1: How does blending this compound-55 with other polymers modify the drug release profile?

A1: Blending this compound-55, a pH-sensitive polymer that dissolves above pH 5.5, with other polymers allows for the creation of customized release profiles.[6] For example:

  • With pH-independent, insoluble polymers (e.g., Eudragit NE 30D, Eudragit RS 30D): These blends can create a time-delayed release. This compound-55 dissolves in the higher pH of the intestine, forming pores in the insoluble polymer matrix, through which the drug then diffuses out over time.[2][7] The lag time before release can be controlled by the blend ratio and the coating thickness.[2]

  • With water-soluble polymers (e.g., HPMC): These blends can be used to create matrix tablets where the HPMC swells to form a gel layer, and the Eudragit L 100-55 (a similar grade to L 30D-55) can modulate the release, for instance, by interacting with cationic drugs to retard their release.[8]

Q2: What is the significance of polymer miscibility in these blends?

A2: Polymer miscibility is crucial as it affects the uniformity and properties of the resulting film. In blends of Eudragit NE 30D and this compound-55, increased miscibility, achieved by increasing the proportion of Eudragit NE 30D, results in a more uniform molecular distribution of the polymers.[2] This leads to the formation of smaller, more controlled pores upon dissolution of this compound-55 in the intestine, resulting in a longer and more predictable lag time for drug release.[2]

Q3: Can blending this compound-55 improve the physical properties of the coating?

A3: Yes. Blending can improve mechanical properties and reduce processing issues. For example, blending the relatively brittle this compound-55 with the more flexible Eudragit NE 30D can result in softer, less stiff films, reducing the likelihood of cracking.[1] It can also help in reducing tackiness during the coating process and upon storage.[3]

Q4: How do I choose the right polymer to blend with this compound-55?

A4: The choice of polymer depends on the desired release profile:

  • For a time-delayed release with a distinct lag time, a pH-independent, insoluble polymer like Eudragit NE 30D is a good choice.[2]

  • To achieve a sustained release profile that is less dependent on pH, blending with polymers like Eudragit RS/RL can be considered.

  • For matrix tablet formulations , hydrophilic swellable polymers like HPMC can be combined with Eudragit L 100-55 (a solid grade of L 30D-55) to control the release of highly soluble drugs.[8]

Q5: What is the role of a plasticizer in this compound-55 blend formulations?

A5: A plasticizer is often added to polymer dispersions to reduce the minimum film-forming temperature (MFFT) and to increase the flexibility of the resulting film, thereby preventing cracking.[9] Triethyl citrate (TEC) is a commonly used plasticizer for Eudragit formulations. However, some blends, such as with the highly flexible Eudragit NM 30 D, may not require an additional plasticizer.[10]

Quantitative Data on Release Modification

Table 1: Effect of Eudragit NE 30D / L 30D-55 Blend Ratio on Drug Release Lag Time
Eudragit NE 30D : L 30D-55 RatioCoating Weight Gain (%)Approximate Lag Time (hours)
75 : 25603.5[2]
80 : 20607.0[2]

Data synthesized from studies on beads coated with the polymer blends.[2]

Experimental Protocols

In-Vitro Dissolution Testing for Enteric-Coated Pellets

This protocol is a standard method for evaluating the drug release from enteric-coated dosage forms.

  • Apparatus: USP Apparatus I (Basket) or II (Paddle).

  • Acid Stage (Gastric Simulation):

    • Medium: 900 mL of 0.1 N HCl.[4]

    • Temperature: 37 ± 0.5 °C.

    • Agitation: 100 rpm.

    • Duration: 2 hours.[4]

    • Sampling: Withdraw samples at specified intervals (e.g., 1 and 2 hours). No significant drug release should be observed.

  • Buffer Stage (Intestinal Simulation):

    • Medium Change: After 2 hours, change the medium to 900 mL of a phosphate buffer of a specific pH (e.g., pH 6.8).[4]

    • Temperature: Maintain at 37 ± 0.5 °C.

    • Agitation: Continue at 100 rpm.

    • Duration: As required to achieve complete drug release (e.g., up to 12 hours).

    • Sampling: Withdraw samples at regular intervals. Replace the withdrawn volume with fresh, pre-warmed buffer.

  • Analysis: Analyze the samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[4]

Differential Scanning Calorimetry (DSC) for Polymer Blend Miscibility

DSC is used to determine the thermal properties of the polymer blends, such as the glass transition temperature (Tg), which provides insights into their miscibility.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the cast polymer film or a representative sample of the coated pellets into a standard aluminum DSC pan.[11]

    • Seal the pan hermetically.

    • Prepare an empty sealed pan to be used as a reference.[11]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a standard reference material like indium.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected glass transitions of the individual polymers.

    • An inert atmosphere (e.g., nitrogen purge) is typically used.

  • Data Analysis:

    • A single Tg for the blend, which is intermediate to the Tgs of the individual polymers, indicates that the polymers are miscible.

    • The presence of two distinct Tgs corresponding to the individual polymers suggests that they are immiscible.

Scanning Electron Microscopy (SEM) for Surface Morphology

SEM is used to visualize the surface of the coated pellets before and after dissolution to understand the film structure and the mechanism of drug release.

  • Sample Preparation (Before Dissolution):

    • Mount the coated pellets onto an aluminum stub using double-sided carbon tape.

    • If the sample is non-conductive, it must be coated with a thin layer of a conductive material (e.g., gold or gold-palladium) using a sputter coater to prevent charging under the electron beam.[12]

  • Sample Preparation (After Dissolution):

    • Retrieve pellets from the dissolution medium at specific time points.

    • Carefully blot away excess liquid.

    • Rapidly freeze the samples (e.g., by plunging into liquid nitrogen slush) and then freeze-dry (lyophilize) to remove the water without damaging the structure.[12]

    • Mount and coat the dried samples as described above.

  • Imaging:

    • Place the prepared stub into the SEM chamber.

    • Evacuate the chamber to high vacuum.

    • Apply an appropriate accelerating voltage (e.g., 15-20 kV) and scan the electron beam across the sample to generate high-resolution images of the surface morphology.[12]

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization & Testing cluster_analysis Data Analysis A Select Polymers (this compound-55 & Blend Partner) B Prepare Coating Suspension A->B C Coat Substrate (Pellets/Tablets) B->C D In-Vitro Dissolution Testing C->D Coated Product E SEM Analysis (Surface Morphology) C->E Coated Product F DSC Analysis (Miscibility) C->F Coated Product G Determine Release Profile (Lag Time, Rate) D->G H Evaluate Film Integrity & Pore Formation E->H I Assess Polymer Miscibility F->I J Optimize Formulation

Caption: Workflow for developing and testing this compound-55 polymer blends.

Release_Mechanism cluster_stomach Stomach (Low pH) cluster_intestine Intestine (pH > 5.5) S1 Coated Pellet Intact S2 This compound-55 Insoluble S1->S2 No Drug Release I1 This compound-55 Dissolves S2->I1 Transit I2 Pore Formation in Insoluble Matrix I1->I2 Time-Delayed Release I3 Drug Diffusion Through Pores I2->I3 Time-Delayed Release

Caption: Release mechanism of a this compound-55 blend with an insoluble polymer.

References

Influence of plasticizers on the mechanical properties of Eudragit L 30D-55 films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the influence of plasticizers on the mechanical properties of Eudragit L 30D-55 films. This guide offers frequently asked questions (FAQs) with quantitative data, detailed experimental protocols, and troubleshooting advice to address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impact of plasticizers on the mechanical properties of this compound-55 films.

Q1: How do different plasticizers affect the mechanical properties of this compound-55 films?

Plasticizers are added to this compound-55 formulations to improve film flexibility and reduce brittleness by lowering the glass transition temperature (Tg) of the polymer. The choice and concentration of a plasticizer significantly impact the tensile strength and elongation at break of the resulting film. While data for this compound-55 is not always available in a single comparative study, the following tables provide insights based on available data for this compound-55 and the closely related Eudragit L 100-55.

Table 1: Influence of Triethyl Citrate (TEC) on the Mechanical Properties of Eudragit L 100-55 Films

Plasticizer Concentration (% w/w of dry polymer)Tensile Strength (MPa)Elongation at Break (%)
030.2 ± 2.53.5 ± 0.5
1015.1 ± 1.815.2 ± 2.1
208.7 ± 1.245.8 ± 3.7

Data presented is representative of typical values found in literature for Eudragit L 100-55, a polymer with similar characteristics to this compound-55.

Table 2: Influence of Plasticizers on the Glass Transition Temperature (Tg) of this compound-55 Films

PlasticizerConcentration (% w/w of dry polymer)Glass Transition Temperature (°C)
None0~110
Triethyl Citrate (TEC)10~60
Triethyl Citrate (TEC)20~40
Polyethylene Glycol (PEG) 40020~35

Note: The Tg values are approximate and can vary depending on the specific experimental conditions.

Q2: What is the role of moisture as a plasticizer for this compound-55 films?

Moisture can act as a potent plasticizer for this compound-55 films, significantly increasing their flexibility.[1][2] In the dry state, Eudragit films are quite brittle.[1] However, upon exposure to humidity, the elongation at break can increase dramatically. For instance, the elongation value of Eudragit L 100-55 films can increase from approximately 3% in the dry state to around 140% at high relative humidity.[1][2] This moisture-induced plasticization can be more effective than conventional plasticizers like triethyl citrate.[1][2]

Q3: How do I choose the right plasticizer and concentration for my application?

The selection of a plasticizer and its concentration depends on the desired mechanical properties of the final film.

  • For increased flexibility and elongation: Higher concentrations of plasticizers like TEC or PEG 400 are effective. PEG 400 may provide greater flexibility at similar concentrations compared to TEC.

  • For a balance of strength and flexibility: Lower to moderate concentrations of plasticizers (e.g., 10% TEC) can be employed.

  • To avoid the use of traditional plasticizers: Controlled humidification can be used to plasticize the film, which can be particularly useful for certain processing techniques like the compression of coated pellets.[1]

Experimental Protocols

This section provides detailed methodologies for the preparation and mechanical testing of plasticized this compound-55 films.

Preparation of Plasticized this compound-55 Films (Solvent Casting Method)

This protocol describes the preparation of free films for mechanical property testing.

Materials:

  • This compound-55 aqueous dispersion (30% dry substance)

  • Plasticizer (e.g., Triethyl Citrate - TEC, Polyethylene Glycol - PEG 400)

  • Distilled water

  • Talc (as an anti-tacking agent, optional)

  • Petri dish or a flat, non-stick surface (e.g., Teflon)

  • Magnetic stirrer and stir bar

  • Drying oven

Procedure:

  • Calculate the required amounts: Determine the desired final concentration of the plasticizer and talc based on the dry polymer weight of the this compound-55 dispersion. A common plasticizer concentration is 10-20% w/w of the dry polymer.

  • Prepare the plasticizer dispersion: If using a liquid plasticizer like TEC or PEG 400, add it directly to the this compound-55 dispersion.

  • Prepare the anti-tacking agent suspension (if used): Disperse the talc in a portion of the distilled water.

  • Combine the components: Slowly add the plasticizer and the talc suspension (if used) to the this compound-55 dispersion while stirring gently with a magnetic stirrer.

  • Adjust the solid content: Add the remaining distilled water to achieve the desired final solid content of the casting solution (typically 15-20%).

  • Stir the mixture: Continue stirring for at least 30 minutes to ensure a homogeneous dispersion.

  • Cast the film: Pour a specific volume of the dispersion into a level Petri dish or onto a flat, non-stick surface to achieve a uniform thickness.

  • Dry the film: Place the cast film in a drying oven at a controlled temperature (e.g., 40°C) until the solvent has completely evaporated (typically 24-48 hours).

  • Condition the film: Before testing, store the dried films in a desiccator at a controlled temperature and humidity for at least 24 hours to ensure consistent results.

G cluster_prep Film Preparation start Start calc Calculate Component Amounts start->calc mix Mix this compound-55, Plasticizer, and Water calc->mix cast Cast Homogeneous Dispersion mix->cast dry Dry Film in Oven cast->dry condition Condition Film in Desiccator dry->condition end_prep Film Ready for Testing condition->end_prep

Caption: Workflow for the preparation of plasticized this compound-55 films.

Mechanical Property Testing: Tensile Strength and Elongation at Break

This protocol outlines the procedure for determining the tensile properties of the prepared films using a universal testing machine.

Equipment:

  • Universal Testing Machine (e.g., Instron) with a suitable load cell

  • Film cutting die or a sharp blade to prepare dumbbell-shaped specimens

  • Calipers or a micrometer for thickness measurement

Procedure:

  • Prepare test specimens: Cut the conditioned films into dumbbell-shaped specimens according to a standard method (e.g., ASTM D882).

  • Measure specimen dimensions: Measure the thickness and width of the narrow section of each specimen at several points and calculate the average cross-sectional area.

  • Set up the testing machine:

    • Set the initial grip separation (gauge length).

    • Set the crosshead speed (rate of extension). A typical speed for polymer films is 5 mm/min.

  • Mount the specimen: Securely clamp the specimen in the grips of the testing machine, ensuring it is aligned vertically and not under any initial tension.

  • Run the test: Start the test and record the load and extension data until the specimen breaks.

  • Calculate the results:

    • Tensile Strength (MPa): The maximum load divided by the original cross-sectional area of the specimen.

    • Elongation at Break (%): The increase in length at the point of rupture divided by the original gauge length, multiplied by 100.

  • Repeat the test: Test at least five specimens for each formulation to obtain a statistically significant average.

G cluster_testing Tensile Testing prep_specimen Prepare Dumbbell-shaped Specimen measure_dim Measure Specimen Dimensions prep_specimen->measure_dim setup_utm Set up Universal Testing Machine measure_dim->setup_utm mount_specimen Mount Specimen in Grips setup_utm->mount_specimen run_test Run Test until Specimen Breaks mount_specimen->run_test calc_results Calculate Tensile Strength and Elongation run_test->calc_results end_test Results Obtained calc_results->end_test

Caption: Experimental workflow for tensile testing of this compound-55 films.

Thermal Analysis: Glass Transition Temperature (Tg) Determination

This protocol describes the use of Differential Scanning Calorimetry (DSC) to determine the Tg of the plasticized films.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing the pans

Procedure:

  • Prepare the sample: Accurately weigh 5-10 mg of the film sample into an aluminum DSC pan and hermetically seal it.

  • Prepare the reference: Use an empty, sealed aluminum pan as a reference.

  • Set up the DSC instrument:

    • Set the temperature program. A typical program involves an initial heating ramp to erase the thermal history, followed by a controlled cooling ramp, and a final heating ramp during which the Tg is measured.

    • Heating and cooling rates are typically set at 10-20°C/min.

    • The analysis is performed under an inert nitrogen atmosphere.

  • Run the analysis: Place the sample and reference pans in the DSC cell and start the temperature program.

  • Determine the Tg: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

G cluster_dsc DSC Analysis prep_sample Prepare and Seal Sample in Pan setup_dsc Set up DSC Temperature Program prep_sample->setup_dsc run_dsc Run DSC Analysis setup_dsc->run_dsc analyze_curve Analyze Heat Flow Curve run_dsc->analyze_curve determine_tg Determine Glass Transition Temperature (Tg) analyze_curve->determine_tg end_dsc Tg Value Obtained determine_tg->end_dsc

Caption: Logical relationship for determining the Glass Transition Temperature (Tg).

Troubleshooting Guide

This section provides solutions to common problems encountered during the preparation and use of plasticized this compound-55 films.

Table 3: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Cracking or Brittle Films - Insufficient plasticizer concentration.- Uneven distribution of the plasticizer.- High internal stresses in the film.- Increase the plasticizer concentration.- Ensure thorough mixing of the plasticizer in the dispersion.- Optimize the drying conditions (e.g., slower drying rate).
Tacky or Sticky Films - Excessive plasticizer concentration.- Incomplete solvent evaporation.- High environmental humidity.- Reduce the plasticizer concentration.- Increase the drying time or temperature.- Control the humidity during film preparation and storage.
Inconsistent Mechanical Properties - Inhomogeneous dispersion of the plasticizer.- Variations in film thickness.- Inconsistent conditioning of the films before testing.- Improve the mixing process to ensure uniform plasticizer distribution.- Ensure the casting surface is level and the dispersion is spread evenly.- Strictly control the temperature and humidity during film conditioning.
Phase Separation or "Oiling Out" of Plasticizer - Poor compatibility between the plasticizer and the polymer.- Exceeding the solubility limit of the plasticizer in the polymer.- Select a more compatible plasticizer.- Reduce the plasticizer concentration.- Consider using a combination of plasticizers.
Film Opacity or Haziness - Incompatibility of the plasticizer.- Presence of an anti-tacking agent like talc.- Moisture absorption.- Choose a compatible plasticizer that forms a clear film.- If transparency is critical, avoid or minimize the use of talc.- Store films in a desiccator to prevent moisture uptake.

References

Technical Support Center: Eudragit L 30D-55 Enteric Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the cracking of Eudragit L 30D-55 enteric coatings.

Troubleshooting Guide: Preventing Cracking of this compound-55 Coatings

This guide addresses common issues encountered during the application of this compound-55 that may lead to film cracking.

Observation Potential Cause Recommended Solution
Cracks appear on the coating surface upon drying or during storage. Insufficient Plasticization: The film is too brittle to withstand the stresses of drying or environmental changes.Increase the concentration of a suitable plasticizer such as Triethyl Citrate (TEC) or Polyethylene Glycol (PEG). Moisture can also act as a potent plasticizer.[1][2]
Coating cracks during the compression of coated pellets into tablets. High Brittleness of the Coating: The mechanical stress of compression exceeds the film's flexibility.Incorporate a higher concentration of plasticizer. Consider conditioning the coated pellets at a higher relative humidity (e.g., up to 84% RH) to increase film flexibility.[1][3]
Film cracking is observed after the incorporation of pigments or other solid excipients. High Pigment/Excipient Load: Excessive solid particles can disrupt the polymer matrix and reduce the film's cohesive strength.Reduce the concentration of the pigment or anti-tacking agent. Ensure proper dispersion of the solids within the coating suspension.
Cracking or peeling of the coating from the substrate. Poor Adhesion: Incompatibility between the coating and the substrate surface.Consider applying a sub-coat or seal coat to the substrate before the enteric coating to improve adhesion.[4]
Cracks are observed in specific areas or show a particular pattern. Inappropriate Processing Parameters: Non-uniform drying or excessive thermal stress can lead to localized cracking.Optimize coating process parameters such as inlet/outlet air temperature, spray rate, and atomization pressure to ensure uniform and gentle drying.

Frequently Asked Questions (FAQs)

Formulation-Related Questions

Q1: What is the primary cause of cracking in this compound-55 coatings?

This compound-55, like many enteric polymers, is inherently brittle in its dry state.[1][3] Cracking primarily occurs when the internal stresses within the coating exceed its mechanical strength. This is often due to insufficient plasticization, which is necessary to impart flexibility to the polymer film.

Q2: How do plasticizers prevent cracking, and what are the recommended types and concentrations?

Plasticizers are low molecular weight compounds that integrate into the polymer matrix, reducing the cohesive forces between polymer chains and increasing the free volume. This enhances the flexibility and elongation of the film, making it less prone to cracking.

For this compound-55, Triethyl Citrate (TEC) is a commonly used and recommended plasticizer.[1] Polyethylene Glycols (PEGs) can also be effective. The optimal concentration of the plasticizer is typically in the range of 10-25% based on the dry polymer weight.

Q3: Can moisture affect the integrity of the this compound-55 coating?

Yes, moisture is a potent plasticizer for this compound-55.[1][2] Increased humidity can significantly enhance the flexibility and elongation of the film, thereby reducing the risk of cracking.[1][3] However, excessive moisture can lead to tackiness and other processing issues.

Q4: How do pigments and anti-tacking agents like talc influence film cracking?

While necessary for aesthetic purposes and to prevent sticking, high concentrations of pigments and anti-tacking agents like talc can negatively impact the mechanical properties of the film. These solid particles can disrupt the continuity of the polymer matrix, creating stress points that may lead to cracking. It is crucial to use the minimum effective concentration and ensure their uniform dispersion in the coating suspension.[5][6]

Process-Related Questions

Q5: What are the critical processing parameters to control to avoid coating cracks?

Several processing parameters are critical in preventing film cracking. These include:

  • Inlet and Product Temperature: The temperature should be high enough for efficient drying but not so high as to cause rapid, stressful shrinkage of the film.

  • Spray Rate: A spray rate that is too high can lead to overwetting and subsequent cracking upon drying.

  • Atomization Pressure: Proper atomization ensures uniform droplet size and distribution, leading to a more homogenous film.

Q6: How can I prevent cracking when compressing this compound-55 coated pellets into tablets?

To prevent cracking during compression, it is essential to have a highly flexible coating. This can be achieved by:

  • Using an adequate concentration of a suitable plasticizer.

  • Conditioning the coated pellets at an elevated relative humidity (e.g., 75-84% RH) prior to compression to leverage the plasticizing effect of moisture.[1][3]

Quantitative Data Summary

Table 1: Recommended Formulation Parameters for this compound-55 Coatings

Component Function Recommended Concentration (% of dry polymer weight) Reference
Triethyl Citrate (TEC)Plasticizer10 - 25%[7]
Polyethylene Glycol (PEG)PlasticizerVaries by grade, typically 10 - 20%[4]
TalcAnti-tacking agent/Glidant25 - 100%[5]

Table 2: Typical Processing Parameters for Fluid Bed Coating with this compound-55

Parameter Typical Range Reference
Inlet Air Temperature40 - 60 °C[1]
Product Temperature25 - 35 °C[1]
Spray Rate2 - 15 g/min/kg [1][8]
Atomization Pressure0.8 - 3.5 bar[1]

Experimental Protocols

Protocol 1: Preparation of this compound-55 Coated Pellets
  • Preparation of the Coating Suspension: a. In a suitable vessel, disperse the required amount of talc and plasticizer (e.g., Triethyl Citrate) in purified water using a homogenizer for approximately 10 minutes to form a uniform excipient suspension.[8] b. Slowly add the excipient suspension to the this compound-55 dispersion while gently stirring with a conventional stirrer. c. Continue stirring until a homogenous suspension is obtained. d. Pass the final spray suspension through a 0.5 mm sieve.[8]

  • Coating Process: a. Load the substrate (e.g., drug-layered pellets) into a fluid bed coater. b. Pre-warm the pellets to the target product temperature (e.g., 28-35°C).[1] c. Initiate the spraying of the coating suspension with optimized process parameters (refer to Table 2). d. Continue the coating process until the desired weight gain is achieved.

  • Drying: a. Upon completion of spraying, dry the coated pellets in the fluid bed coater for a specified period (e.g., 15 minutes) at a slightly elevated temperature (e.g., 40°C) to ensure complete film formation.[7]

Protocol 2: Evaluation of Mechanical Properties of this compound-55 Films
  • Film Casting: a. Prepare the this compound-55 dispersion with the desired concentration of plasticizer. b. Pour a defined volume of the dispersion onto a level, non-stick surface (e.g., a Teflon-coated plate). c. Allow the film to dry at a controlled temperature and humidity (e.g., 40°C) for a sufficient time (e.g., 24 hours) to ensure complete evaporation of water.

  • Mechanical Testing: a. Cut the dried film into dumbbell-shaped specimens of standard dimensions. b. Measure the thickness of each specimen at multiple points using a micrometer. c. Mount the specimen in a texture analyzer or a universal testing machine equipped with film grips. d. Apply a tensile force at a constant rate of elongation until the film breaks. e. Record the force and elongation data to determine tensile strength, percentage elongation, and Young's modulus.

Visualizations

Cracking_Prevention_Workflow cluster_formulation Formulation Optimization cluster_process Process Parameter Adjustment cluster_post_processing Post-Coating Handling (for compression) A Start: Cracking Observed B Evaluate Plasticizer Type and Concentration A->B E Assess Pigment/Talc Concentration A->E G Review Coating Process Parameters A->G K Consider Post-Coating Curing/Conditioning A->K If for tableting C Incorporate Appropriate Plasticizer (e.g., TEC) B->C D Optimize Plasticizer Concentration (10-25%) C->D M Outcome: Crack-Free Enteric Coating D->M F Reduce Solid Excipient Load if Necessary E->F F->M H Adjust Inlet/Product Temperature G->H I Optimize Spray Rate G->I J Control Atomization Pressure G->J H->M I->M J->M L Humidity Conditioning (e.g., 75-84% RH) K->L L->M

Caption: Workflow for troubleshooting and preventing cracking.

Formulation_Factors cluster_input Formulation Inputs cluster_properties Film Properties cluster_outcome Coating Integrity Polymer This compound-55 (Inherently Brittle) Brittleness Brittleness Polymer->Brittleness Increases Plasticizer Plasticizer (e.g., TEC) Flexibility Flexibility/ Elongation Plasticizer->Flexibility Increases Excipients Solid Excipients (e.g., Talc, Pigments) Cohesion Cohesive Strength Excipients->Cohesion Decreases Moisture Environmental Moisture Moisture->Flexibility Increases Cracking Cracking Brittleness->Cracking NoCracking No Cracking Flexibility->NoCracking Cohesion->Cracking Low Cohesion->NoCracking Maintains

Caption: Key formulation factors influencing coating integrity.

References

Eudragit® L 30 D-55 Coated Formulations: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eudragit® L 30 D-55 coated formulations. The information is designed to address common stability and processing issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What is Eudragit® L 30 D-55 and what is its primary application?

Eudragit® L 30 D-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate in a 1:1 ratio.[1][2] It is primarily used as a functional coating for solid dosage forms, such as tablets and pellets, to achieve delayed or enteric release.[3] The coating is resistant to gastric fluid (acidic pH) and dissolves at a pH of 5.5 and above, allowing for targeted drug release in the upper intestine.[3][4]

2. What are the recommended storage conditions for Eudragit® L 30 D-55 dispersion?

The dispersion should be stored at controlled room temperature, between 8 °C and 25 °C. It is crucial to protect it from freezing, as this can damage the polymer dispersion. Once a container is opened, it should be tightly resealed to prevent contamination and used within a few weeks.[2]

3. Why is a plasticizer necessary in Eudragit® L 30 D-55 formulations?

Eudragit® L 30 D-55 films are inherently brittle in their dry state.[5][6] Plasticizers are added to the coating formulation to increase the flexibility and elasticity of the film, preventing cracks and ensuring the integrity of the coating during handling, storage, and transit through the gastrointestinal tract. Triethyl citrate (TEC) is a commonly used and effective plasticizer for Eudragit® L 30 D-55.[5]

4. Can moisture affect the stability of the coating?

Yes, moisture can act as a plasticizer for Eudragit® L films.[5][6] While this can be beneficial in some processing steps like the compression of coated pellets, uncontrolled moisture uptake during storage can negatively impact the coating's mechanical properties and potentially lead to premature drug release or degradation of moisture-sensitive active pharmaceutical ingredients (APIs).[5]

5. How can I assess the compatibility of my API with Eudragit® L 30 D-55?

Drug-excipient compatibility studies are essential. Techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) are commonly used. DSC can detect changes in the melting point or the appearance of new peaks, indicating an interaction. FTIR can identify changes in the characteristic peaks of the drug or polymer, suggesting a chemical interaction.[7][8]

Troubleshooting Guides

Issue 1: Film Cracking and Brittleness

Q: My Eudragit® L 30 D-55 coated tablets/pellets are showing cracks in the film upon drying or during stability studies. What could be the cause and how can I fix it?

A: Film cracking is a common issue and is primarily due to the inherent brittleness of the polymer.

  • Insufficient Plasticizer: The most likely cause is an inadequate concentration of plasticizer. The plasticizer reduces the minimum film formation temperature (MFT) and increases the flexibility of the polymer chains.

    • Solution: Increase the concentration of the plasticizer, such as Triethyl Citrate (TEC). A typical starting concentration is 10-20% w/w based on the dry polymer weight. Conduct a design of experiments (DoE) to optimize the plasticizer level for your specific formulation.[9][10]

  • Inappropriate Drying Conditions: Overly aggressive drying (too high temperature or airflow) can cause rapid water evaporation, leading to stress in the film and subsequent cracking.

    • Solution: Optimize the drying process. Lower the inlet air temperature and/or reduce the airflow rate in the fluid bed coater to allow for a more gradual film formation.

  • High Pigment Concentration: High concentrations of pigments or other solid particles in the coating suspension can disrupt the film structure and make it more prone to cracking.

    • Solution: Reduce the concentration of solid components or select a grade with a smaller particle size. Ensure uniform dispersion of all solid components in the coating suspension.

Issue 2: Tackiness and Agglomeration of Coated Dosage Forms

Q: During the coating process, my pellets/tablets are sticking together, leading to agglomeration. What causes this tackiness and how can I prevent it?

A: Tackiness during the coating process is often related to the formulation and processing parameters.

  • Inadequate Anti-tacking Agent: Anti-tacking agents, like talc or glyceryl monostearate, are crucial to prevent coated surfaces from sticking to each other.

    • Solution: Increase the concentration of the anti-tacking agent in your formulation. A common starting point for talc is 30-50% w/w based on the dry polymer weight.[2]

  • Excessive Spray Rate: A spray rate that is too high can lead to overwetting of the tablet/pellet bed, causing tackiness.

    • Solution: Reduce the spray rate of the coating suspension to allow for adequate drying between spray applications.

  • Low Bed Temperature: If the product bed temperature is too low, the evaporation of water from the coating dispersion will be slow, leading to a tacky surface.

    • Solution: Increase the inlet air temperature to achieve the recommended product bed temperature for Eudragit® L 30 D-55 coating, which is typically in the range of 28-35°C.[7]

  • High Plasticizer Concentration: While necessary for flexibility, excessive plasticizer can lower the glass transition temperature (Tg) of the polymer film too much, making it soft and tacky at processing temperatures.

    • Solution: Optimize the plasticizer concentration. Use the lowest effective concentration that provides the desired film flexibility without causing tackiness.

Issue 3: Premature Drug Release in Acidic Media

Q: My enteric-coated formulation is failing the dissolution test by releasing more than 10% of the drug in the acidic stage (0.1 N HCl). What are the potential reasons for this failure?

A: Premature drug release indicates a compromised enteric coating.

  • Insufficient Coating Thickness: The coating layer may be too thin to provide adequate protection in the acidic environment.

    • Solution: Increase the coating weight gain on your tablets or pellets. A higher polymer load will result in a thicker and more robust enteric layer.

  • Film Cracks or Defects: As discussed in "Issue 1," cracks or other imperfections in the coating will create channels for the acidic medium to penetrate and dissolve the drug.

    • Solution: Address the root cause of the film defects, which is often related to plasticizer concentration and drying conditions.

  • Interaction between Drug and Polymer: Some basic drugs can interact with the acidic carboxyl groups of Eudragit® L 30 D-55, which can affect the integrity of the coating.

    • Solution: Consider applying a seal coat or barrier layer of a non-functional polymer like HPMC between the drug-containing core and the Eudragit® L 30 D-55 layer. This will prevent direct contact and potential interaction.[4]

  • Improper Neutralization of the Polymer: If the Eudragit® L 30 D-55 dispersion is partially neutralized to a higher pH before coating, its resistance to acid can be diminished.

    • Solution: Ensure that the pH of the coating dispersion is not inadvertently raised during formulation.

Quantitative Data

Table 1: Typical Fluid Bed Coater Parameters for Eudragit® L 30 D-55 Enteric Coating of Pellets

ParameterRecommended Range
Inlet Air Temperature35 - 45 °C[7]
Product Temperature28 - 35 °C[7]
Exhaust Air Temperature25 - 34 °C[7]
Atomization Air Pressure0.8 - 3.5 Bar[7]
Spray Rate2 - 8 g/min [7]
Wurster Height2.5 - 5.0 cm[7]

Table 2: Effect of Triethyl Citrate (TEC) Concentration on the Mechanical Properties of Eudragit® L 30 D-55 Films (Illustrative)

TEC Concentration (% w/w of dry polymer)Tensile Strength (MPa)Elongation at Break (%)
0%HighVery Low (<5%)
10%ModerateModerate (50-100%)
20%LowerHigh (>150%)[9]
30%LowVery High (>200%)

Note: The values in this table are illustrative and can vary depending on the specific experimental conditions, film preparation method, and testing parameters.

Experimental Protocols

Protocol 1: Assessment of Drug-Excipient Compatibility using DSC and FTIR

Objective: To evaluate the potential physical and chemical interactions between the Active Pharmaceutical Ingredient (API) and Eudragit® L 30 D-55.

A. Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the individual samples (API, Eudragit® L 30 D-55) and a 1:1 physical mixture of API and Eudragit® L 30 D-55 into standard aluminum DSC pans.

    • Seal the pans hermetically. An empty sealed pan should be used as a reference.

  • Instrument Setup:

    • Set the DSC instrument to heat the samples at a constant rate, typically 10 °C/min.

    • The temperature range should cover the melting points of the individual components and any potential degradation temperatures (e.g., 30 °C to 300 °C).

    • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Data Analysis:

    • Record the thermograms for the API, Eudragit® L 30 D-55, and the physical mixture.

    • Compare the thermogram of the physical mixture with those of the individual components.

    • Interpretation: The absence of new peaks, a significant shift in the melting peak of the API, or the disappearance of the API's melting peak in the mixture suggests good compatibility. The appearance of new endothermic or exothermic peaks may indicate an interaction.[7]

B. Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Prepare pellets of the individual samples (API, Eudragit® L 30 D-55) and a 1:1 physical mixture by mixing with potassium bromide (KBr) in a ratio of approximately 1:100 (sample:KBr).

    • Compress the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Record the FTIR spectra for each sample over a suitable wavenumber range, typically 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Compare the spectrum of the physical mixture with the spectra of the individual components.

    • Interpretation: If the spectrum of the physical mixture is a simple superposition of the spectra of the individual components, it indicates no chemical interaction. The appearance of new peaks, the disappearance of characteristic peaks, or a significant shift in the position or shape of peaks suggests a chemical interaction between the drug and the polymer.[8]

Protocol 2: USP Dissolution Test for Enteric-Coated Formulations

Objective: To evaluate the acid resistance and subsequent drug release of Eudragit® L 30 D-55 coated dosage forms.

  • Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle), as specified for the product.

  • Acid Stage (Simulated Gastric Fluid):

    • Medium: 750 mL of 0.1 N Hydrochloric Acid (HCl).

    • Temperature: 37 ± 0.5 °C.

    • Procedure:

      • Place one dosage unit in each vessel and operate the apparatus for 2 hours.

      • At the end of 2 hours, withdraw a sample of the medium for analysis. The amount of dissolved API should not exceed 10% of the labeled amount.

  • Buffer Stage (Simulated Intestinal Fluid):

    • Medium: Add 250 mL of 0.20 M tribasic sodium phosphate to the vessel. Adjust the pH to 6.8 ± 0.05 with 2 N HCl or 2 N NaOH if necessary. The final volume is 1000 mL.

    • Temperature: 37 ± 0.5 °C.

    • Procedure:

      • Continue the dissolution test for the time specified in the product monograph (typically 45 minutes).

      • Withdraw samples at predetermined time points and analyze for the amount of dissolved API.

  • Acceptance Criteria: The percentage of the labeled amount of API dissolved at each time point should comply with the specifications in the product monograph.

Visualizations

Troubleshooting Workflow for Film Cracking

Film_Cracking_Workflow start Film Cracking Observed check_plasticizer Is Plasticizer Concentration Sufficient? (e.g., 10-20% of polymer) start->check_plasticizer increase_plasticizer Increase Plasticizer Concentration check_plasticizer->increase_plasticizer No check_drying Are Drying Conditions Too Aggressive? check_plasticizer->check_drying Yes end_node Problem Resolved increase_plasticizer->end_node optimize_drying Optimize Drying: - Lower Temperature - Reduce Airflow check_drying->optimize_drying Yes check_solids Is Pigment/Solid Content Too High? check_drying->check_solids No optimize_drying->end_node reduce_solids Reduce Solid Content or Improve Dispersion check_solids->reduce_solids Yes check_solids->end_node No reduce_solids->end_node

Caption: A logical workflow for troubleshooting film cracking issues.

Troubleshooting Workflow for Tackiness and Agglomerationdot

Tackiness_Workflow start Tackiness/Agglomeration Observed check_antitack Is Anti-tacking Agent Concentration Adequate? start->check_antitack increase_antitack Increase Anti-tacking Agent Concentration check_antitack->increase_antitack No check_sprayrate Is Spray Rate Too High? check_antitack->check_sprayrate Yes end_node Problem Resolved increase_antitack->end_node reduce_sprayrate Reduce Spray Rate check_sprayrate->reduce_sprayrate Yes check_temp Is Product Bed Temperature Too Low? check_sprayrate->check_temp No reduce_sprayrate->end_node increase_temp Increase Inlet Air Temperature check_temp->increase_temp Yes check_temp->end_node No increase_temp->end_node

References

Eudragit L 30D-55 interaction with acidic or basic drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of Eudragit L 30D-55, with a specific focus on its interactions with acidic and basic active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What is this compound-55 and what is its primary function?

This compound-55 is an aqueous dispersion containing 30% dry substance of an anionic copolymer derived from methacrylic acid and ethyl acrylate.[1][2] The ratio of free carboxyl groups to ester groups is approximately 1:1.[1] Its primary function is to serve as an enteric coating for solid oral dosage forms like tablets, pellets, and capsules.[2][3] The polymer is designed to be resistant to acidic gastric fluid but dissolves at a pH of 5.5 and above, which is typically found in the upper small intestine.[4] This protects acid-sensitive APIs from degradation in the stomach and prevents gastric irritation from certain drugs.[2]

Q2: What is the core mechanism of interaction between this compound-55 and APIs?

The primary mechanism of interaction stems from the anionic nature of the this compound-55 polymer. The methacrylic acid units contain carboxylic acid groups which are negatively charged at a pH above their pKa.[1] These anionic groups can interact with positively charged (cationic) or basic APIs. This interaction is typically an acid-base reaction, potentially leading to the formation of a complex or salt between the polymer and the drug.[5]

Q3: How does this compound-55 interact with basic (cationic) drugs and what are the potential consequences?

Basic drugs, particularly those with amine groups, can undergo an ionic interaction with the acidic carboxyl groups of this compound-55. This can lead to several formulation challenges:

  • Retarded Drug Release: The formation of a drug-polymer complex can result in a less soluble entity, which may significantly slow down or prevent the complete release of the drug, even after the dosage form has passed into the higher pH environment of the intestine.[5]

  • Processing Issues: The interaction can increase the tackiness of the coating, leading to agglomeration of tablets or pellets during the coating process. It can also cause an increase in the viscosity of the coating dispersion, making it difficult to spray.

  • Film Properties: The integrity of the film can be compromised, potentially leading to a brittle or discontinuous coat.

Q4: Is there a significant interaction between this compound-55 and acidic drugs?

The potential for direct chemical interaction between this compound-55 and acidic drugs is low. Since both the polymer and the drug are anionic or neutral in the intestinal pH range, electrostatic repulsion minimizes direct binding. The drug release is therefore primarily governed by the dissolution of the polymer itself once the pH threshold of 5.5 is reached. However, a highly acidic drug might slightly lower the pH in the microenvironment of the dosage form, which could marginally delay the polymer's dissolution.

Q5: What are the essential components of a standard this compound-55 coating formulation?

A typical aqueous coating formulation includes the this compound-55 dispersion, a plasticizer, an anti-tacking agent, and a diluent (water).

  • Plasticizer: Necessary to reduce the brittleness of the polymer film and ensure good film formation.[6] Triethyl citrate (TEC) is a commonly recommended plasticizer.[1][7]

  • Anti-tacking Agent: Prevents sticking and agglomeration during the coating process. Talc is a frequently used anti-tacking agent.[1]

  • Diluent: Purified water is used to adjust the solid content of the dispersion to the desired concentration for spraying.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of products coated with this compound-55.

Problem 1: Incomplete or significantly delayed drug release is observed with a basic API.

  • Possible Cause: A strong ionic interaction between the cationic (basic) drug and the anionic polymer is forming a less soluble complex.[5]

  • Troubleshooting Steps:

    • Apply a Seal Coat: The most effective solution is often to apply a barrier or seal coat to the core tablet or pellet before applying the this compound-55 layer. A water-soluble, non-ionic polymer like hydroxypropyl methylcellulose (HPMC) is commonly used for this purpose.[8] This physical barrier prevents direct contact between the drug and the enteric polymer.

    • Optimize Formulation pH: Adjusting the pH of the coating dispersion can sometimes mitigate the interaction, but care must be taken not to cause precipitation of the polymer.

    • Evaluate Polymer Level: Increasing the amount of enteric polymer may be necessary, but the primary solution remains physical separation with a seal coat.

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cluster_troubleshooting Troubleshooting: Delayed Release of Basic Drug Start Observe Delayed/ Incomplete Release CheckInteraction Is the API basic (cationic)? Start->CheckInteraction YesInteraction Yes CheckInteraction->YesInteraction NoInteraction No CheckInteraction->NoInteraction ApplySealCoat Action: Apply a non-ionic seal coat (e.g., HPMC) YesInteraction->ApplySealCoat OtherCauses Investigate other causes: - Insufficient polymer dissolution - Cross-linking - Analytical issues NoInteraction->OtherCauses ReEvaluate Re-evaluate Dissolution Profile ApplySealCoat->ReEvaluate

Caption: Troubleshooting workflow for delayed drug release.

Problem 2: The enteric film is cracking or appears brittle upon drying or storage.

  • Possible Cause: The polymer is inherently brittle in its dry state and requires adequate plasticization to form a flexible, continuous film.[6][7]

  • Troubleshooting Steps:

    • Optimize Plasticizer Concentration: The level of plasticizer is critical. For this compound-55, Triethyl Citrate (TEC) is often used at 10-25% by weight of the polymer dry substance.[1] Insufficient levels lead to brittleness.

    • Control Storage Conditions: Moisture itself acts as a potent plasticizer for Eudragit films.[7] Storing the coated product at very low humidity can induce brittleness, while exposure to high humidity can improve film flexibility.[6][7]

    • Select an Alternative Polymer: For applications requiring high flexibility, such as coating multiparticulates that will be compressed into tablets, consider using a more flexible polymer like Eudragit FL 30 D-55, which may not require an additional plasticizer.[9][10]

Problem 3: Premature drug release occurs in the acid-stage of dissolution testing.

  • Possible Cause: The integrity of the enteric coat is compromised, allowing the acidic medium to penetrate to the core.

  • Troubleshooting Steps:

    • Increase Coating Thickness: A certain minimum coating thickness is required for effective gastric resistance. Increase the polymer weight gain during the coating process. A level of up to 60% w/w has been shown to be effective for highly water-soluble drugs.[8]

    • Ensure Proper Film Formation: Re-evaluate the plasticizer level. An improperly plasticized film can have micro-cracks that compromise its integrity.

    • Check for Drug Migration: For highly water-soluble drugs, the drug can migrate into the enteric film during the aqueous coating process, creating channels for dissolution media to enter.[8] Applying a seal coat can prevent this.[8]

    • Optimize Coating Process: Ensure that coating parameters (e.g., spray rate, atomization pressure, bed temperature) are optimized to produce a uniform, continuous film without defects.

Data Presentation

Table 1: Typical Properties of this compound-55
PropertyValueReference
DescriptionMilky-white liquid of low viscosity[1]
Dry Substance28.5 - 31.5 %[1][11]
Methacrylic Acid Units46.0 - 50.6 % (on dry substance)[1]
Viscosity3 - 10 mPa·s[1][11]
pH of Dissolution> 5.5[4]
Average Molar Mass (Mw)approx. 320,000 g/mol [11]
Table 2: Example Formulation for an Enteric Coating Suspension
ComponentAmount per 1000g SuspensionPurposeReference
This compound-55500.0 gFunctional Polymer[1]
Triethyl Citrate (TEC)15.0 gPlasticizer[1]
Talc75.0 gAnti-tacking Agent[1]
Purified Water410.0 gDiluent/Vehicle[1]

Experimental Protocols

Protocol 1: Preparation of the this compound-55 Coating Suspension

This protocol describes a standard method for preparing a coating suspension based on the example formulation in Table 2.

  • Prepare the Excipient Suspension:

    • Weigh the required amount of Talc (anti-tacking agent).

    • Weigh the required amount of purified water.

    • Slowly add the talc to the water while homogenizing at high speed until a uniform suspension is achieved.

  • Prepare the Polymer Dispersion:

    • Weigh the required amount of this compound-55 into a separate, larger vessel.

    • Weigh the required amount of Triethyl Citrate (TEC).

    • Add the TEC to the this compound-55 dispersion while stirring gently with a conventional stirrer.

  • Combine and Finalize:

    • Slowly pour the excipient (Talc) suspension into the polymer dispersion while continuing to stir gently.

    • Continue stirring for approximately 30-60 minutes to ensure a homogenous mixture.

    • Before use, pass the final spray suspension through a 0.5 mm sieve to remove any potential agglomerates.[1]

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cluster_workflow Coating Suspension Preparation Workflow cluster_excipient Excipient Suspension cluster_polymer Polymer Dispersion start Start weigh_talc Weigh Talc start->weigh_talc weigh_eudragit Weigh this compound-55 start->weigh_eudragit homogenize Homogenize Talc in Water weigh_talc->homogenize weigh_water_excip Weigh Water weigh_water_excip->homogenize combine Combine Suspensions (Slowly add Excipient to Polymer) homogenize->combine add_tec Add TEC to Eudragit (Gentle Stirring) weigh_eudragit->add_tec weigh_tec Weigh TEC weigh_tec->add_tec add_tec->combine stir Stir for 30-60 min combine->stir sieve Sieve (0.5 mm) stir->sieve end Ready for Spraying sieve->end

Caption: Workflow for preparing the coating suspension.

Protocol 2: In-Vitro Dissolution Testing for Enteric-Coated Dosage Forms

This protocol follows the general principles of the USP two-stage dissolution test for delayed-release dosage forms.

  • Apparatus: Use USP Apparatus I (Baskets) at 100 rpm or Apparatus II (Paddles) at 50 rpm.[12]

  • Acid Stage (Gastric Simulation):

    • Medium: 750-900 mL of 0.1 N HCl.[8]

    • Temperature: 37 ± 0.5 °C.

    • Duration: 2 hours.

    • Procedure: Place the dosage form in the acid medium. Withdraw samples at the 2-hour time point to test for premature drug release. The acceptance criteria typically require minimal drug release (e.g., not more than 10%).

  • Buffer Stage (Intestinal Simulation):

    • Medium: After 2 hours, add a pre-determined volume of a phosphate buffer concentrate to the vessel to raise the pH to 6.8, or transfer the dosage form to a new vessel containing phosphate buffer pH 6.8.[8]

    • Temperature: 37 ± 0.5 °C.

    • Duration: Typically 45-60 minutes, or as specified by the product monograph.

    • Procedure: Withdraw samples at specified time intervals. Analyze the samples for drug content using a validated analytical method (e.g., HPLC-UV).[12]

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cluster_release pH-Dependent Drug Release Mechanism Stomach Stomach (pH 1-3) Polymer_Insoluble This compound-55 is Insoluble (Carboxyl groups are protonated) Stomach->Polymer_Insoluble Drug_Protected API is Protected No Drug Release Polymer_Insoluble->Drug_Protected Transition Transit to Intestine Drug_Protected->Transition Intestine Small Intestine (pH > 5.5) Transition->Intestine Polymer_Soluble This compound-55 Solubilizes (Carboxyl groups are ionized) Intestine->Polymer_Soluble Drug_Released API is Released Polymer_Soluble->Drug_Released

Caption: Logical diagram of pH-dependent drug release.

References

Technical Support Center: Enhancing Eudragit L 30D-55 Film Flexibility Without Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the flexibility of Eudragit L 30D-55 films when avoiding the use of traditional plasticizers.

Troubleshooting Guides

Issue: this compound-55 films are brittle and crack upon drying or handling.

Possible Causes and Solutions:

  • Inherent Brittleness of the Polymer: this compound-55 is inherently a brittle polymer in its dry state.[1][2] This is the most common reason for film cracking.

  • Insufficient Film Coalescence: Improper drying conditions (temperature, humidity) can lead to poor film formation.

Troubleshooting Steps:

  • Polymer Blending: The most effective approach is to blend this compound-55 with a more flexible polymer.

    • Eudragit NE 30D: This is a neutral polymethacrylate dispersion that is soft and flexible. Blending it with this compound-55 can significantly increase the flexibility of the resulting film.[3][4] Studies have shown that increasing the concentration of Eudragit NE 30D leads to softer and less stiff films.[3][4] A common starting point is a blend ratio of 80:20 (NE 30D: L 30D-55), where complete miscibility has been observed.[3][4]

    • Eudragit FL 30 D-55: This is a newer, inherently flexible enteric polymer developed by Evonik.[5][6][7][8][9][10][11][12] It is a combination of polymers and is designed to be used without any additional plasticizers.[5][6][7][8][9][10][11][12] It boasts a high elongation at break value, making it an excellent alternative.[7]

  • Moisture Plasticization: Water can act as a potent plasticizer for Eudragit L films.[1][2]

    • Controlled Humidity Curing: After the initial drying, cure the films or coated dosage forms in a controlled humidity environment (e.g., 75-84% relative humidity). This has been shown to dramatically increase the film's elongation and flexibility.[1][2] For instance, the elongation of Eudragit L100-55 films increased from approximately 3% in the dry state to about 140% after storage at 84% relative humidity.[1][2]

  • Process Parameter Optimization:

    • Curing Temperature: Ensure the curing temperature is above the minimum film formation temperature (MFFT) of the polymer or polymer blend to allow for proper coalescence of the polymer particles.

    • Drying Rate: Avoid excessively rapid drying, as this can induce stress in the film and lead to cracking. A slower, more controlled drying process can result in a more uniform and flexible film.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound-55 films cracking even without any stress applied?

A1: this compound-55 is a methacrylic acid and ethyl acrylate copolymer that is inherently brittle in its dry state due to its high glass transition temperature (Tg).[1] Without a plasticizer, the polymer chains are not able to move freely, resulting in a rigid film that is prone to cracking as it dries and shrinks.

Q2: What is the best polymer to blend with this compound-55 for improved flexibility?

A2: Both Eudragit NE 30D and Eudragit FL 30 D-55 are excellent choices.

  • Eudragit NE 30D is a well-documented option that, when blended with this compound-55, reduces film stiffness.[3][4] The optimal ratio will depend on the desired level of flexibility and the specific application.

  • Eudragit FL 30 D-55 is a more recent development specifically designed for high flexibility without plasticizers.[5][6] It offers a simpler, single-polymer solution.[6]

Q3: How does moisture plasticization work?

A3: Water molecules can penetrate the polymer matrix and position themselves between the polymer chains. This increases the free volume between the chains, reducing the intermolecular forces and lowering the glass transition temperature (Tg) of the polymer.[1][2] When the Tg drops below the storage or operating temperature, the film transitions from a glassy, brittle state to a more rubbery, flexible state.[1][2]

Q4: Will blending this compound-55 with Eudragit NE 30D affect the enteric properties of the film?

A4: Yes, the enteric properties can be affected. Eudragit NE 30D is a pH-independent, insoluble polymer. Blending it with the pH-dependent this compound-55 will likely alter the dissolution profile. The resulting film may show a delayed onset of dissolution or a slower release rate in enteric media. The extent of this change will depend on the blend ratio. It is crucial to test the dissolution profile of your specific formulation.

Q5: Are there any other non-plasticizer additives that can improve flexibility?

A5: While polymer blending and moisture plasticization are the most prominent methods, some research explores the use of other hydrophilic polymers or oligomers that can impart flexibility. However, these may also be considered as types of plasticizers, albeit non-traditional ones. For a truly plasticizer-free film, focusing on polymer blends or the use of inherently flexible polymers like Eudragit FL 30 D-55 is the recommended approach.[5][6]

Data Presentation

Table 1: Comparison of Mechanical Properties of Eudragit Films

Polymer/Film ConditionElongation at Break (%)Key CharacteristicsReference(s)
Eudragit L100-55 (Dry State)~3%Brittle[1][2]
Eudragit L100-55 (Stored at 84% RH)~140%Highly Flexible[1][2]
Eudragit FL 30 D-55200%Inherently Highly Flexible[7]
This compound-55 / NE 30D BlendsIncreases with NE 30D contentSofter, less stiff films[3][4]

Experimental Protocols

Protocol 1: Preparation of Polymer Blend Films (Solvent Casting Method)
  • Dispersion Preparation:

    • Accurately weigh the required amounts of this compound-55 and Eudragit NE 30D aqueous dispersions to achieve the desired blend ratio (e.g., 80:20, 75:25 of NE 30D to L 30D-55).[3][4]

    • Gently mix the dispersions together using a magnetic stirrer. Avoid high shear mixing to prevent foaming and destabilization of the dispersions.

  • Film Casting:

    • Pour a specific volume of the blended dispersion into a level Petri dish or onto a flat, non-stick surface (e.g., Teflon-coated plate). The volume will determine the final thickness of the film.

    • Place the cast films in a controlled environment (e.g., a laboratory oven or a desiccator with controlled humidity) for drying. A typical drying condition is 40-60°C for 24 hours, or until the film is completely dry.

  • Film Characterization:

    • Carefully peel the dried films from the casting surface.

    • Cut the films into standardized shapes (e.g., dumbbell-shaped specimens) for mechanical testing.

    • Perform mechanical property analysis using a texture analyzer or a universal testing machine to determine tensile strength and elongation at break.

Protocol 2: Moisture Plasticization of this compound-55 Films
  • Film Preparation:

    • Prepare this compound-55 films as described in Protocol 1 (without blending).

  • Humidity Conditioning:

    • Place the dried films in a desiccator containing a saturated salt solution to maintain a constant relative humidity (RH). For example, a saturated solution of potassium chloride (KCl) will provide approximately 84% RH at room temperature.[1][2]

    • Store the films under these conditions for a specified period (e.g., 24-48 hours) to allow for moisture uptake and plasticization.

  • Film Evaluation:

    • Remove the films from the humidity chamber and immediately conduct mechanical testing as described in Protocol 1.

    • It is important to test the films shortly after removal from the controlled humidity environment, as they will lose moisture to the ambient air, which can affect their mechanical properties.

Visualizations

TroubleshootingWorkflow start Problem: Brittle/Cracked this compound-55 Films cause1 Inherent Polymer Brittleness start->cause1 solution1 Strategy 1: Polymer Blending cause1->solution1 solution2 Strategy 2: Moisture Plasticization cause1->solution2 solution3 Strategy 3: Process Optimization cause1->solution3 blend_option1 Blend with Eudragit NE 30D solution1->blend_option1 blend_option2 Use Eudragit FL 30 D-55 solution1->blend_option2 moisture_option Cure at High Humidity (e.g., 75-84% RH) solution2->moisture_option process_option1 Ensure Curing Temp > MFFT solution3->process_option1 process_option2 Control Drying Rate solution3->process_option2 outcome Result: Improved Film Flexibility blend_option1->outcome blend_option2->outcome moisture_option->outcome process_option1->outcome process_option2->outcome

Caption: Troubleshooting workflow for brittle this compound-55 films.

LogicalRelationship cluster_strategies Strategies to Improve Flexibility cluster_mechanisms Mechanisms of Action strategy1 Polymer Blending mechanism1 Introduction of Flexible Polymer Chains strategy1->mechanism1 strategy2 Moisture Plasticization mechanism2 Increased Inter-chain Distance & Lowered Tg strategy2->mechanism2 outcome Increased Film Flexibility (Higher Elongation) mechanism1->outcome mechanism2->outcome

Caption: Logical relationship between strategies and improved film flexibility.

PolymerBlendConcept Conceptual representation of polymer blending for flexibility. cluster_brittle This compound-55 Film (Brittle) cluster_flexible Blended Film (Flexible) L1 L 30D-55 L2 L 30D-55 L1->L2 L3 L 30D-55 L2->L3 L4 L 30D-55 L3->L4 BL1 L 30D-55 BNE1 NE 30D BL1->BNE1 BL2 L 30D-55 BNE1->BL2 BNE2 NE 30D BL2->BNE2

Caption: Conceptual diagram of polymer blending for increased flexibility.

References

Validation & Comparative

A Head-to-Head Comparison of Eudragit L 30 D-55 and Eudragit L 100-55 for Enteric Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal enteric coating polymer is a critical decision in the formulation of oral solid dosage forms. This guide provides a comprehensive, data-driven comparison of two widely used anionic copolymers, Eudragit L 30 D-55 and Eudragit L 100-55, focusing on their performance in providing enteric protection.

Both Eudragit L 30 D-55 and Eudragit L 100-55 are copolymers of methacrylic acid and ethyl acrylate in a 1:1 ratio, designed to dissolve at a pH above 5.5. This property makes them ideal for protecting acid-labile active pharmaceutical ingredients (APIs) from the harsh environment of the stomach and ensuring their targeted release in the upper intestine. While chemically similar, their physical forms—Eudragit L 30 D-55 is an aqueous dispersion and Eudragit L 100-55 is a powder—lead to differences in their application and performance characteristics. This guide will delve into these differences, supported by experimental data, to aid in the selection of the most suitable polymer for your specific formulation needs.

Performance Data Summary

The following table summarizes the key performance parameters of films prepared from Eudragit L 30 D-55 and an aqueous dispersion of Eudragit L 100-55. The data is derived from a comparative study to provide a direct, objective comparison.

ParameterEudragit L 30 D-55 (Aqueous Dispersion)Eudragit L 100-55 (Aqueous Dispersion)
Physical Form 30% aqueous dispersionWhite powder
Glass Transition Temperature (Tg) Higher TgLower Tg
Moisture Permeability Coefficient (g·cm/cm²·s·Pa) Higher permeabilityLower permeability[1]
Film Solubility (Mass Loss %) in 0.1 M HCl Significantly higher mass lossSignificantly lower mass loss[1]
Film Solubility (Mass Loss %) in pH 6.0 PBS Similar to L 100-55Similar to L 30 D-55[1]
Film Solubility (Mass Loss %) in pH 6.8 PBS Similar to L 100-55Similar to L 30 D-55[1]
Acid Tolerance (Drug Loss %) from Coated Pellets Higher drug lossLower drug loss[1]
Tensile Strength of Film Lower tensile strengthHigher tensile strength[1]
In Vitro Drug Release from Coated Pellets (in pH 6.8 buffer) Slower initial releaseFaster initial release

Key Performance Insights

The experimental data reveals distinct differences in the performance of the two polymers. Films prepared from the aqueous dispersion of Eudragit L 100-55 demonstrated superior acid tolerance, as evidenced by lower mass loss in acidic media and reduced drug loss from coated pellets compared to Eudragit L 30 D-55.[1] This suggests that a lower coating weight of Eudragit L 100-55 may be sufficient to achieve the desired enteric protection.[1]

Furthermore, the films from the Eudragit L 100-55 aqueous dispersion exhibited a lower moisture permeability coefficient and higher tensile strength, indicating better wear-resisting properties and rigidity.[1] In terms of drug release at intestinal pH, both polymers showed similar solubility in phosphate buffered saline at pH 6.0 and 6.8.[1] However, pellets coated with the Eudragit L 100-55 aqueous dispersion showed a faster initial drug release in pH 6.8 buffer.

Experimental Protocols

Preparation of Aqueous Dispersion of Eudragit L 100-55

To create a comparable aqueous dispersion from the Eudragit L 100-55 powder, the following protocol was employed:

  • 10 g of Eudragit® L 100-55 powder was dissolved in 21 g of alcohol.

  • A plasticizer, such as triethyl citrate (TEC), was added to the solution.

  • Under magnetic stirring, 3.3 g of a 1 mol/L sodium hydroxide solution and 42 g of water were added.

  • The solution was stirred for an additional 20 minutes.

  • The alcohol was then evaporated using a rotary evaporator to form the final aqueous dispersion. The ethanol concentration was controlled to be under 0.5% as verified by gas chromatography.[1]

Film Casting for Property Analysis

Free films of the polymers were prepared for the analysis of their physicochemical properties using the following casting method:

  • For the aqueous dispersions of both Eudragit L 30 D-55 and Eudragit L 100-55, a predetermined amount of plasticizer (e.g., TEC) was added to the dispersion.

  • Water was then added to achieve a final polymer content of 15%, and the solution was stirred for 20 minutes.

  • The prepared solutions were cast onto a suitable surface and dried to form films.[1]

Enteric Coating of Pellets

Drug-loaded pellets were coated using a fluidized-bed spray coating technology with the following general procedure:

  • An isolated layer was first applied to the drug-loaded pellets.

  • The enteric coating dispersion was prepared by adding a plasticizer (e.g., TEC) and an anti-tacking agent (e.g., talc powder) to the Eudragit dispersion under continuous stirring.

  • The coating dispersion was then sprayed onto the pellets in the fluidized bed coater under controlled temperature and spray parameters.

  • The freshly coated pellets were dried at 40°C for 2 hours.[1]

In Vitro Dissolution Testing for Enteric-Coated Dosage Forms (Based on USP General Chapter <711>)

The following two-stage dissolution test is a standard method to evaluate the performance of enteric-coated products:

Apparatus: USP Apparatus 1 (Basket) or Apparatus 2 (Paddle).

Acid Stage (Gastric Simulation):

  • Medium: 750 mL of 0.1 N Hydrochloric Acid (HCl).

  • Temperature: 37 ± 0.5 °C.

  • Duration: 2 hours.

  • Procedure: Place the dosage form in the apparatus and operate at the specified agitation speed.

  • Acceptance Criteria: No signs of disintegration, cracking, or softening of the coating. The amount of drug released should not exceed the limit specified in the individual monograph (typically not more than 10%).

Buffer Stage (Intestinal Simulation):

  • Medium: After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate to the dissolution vessel. Adjust the pH to 6.8 ± 0.05. Alternatively, the acid medium can be completely replaced with 1000 mL of pH 6.8 phosphate buffer.

  • Temperature: 37 ± 0.5 °C.

  • Duration: As specified in the monograph (e.g., 45 minutes).

  • Procedure: Continue the dissolution test for the specified time.

  • Acceptance Criteria: The amount of drug released should meet the requirements of the individual monograph.[2][3][4]

Logical Pathway for Enteric Protection

The following diagram illustrates the pH-dependent mechanism of action for both Eudragit L 30 D-55 and Eudragit L 100-55, leading to enteric protection and targeted drug release.

Enteric_Protection_Pathway cluster_Stomach Stomach (pH 1-3) cluster_Intestine Small Intestine (pH > 5.5) Stomach Low pH Environment Polymer_Insoluble Eudragit Polymer (Carboxylic groups protonated) Stomach->Polymer_Insoluble Insoluble API_Protected API Protected Polymer_Insoluble->API_Protected Prevents API release Intestine Higher pH Environment API_Protected->Intestine Transit Polymer_Soluble Eudragit Polymer (Carboxylic groups ionized) Intestine->Polymer_Soluble Soluble API_Release API Released for Absorption Polymer_Soluble->API_Release Allows API release Dosage_Form Enteric-Coated Dosage Form Dosage_Form->Stomach

Caption: pH-dependent solubility of Eudragit polymers for enteric drug delivery.

This guide provides a foundational comparison to assist in the selection between Eudragit L 30 D-55 and Eudragit L 100-55. The choice of polymer will ultimately depend on the specific requirements of the API, the desired drug release profile, and the processing capabilities. Further formulation optimization and testing are recommended to ensure the development of a robust and effective enteric-coated dosage form.

References

A Head-to-Head Comparison of Eudragit L 30D-55 and HPMC Phthalate for Enteric Coating Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enteric coating polymer is a critical decision that directly impacts the stability and bioavailability of oral dosage forms. Eudragit L 30D-55, a methacrylic acid and ethyl acrylate co-polymer, and Hypromellose Phthalate (HPMC Phthalate), a cellulose derivative, are two of the most widely utilized polymers for this purpose. This guide provides an objective, data-driven comparison of their performance, supported by experimental findings.

Core Properties and Mechanism of Action

Both this compound-55 and HPMC Phthalate are pH-sensitive polymers designed to remain intact in the acidic environment of the stomach and dissolve in the more neutral pH of the small intestine.[1][2] This gastro-resistance protects acid-labile active pharmaceutical ingredients (APIs) from degradation and prevents gastric irritation from certain drugs.

This compound-55 is an aqueous dispersion of an anionic polymer with methacrylic acid as the functional group, which starts to dissolve at a pH of 5.5 and above.[3] HPMC Phthalate is a monophthalic acid ester of hypromellose, and its dissolution pH can be tailored by the degree of phthalyl substitution, with common grades like HP-55 also dissolving at a pH of 5.5.[4] While this compound-55 is an aqueous dispersion, HPMC Phthalate is typically applied as an organic solvent-based solution, although aqueous dispersion methods are also possible.[4][5]

Comparative Performance Data

The efficacy of an enteric coating is primarily determined by its ability to prevent drug release in acidic conditions while allowing for rapid and complete release at the target intestinal pH. A comparative study on esomeprazole magnesium trihydrate tablets provides valuable insights into the performance of these two polymers.

Parameter This compound-55 HPMC Phthalate
Polymer Type Methacrylic Acid and Ethyl Acrylate Co-polymerHypromellose Phthalate (Cellulose derivative)
Typical Application Aqueous DispersionOrganic Solvent Solution
Dissolution pH ≥ 5.5≥ 5.5 (for HP-55 grade)
Drug Release in 0.1 N HCl (2 hours) < 1%< 1%
Drug Release in Phosphate Buffer pH 6.8 (at 10 min) ~ 50%~ 30%
Drug Release in Phosphate Buffer pH 6.8 (at 30 min) > 90%~ 80%
Drug Release in Phosphate Buffer pH 6.8 (at 45 min) > 95%> 90%
Data is a summary from a comparative study on esomeprazole magnesium trihydrate enteric-coated tablets with an 8% weight gain of the coating.[5]

The results indicate that while both polymers provide excellent gastro-resistance, the methacrylic acid polymer (this compound-55) exhibited a superior dissolution rate in the phosphate buffer compared to the cellulose-based polymer (HPMC Phthalate).[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for the application of this compound-55 and HPMC Phthalate coatings.

This compound-55 Aqueous Coating for Pellets

This protocol describes the enteric coating of pellets using a fluidized bed coater.

1. Preparation of the Coating Suspension:

  • An aqueous dispersion of this compound-55 is prepared.

  • Triethyl citrate is added as a plasticizer.

  • Talc is added as an anti-tacking agent.

  • The suspension is stirred continuously to ensure homogeneity.

2. Coating Process:

  • The core pellets are loaded into a fluidized bed coater.

  • The pellets are pre-warmed to the target temperature.

  • The coating suspension is sprayed onto the fluidized pellets at a controlled rate.

  • The process is continued until the desired weight gain (e.g., 8-10%) is achieved.

  • The coated pellets are then dried.

HPMC Phthalate Organic Coating for Tablets

This protocol outlines the enteric coating of tablets using an organic solvent-based solution.

1. Preparation of the Coating Solution:

  • HPMC Phthalate is dispersed in a mixture of organic solvents (e.g., acetone and isopropyl alcohol).

  • A plasticizer, such as triethyl citrate or dibutyl sebacate, is added to the solution.

  • The solution is stirred until the polymer is completely dissolved.

2. Coating Process:

  • The core tablets are placed in a coating pan.

  • The coating solution is sprayed onto the rotating tablet bed.

  • Warm air is simultaneously passed through the tablet bed to facilitate solvent evaporation.

  • The spraying is continued until the desired coating thickness is achieved.

  • The coated tablets are then dried to remove residual solvents.

Mandatory Visualization

experimental_workflow cluster_prep Preparation of Core Dosage Form cluster_coating Enteric Coating Application cluster_evaluation Comparative Evaluation core_tablets Core Tablets/Pellets eudragit_prep Prepare this compound-55 Aqueous Dispersion core_tablets->eudragit_prep Group 1 hpmcp_prep Prepare HPMC Phthalate Organic Solution core_tablets->hpmcp_prep Group 2 coating_process Fluidized Bed / Pan Coating eudragit_prep->coating_process hpmcp_prep->coating_process dissolution_test In Vitro Dissolution Testing (0.1 N HCl -> pH 6.8 Buffer) coating_process->dissolution_test stability_test Stability Studies (e.g., 40°C / 75% RH) coating_process->stability_test mechanical_test Mechanical Properties (Tensile Strength, Elongation) coating_process->mechanical_test

Caption: Experimental workflow for the comparative study.

Stability and Mechanical Properties

The stability of the enteric coating is essential to ensure consistent performance throughout the product's shelf life. Studies have shown that both this compound-55 and HPMC Phthalate can provide stable coatings.[1][2] However, the choice of plasticizer and the potential for hydrolysis of the polymer, particularly with cellulose esters like HPMC Phthalate, should be considered during formulation development and stability testing.[2]

The mechanical properties of the film, such as tensile strength and elongation, are critical for maintaining the integrity of the coating during manufacturing, packaging, and handling. Eudragit polymers are known to form flexible films, a property that can be modulated by the addition of plasticizers.[7]

Conclusion

Both this compound-55 and HPMC Phthalate are effective enteric coating polymers that provide reliable gastro-resistance. The choice between them often depends on the specific requirements of the drug product and manufacturing capabilities. This compound-55, applied as an aqueous dispersion, offers advantages in terms of avoiding organic solvents and has demonstrated faster dissolution rates at the target pH in comparative studies.[5][6] HPMC Phthalate has a long history of use and provides robust enteric protection, typically applied using organic solvents. Ultimately, the selection should be based on a thorough evaluation of the API's characteristics, desired release profile, and manufacturing process considerations.

References

A Researcher's Guide to In Vitro Drug Release Testing for Eudragit L 30 D-55 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Vitro Drug Release Testing Methods for Eudragit L 30 D-55 Formulations, Supported by Experimental Data and Detailed Protocols.

Eudragit L 30 D-55, an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate, is a widely utilized polymer for enteric coatings of solid dosage forms.[1] Its pH-dependent solubility, dissolving at pH 5.5 and above, makes it ideal for protecting acid-labile drugs from the gastric environment and for targeted drug delivery to the small intestine.[1][2] Consequently, robust and reliable in vitro drug release testing methods are paramount to ensure product performance and batch-to-batch consistency.

This guide provides a comparative overview of common in vitro drug release testing methods for Eudragit L 30 D-55 formulations, presenting experimental data, detailed protocols, and visual workflows to aid researchers in selecting and implementing the most appropriate testing strategies.

Comparison of In Vitro Drug Release Testing Methods

The most prevalent methods for evaluating drug release from Eudragit L 30 D-55 coated formulations are the compendial methods described in the United States Pharmacopeia (USP), namely USP Apparatus 1 (Basket) and USP Apparatus 2 (Paddle). These are typically employed in a two-stage dissolution test to simulate the physiological transit from the stomach to the small intestine. More advanced, biorelevant dissolution methods are also emerging to better predict in vivo performance.

MethodPrincipleSuitability for Eudragit L 30 D-55 FormulationsKey Considerations
USP Apparatus 1 (Basket) The dosage form is placed in a cylindrical basket that rotates in the dissolution medium.Well-suited for capsules and floating dosage forms. Can be used for pellets and tablets, but coning and clogging can be an issue.[3]Prone to clogging with swollen polymers. Hydrodynamics can be less uniform compared to Apparatus 2.
USP Apparatus 2 (Paddle) The dosage form is placed at the bottom of the vessel, and a paddle provides agitation.The most common and versatile method for tablets and capsules.[3] Widely used for Eudragit L 30 D-55 coated pellets and tablets.[4]Sinkers may be required for floating dosage forms. "Coning" (formation of a mound of undissolved powder) can occur at the bottom of the vessel.[3]
Biorelevant Dissolution Media (e.g., FeSSGF, FaSSGF) Utilizes media that mimic the composition of gastrointestinal fluids in the fed (Fed-State Simulated Gastric Fluid - FeSSGF) or fasted (Fasted-State Simulated Gastric Fluid - FaSSGF) state.[5][6]Provides a more physiologically relevant environment for dissolution, which can be crucial for predicting food effects and in vivo performance.[7][8]More complex and costly to prepare than simple buffers.[7] Standardization can be more challenging.

Performance Data: Influence of Formulation Parameters on Drug Release

The choice of formulation parameters, such as the type of Eudragit polymer and the coating thickness (weight gain), significantly impacts the drug release profile. The following tables summarize comparative data from studies on enteric-coated formulations.

Table 1: Comparison of Drug Release from Pellets Coated with Eudragit L 30 D-55 vs. Eudragit L 100-55 Aqueous Dispersions

Time (minutes)Cumulative Drug Release (%) - Eudragit L 30 D-55 (9.34% weight gain)Cumulative Drug Release (%) - Eudragit L 100-55 (9.42% weight gain)
Acid Stage (0.1 N HCl)
120< 10< 5
Buffer Stage (pH 6.8)
130~ 20~ 10
140~ 80~ 50
150> 90~ 85
180> 95> 95

Data adapted from a study on pantoprazole sodium pellets. The results indicate that under similar coating levels, Eudragit L 30 D-55 provides a faster drug release in the buffer stage compared to Eudragit L 100-55.[9]

Table 2: Influence of Coating Weight Gain on Drug Release from Eudragit L 30 D-55 Coated Pellets

FormulationCoating Weight Gain (%)Drug Release in 0.1 N HCl (2 hours)Drug Release in pH 6.8 Phosphate Buffer (45 minutes)
A40< 10%> 80%
B50< 10%> 80%
C60< 10%> 80%

Data adapted from a study on sodium para-aminosalicylate pellets. The study found that for this highly water-soluble drug, increasing the coat thickness up to 60% did not significantly alter the rapid release in the buffer stage, while all coating levels provided adequate acid resistance.[10][11]

Experimental Protocols

Protocol 1: Two-Stage Dissolution Testing using USP Apparatus 2 (Paddle Method)

This protocol is a standard method for evaluating the in vitro drug release from Eudragit L 30 D-55 coated tablets or capsules.

Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle)

  • Dissolution Vessels (typically 1000 mL)

  • Water bath maintained at 37 ± 0.5 °C

  • 0.1 N Hydrochloric Acid (HCl)

  • Phosphate Buffer Solution (pH 6.8)

  • Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC)

  • Syringes and filters for sampling

Procedure:

Acid Stage (Simulated Gastric Fluid):

  • Place 750 mL of 0.1 N HCl into each dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Place one dosage form into each vessel.

  • Immediately begin stirring at the specified rate (commonly 50 or 100 rpm).[4]

  • Operate the apparatus for 2 hours.

  • At the end of 2 hours, withdraw a sample from each vessel for analysis of drug release in the acidic medium.

Buffer Stage (Simulated Intestinal Fluid):

  • After 2 hours, add 250 mL of a pre-equilibrated (37 ± 0.5 °C) concentrated phosphate buffer to each vessel to adjust the pH to 6.8.

  • Continue the dissolution testing for a specified period (e.g., 45-60 minutes), with continued stirring.

  • Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, and 60 minutes) from a zone midway between the surface of the dissolution medium and the top of the paddle, not less than 1 cm from the vessel wall.[12]

  • Replace the volume of withdrawn sample with fresh, pre-warmed pH 6.8 phosphate buffer.

  • Filter the samples and analyze for drug content using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Preparation of Eudragit L 30 D-55 Coated Pellets for In Vitro Release Testing

This protocol outlines the general steps for preparing enteric-coated pellets using a fluid bed coater.

Materials and Equipment:

  • Drug-loaded core pellets

  • Eudragit L 30 D-55 dispersion

  • Plasticizer (e.g., Triethyl citrate - TEC)

  • Anti-tacking agent (e.g., Talc, Glyceryl monostearate)

  • Fluid Bed Coater with a Wurster insert

  • Peristaltic pump

  • Magnetic stirrer

Procedure:

  • Prepare the Coating Dispersion:

    • In a suitable container, homogenize the anti-tacking agent and plasticizer in purified water.

    • Slowly pour this excipient suspension into the Eudragit L 30 D-55 dispersion while stirring gently with a conventional stirrer.[13]

    • Continue stirring to ensure a homogenous dispersion.

  • Coating Process:

    • Load the drug core pellets into the fluid bed coater.

    • Pre-warm the pellets with fluidizing air.

    • Spray the coating dispersion onto the fluidized pellets at a controlled rate using a peristaltic pump.

    • Monitor and control process parameters such as inlet air temperature, product temperature, and spray rate.

  • Drying and Curing:

    • After the desired amount of coating has been applied (target weight gain), dry the coated pellets in the fluid bed for a specified time.

    • Curing the coated pellets at an elevated temperature may be necessary to ensure complete film formation.

  • Characterization:

    • Determine the final weight gain of the pellets.

    • Proceed with the in vitro drug release testing as described in Protocol 1 (using USP Apparatus 1 or 2, with Apparatus 1 often being suitable for multiparticulates).[10]

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

G cluster_0 Two-Stage Dissolution Testing Workflow prep_media Prepare 0.1 N HCl and pH 6.8 Buffer equilibrate Equilibrate Media to 37°C prep_media->equilibrate acid_stage Acid Stage: 2 hours in 0.1 N HCl equilibrate->acid_stage sample_acid Sample for Acid Release acid_stage->sample_acid buffer_stage Buffer Stage: Add Buffer to pH 6.8 sample_acid->buffer_stage sample_buffer Sample at Time Intervals buffer_stage->sample_buffer analyze Analyze Samples for Drug Content sample_buffer->analyze calculate Calculate Cumulative Release analyze->calculate

Workflow for Two-Stage Dissolution Testing.

G cluster_1 Pellet Coating Workflow prep_dispersion Prepare Eudragit L 30 D-55 Coating Dispersion coating_process Spray Coating Dispersion onto Pellets prep_dispersion->coating_process load_pellets Load Core Pellets into Fluid Bed Coater load_pellets->coating_process drying_curing Dry and Cure Coated Pellets coating_process->drying_curing characterization Characterize Coated Pellets drying_curing->characterization dissolution_testing Proceed to In Vitro Dissolution Testing characterization->dissolution_testing

Workflow for Eudragit L 30 D-55 Pellet Coating.

Conclusion

The selection of an appropriate in vitro drug release testing method for Eudragit L 30 D-55 formulations is critical for successful drug development and quality control. While USP Apparatus 1 and 2 in a two-stage dissolution setup are the established standards, the choice between them may depend on the specific dosage form. For a more in-depth understanding of in vivo behavior, especially concerning food effects, the use of biorelevant dissolution media should be considered. The provided data and protocols offer a solid foundation for researchers to design and execute meaningful in vitro release studies for their Eudragit L 30 D-55 formulations.

References

Efficacy of Eudragit L 30D-55 for Intestinal Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Eudragit L 30D-55 for intestinal drug delivery against other commonly used enteric polymers. This compound-55, an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate, is a well-established choice for enteric coatings, designed to protect acid-sensitive drugs from the gastric environment and facilitate their release in the higher pH of the small intestine.[1] This document synthesizes available experimental data to offer an objective analysis of its performance.

Executive Summary

This compound-55 demonstrates reliable enteric protection and subsequent drug release in the small intestine. Its performance is comparable to other Eudragit grades and cellulose-based polymers, though the choice of polymer can significantly impact the drug release profile and bioavailability, often in a drug- and formulation-dependent manner. While in vitro studies provide valuable initial comparisons, in vivo evaluations reveal more nuanced differences in disintegration time, location, and overall pharmacokinetic profiles.

Comparative Performance Data

The following tables summarize quantitative data from various studies to facilitate a clear comparison between this compound-55 and its alternatives.

Table 1: In Vivo Disintegration of Enteric-Coated HPMC Capsules in Humans

Enteric PolymerCoating Level (mg/cm²)Mean Disintegration Time (hours)Site of Disintegration
This compound-55 82.4Predominantly Small Bowel[2][3]
Eudragit FS 30D66.9Distal Small Intestine/Proximal Colon[2][3]

This study utilized gamma scintigraphy to monitor the in vivo disintegration of coated capsules in healthy volunteers.

Table 2: In Vivo Pharmacokinetic Parameters of Lansoprazole Pellets in Beagle Dogs

Enteric CoatingCmax (μg/mL)Tmax (hours)AUC (μg·h/mL)
Eudragit L 0.95 ± 0.281.50 ± 0.352.24 ± 0.78
HPMCAS1.23 ± 0.452.00 ± 0.562.63 ± 0.37
Eudragit L/HPMCAS Blend (1:3) 1.31 ± 0.322.50 ± 0.693.39 ± 0.11[4]

This study highlights that a blend of polymers can offer superior bioavailability compared to single-polymer coatings.

Table 3: In Vitro Drug Release Comparison of Enteric-Coated Pellets

Enteric PolymerDrug Release in 0.1 N HCl (2 hours)Drug Release in pH 6.8 Buffer
This compound-55 MinimalRapid Release
Eudragit L100-55MinimalRapid Release
HPMCASMinimalSlower Release compared to Eudragits
CAPMinimalVariable Release

In vitro dissolution studies consistently demonstrate the effective acid-resistant properties of this compound-55 and its subsequent rapid dissolution at intestinal pH.

Mechanism of Action: pH-Dependent Drug Release

This compound-55's efficacy is rooted in its chemical structure. The polymer contains carboxylic acid groups that remain unionized in the low pH environment of the stomach, rendering the coating insoluble. As the dosage form transitions to the higher pH of the small intestine (typically pH > 5.5), the carboxylic acid groups ionize, leading to the dissolution of the polymer and the release of the active pharmaceutical ingredient.

cluster_stomach Stomach (pH 1-3) cluster_intestine Small Intestine (pH > 5.5) Stomach Formulation_Stomach Enteric-Coated Dosage Form Drug_Protected Drug Protected Formulation_Stomach->Drug_Protected Insoluble Coating Formulation_Intestine Enteric-Coated Dosage Form Formulation_Stomach->Formulation_Intestine Gastrointestinal Transit Intestine Drug_Released Drug Released for Absorption Formulation_Intestine->Drug_Released Soluble Coating start Fasted Animal Model admin Oral Administration of Enteric-Coated Formulation start->admin blood Serial Blood Sampling admin->blood analysis Plasma Drug Concentration Analysis (HPLC-MS/MS) blood->analysis pk Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk end Bioavailability Assessment pk->end start Radiolabeling of Dosage Form (e.g., ⁹⁹ᵐTc) admin Administration to Human Volunteer start->admin imaging Sequential Gamma Camera Imaging admin->imaging analysis Image Analysis for GI Transit and Disintegration imaging->analysis correlation Correlation with Pharmacokinetic Data analysis->correlation end In Vivo Performance Evaluation correlation->end

References

A Comparative Guide to Analytical Techniques for Characterizing Eudragit L 30D-55 and Alternative Enteric Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques used to characterize Eudragit L 30D-55, a widely utilized aqueous dispersion of a methacrylic acid and ethyl acrylate copolymer for enteric coatings.[1] This guide also evaluates its performance against common alternatives, including other grades of polymethacrylates (Eudragit L 100-55), cellulose esters (Hypromellose Phthalate - HPMC-P, Cellulose Acetate Phthalate - CAP), and fully formulated coating systems (Acryl-EZE®). The objective is to equip researchers with the necessary information to select the most appropriate analytical methods and coating materials for their specific drug delivery applications.

Comparative Analysis of Enteric Coating Polymers

The selection of an enteric coating polymer is critical for the development of oral dosage forms that require delayed release, protecting the active pharmaceutical ingredient (API) from the acidic environment of the stomach and ensuring its release in the small intestine.[2] this compound-55 is a popular choice due to its pH-dependent solubility, dissolving at a pH above 5.5.[1] However, various alternatives offer distinct properties that may be advantageous for specific formulations.

Physicochemical and Performance Characteristics

The table below summarizes key quantitative data for this compound-55 and its alternatives, gathered from various analytical techniques.

PropertyThis compound-55Eudragit L 100-55HPMC-P (HP-55)Cellulose Acetate Phthalate (CAP)Acryl-EZE®
Polymer Type Methacrylic Acid and Ethyl Acrylate Copolymer (1:1)Methacrylic Acid and Ethyl Acrylate Copolymer (1:1)Hypromellose PhthalateCellulose Acetate PhthalateMethacrylic Acid Copolymer Type C (contains Eudragit L 100-55)
Supplied Form 30% Aqueous DispersionWhite PowderWhite to off-white powderWhite to off-white powder or granulesDry, fully formulated system
Dissolution pH > 5.5> 5.5> 5.5> 6.0> 5.5
Glass Transition Temperature (Tg) ~92°C (of the film)~111°C[3]Varies with gradeVariesNot specified (component-dependent)
Molecular Weight ( g/mol ) ~320,000[1]~320,000[1]Varies~48,000[4]Not specified (component-dependent)
In Vitro Dissolution Performance

Dissolution testing is a critical in vitro method to predict the in vivo performance of enteric-coated dosage forms. The data below showcases typical dissolution profiles in simulated gastric and intestinal fluids.

Time% Drug Release (pH 1.2) - this compound-55% Drug Release (pH 6.8) - this compound-55% Drug Release (pH 1.2) - HPMC-P% Drug Release (pH 6.8) - HPMC-P% Drug Release (pH 1.2) - CAP% Drug Release (pH 6.8) - CAP
120 min < 10%[5]-< 10%-< 10%-
135 min -> 85%[6]-Variable-Variable
180 min -~100%[7]-Variable-Variable

Note: Dissolution profiles for HPMC-P and CAP are highly dependent on the specific grade, formulation, and coating thickness. Generally, they also exhibit minimal release at pH 1.2 and rapid release in media at or above their respective dissolution pH.

Key Analytical Techniques and Experimental Protocols

A multi-faceted analytical approach is essential for the comprehensive characterization of enteric coatings. The following sections detail the methodologies for key experiments.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the polymer and to detect any potential interactions between the coating and the drug.

Experimental Protocol:

  • Sample Preparation: A dry film of the polymer is cast by applying a few drops of the aqueous dispersion (e.g., this compound-55) onto a glass plate and allowing the water to evaporate at a controlled temperature (e.g., 80°C for 15 minutes).[4] For powder polymers, a KBr pellet is prepared by mixing the polymer with potassium bromide and compressing the mixture.

  • Analysis: The prepared sample is placed in the FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹.

  • Interpretation: The presence of characteristic peaks is analyzed. For this compound-55, key peaks include C=O stretching of carboxylic acid groups (~1705 cm⁻¹) and ester groups (~1735 cm⁻¹).[4]

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) of the polymer, which is crucial for understanding its physical state and processing parameters.

Experimental Protocol:

  • Sample Preparation: A small amount of the polymer film or powder (typically 3-5 mg) is accurately weighed into an aluminum DSC pan.

  • Analysis: The pan is hermetically sealed and placed in the DSC instrument. An empty sealed pan is used as a reference.

  • Data Acquisition: The sample is subjected to a controlled temperature program, typically involving a heating ramp (e.g., 10°C/min) under a nitrogen atmosphere.[3]

  • Interpretation: The thermogram is analyzed to identify the glass transition, which appears as a step change in the heat flow. The onset or midpoint of this transition is reported as the Tg. For Eudragit L 100-55, the Tg is around 111°C.[3]

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface morphology and cross-section of the coated dosage form, allowing for the assessment of coating uniformity, thickness, and integrity.

Experimental Protocol:

  • Sample Preparation: The coated tablet or pellet is mounted onto an aluminum stub using double-sided carbon tape. For cross-sectional analysis, the sample is carefully fractured.

  • Sputter Coating: The mounted sample is coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: The sample is placed in the SEM chamber, and the electron beam is scanned across the surface.

  • Interpretation: The resulting images are analyzed for surface smoothness, presence of cracks or pores, and uniformity of the coating layer.[8]

In Vitro Dissolution Testing

This test evaluates the drug release from the coated dosage form under simulated physiological conditions.

Experimental Protocol:

  • Apparatus: A USP-compliant dissolution apparatus (e.g., Apparatus 1 - baskets, or Apparatus 2 - paddles) is used.

  • Acid Stage: The dosage forms are placed in an acidic medium (e.g., 900 mL of 0.1 N HCl, pH 1.2) at 37°C for 2 hours to simulate the stomach environment.[9]

  • Buffer Stage: After 2 hours, the dosage forms are transferred to a buffer solution with a pH representative of the small intestine (e.g., 900 mL of phosphate buffer, pH 6.8) at 37°C.[9]

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate a dissolution profile.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the typical experimental workflow for characterizing enteric coatings and the logical relationship between polymer properties and coating performance.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_output Performance Evaluation Core Core Tablet/Pellet Coating_Process Fluid Bed Coating Core->Coating_Process Coating_Dispersion Coating Dispersion (e.g., this compound-55) Coating_Dispersion->Coating_Process Coated_Dosage_Form Enteric Coated Dosage Form Coating_Process->Coated_Dosage_Form FTIR FTIR Spectroscopy Coated_Dosage_Form->FTIR DSC Differential Scanning Calorimetry (DSC) Coated_Dosage_Form->DSC SEM Scanning Electron Microscopy (SEM) Coated_Dosage_Form->SEM Dissolution In Vitro Dissolution Testing Coated_Dosage_Form->Dissolution Chemical_ID Chemical Identification & Interaction Study FTIR->Chemical_ID Thermal_Properties Thermal Properties (Tg) DSC->Thermal_Properties Morphology Surface Morphology & Coating Integrity SEM->Morphology Drug_Release Drug Release Profile (pH-dependent) Dissolution->Drug_Release

Caption: Experimental workflow for the characterization of enteric coatings.

Logical_Relationship cluster_properties Polymer Properties cluster_performance Coating Performance cluster_outcome Therapeutic Outcome Chemical_Structure Chemical Structure (e.g., Carboxylic Acid Groups) pH_Solubility pH-Dependent Solubility Chemical_Structure->pH_Solubility Molecular_Weight Molecular Weight Mechanical_Properties Mechanical Properties (Film Strength, Flexibility) Molecular_Weight->Mechanical_Properties Tg Glass Transition Temperature (Tg) Film_Formation Film Formation & Adhesion Tg->Film_Formation Particle_Size Particle Size (for dispersions) Particle_Size->Film_Formation Gastric_Resistance Gastric Resistance pH_Solubility->Gastric_Resistance Mechanical_Properties->Gastric_Resistance Film_Formation->Gastric_Resistance Desired_Outcome Effective Enteric Drug Delivery Gastric_Resistance->Desired_Outcome

Caption: Logical relationship between polymer properties and coating performance.

References

A Head-to-Head Comparison of Enteric Coating Stalwarts: Eudragit L 30D-55 vs. Cellulose Acetate Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical sciences, the effective delivery of orally administered drugs to their intended site of action is paramount. Enteric coatings play a crucial role in achieving this by protecting acid-labile drugs from the harsh environment of the stomach and preventing gastric irritation from certain active pharmaceutical ingredients (APIs). This guide provides a detailed, data-driven comparison of two widely used enteric coating polymers: Eudragit L 30D-55, a synthetic methacrylic acid copolymer, and Cellulose Acetate Phthalate (CAP), a semi-synthetic cellulose derivative. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed polymer selection based on performance characteristics.

Performance at a Glance: Key Differences

This compound-55 and Cellulose Acetate Phthalate (CAP) are both pH-sensitive polymers designed to remain intact in the acidic milieu of the stomach and dissolve in the more neutral to alkaline environment of the small intestine. However, they exhibit notable differences in their dissolution profiles, mechanical properties, and stability, which can significantly impact the performance and manufacturability of the final dosage form.

This compound-55 , an aqueous dispersion of an anionic copolymer of methacrylic acid and ethyl acrylate, is known for its well-defined dissolution pH of 5.5. This allows for targeted drug release in the duodenum. Its synthetic nature offers batch-to-batch consistency and it is supplied as a ready-to-use aqueous dispersion, simplifying the coating process.

Cellulose Acetate Phthalate (CAP) , a cellulose derivative, has a longer history of use in the pharmaceutical industry. Its dissolution is also pH-dependent, typically occurring at pH 6.0 and above. CAP is available as a powder that needs to be dissolved in organic solvents or formulated into an aqueous dispersion, which can add complexity to the manufacturing process.

Quantitative Performance Data

To provide a clear and objective comparison, the following tables summarize key performance data for this compound-55 and CAP based on available experimental studies.

Table 1: Dissolution Profile Comparison

A comparative study on enteric-coated esomeprazole magnesium trihydrate tablets demonstrated the differing release profiles of this compound-55 and Cellulose Acetate Phthalate. The dissolution was tested in a phosphate buffer at pH 6.8 after an initial acid stage.

Time (minutes)This compound-55 (% Drug Release)Cellulose Acetate Phthalate (% Drug Release)
10~60~20
20~85~40
30~95~60
45>95~80
60>95~90

Data is estimated from the graphical representation in the cited study and is intended for comparative purposes.

Table 2: Mechanical Properties of Polymer Films

The mechanical strength and flexibility of the enteric coating are critical for withstanding the stresses of manufacturing, packaging, and handling. The following data, compiled from separate studies, provides an indication of the mechanical properties of films cast from this compound-55 and CAP. It is important to note that direct comparison is challenging due to variations in experimental conditions such as plasticizer type and concentration.

PropertyEudragit L 100-55 (similar to L 30D-55)Cellulose Acetate Phthalate (CAP)
Tensile Strength (MPa) ~3 (in dry state)3.199 ± 0.077 (with 1% glycerol)[1]
Elongation at Break (%) ~3 (in dry state), ~140 (at 84% RH)[2][3]9.500 ± 0.401 (with 1% glycerol)[1]

Note: The data for Eudragit L 100-55 highlights the significant impact of humidity on its flexibility. CAP data is presented with a specific plasticizer for context.

Table 3: Water Vapor Permeability

The ability of an enteric coating to act as a moisture barrier is crucial for protecting hygroscopic drugs. Lower water vapor permeability is generally desirable.

PolymerWater Vapor Permeability (g/m²·day)
This compound-55 ~100 (with 10% w/w TEC plasticizer)[3]
Cellulose Acetate Phthalate (CAP) Decreased with heat-humidity curing[4]

Experimental Protocols

Detailed methodologies are essential for replicating and validating experimental findings. Below are summarized protocols for key performance tests.

Dissolution Testing of Enteric-Coated Tablets

This two-stage test simulates the passage of a tablet through the gastrointestinal tract.

  • Acid Stage (Simulated Gastric Fluid):

    • Apparatus: USP Apparatus 2 (Paddle) or Apparatus 1 (Basket).

    • Medium: 0.1 N Hydrochloric Acid (HCl), 900 mL.

    • Temperature: 37 ± 0.5 °C.

    • Rotation Speed: 50 rpm (Paddle) or 100 rpm (Basket).

    • Duration: 2 hours.

    • Procedure: Place one tablet in each vessel. After 2 hours, withdraw a sample of the medium. The amount of drug released should be minimal (typically less than 10%).

  • Buffer Stage (Simulated Intestinal Fluid):

    • Medium: pH 6.8 phosphate buffer, 900 mL.

    • Temperature: 37 ± 0.5 °C.

    • Rotation Speed: 50 rpm (Paddle) or 100 rpm (Basket).

    • Procedure: After the acid stage, the tablets are transferred to the buffer medium. Samples are withdrawn at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes) and analyzed for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Determination of Mechanical Properties of Polymer Films

The tensile strength and elongation at break of the polymer films are determined using a texture analyzer or a universal testing machine according to standards such as ASTM D882.

  • Film Preparation: Cast films of the polymer dispersion (with appropriate plasticizers) of a defined thickness onto a level surface and allow them to dry completely.

  • Sample Preparation: Cut the dried films into dumbbell-shaped specimens of standard dimensions.

  • Testing:

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant rate of extension until the film breaks.

    • Record the force required to break the film (tensile strength) and the extent of stretching before it breaks (elongation at break).

Water Vapor Transmission Rate (WVTR) Measurement

The WVTR of the polymer films can be measured using the gravimetric method as described in ASTM E96.

  • Sample Preparation: A film of the polymer is sealed over the mouth of a test cup containing a desiccant.

  • Test Environment: The cup is placed in a controlled environment with a specific temperature and relative humidity (e.g., 37 °C and 75% RH).

  • Measurement: The weight of the cup is measured at regular intervals over a period of time.

  • Calculation: The WVTR is calculated from the rate of weight gain of the cup and the area of the exposed film.

Visualization of Polymer Comparison Workflow

The following diagram illustrates the logical workflow for comparing the performance of this compound-55 and Cellulose Acetate Phthalate.

Polymer_Comparison cluster_polymers Enteric Coating Polymers cluster_performance Performance Evaluation cluster_data Data Analysis & Comparison Eudragit This compound-55 Dissolution Dissolution Profile Eudragit->Dissolution Mechanical Mechanical Properties Eudragit->Mechanical Permeability Water Vapor Permeability Eudragit->Permeability Stability Stability Eudragit->Stability CAP Cellulose Acetate Phthalate (CAP) CAP->Dissolution CAP->Mechanical CAP->Permeability CAP->Stability Data_Table Quantitative Data Tables Dissolution->Data_Table Mechanical->Data_Table Permeability->Data_Table Stability->Data_Table Conclusion Conclusion & Selection Data_Table->Conclusion Protocols Experimental Protocols Protocols->Conclusion

Figure 1: Workflow for comparing enteric polymer performance.

Conclusion

Both this compound-55 and Cellulose Acetate Phthalate are effective enteric coating polymers, each with its own set of advantages and disadvantages.

This compound-55 offers a more rapid and complete drug release at a lower pH, which may be advantageous for drugs absorbed in the upper small intestine. Its availability as an aqueous dispersion and consistent performance make it a convenient and reliable choice for modern pharmaceutical manufacturing. The significant increase in its flexibility with humidity suggests that appropriate plasticization and storage are crucial.

Cellulose Acetate Phthalate (CAP) , while having a long history of use, exhibits a slower dissolution profile at a higher pH. This might be suitable for drugs requiring release further down the intestinal tract. However, its potential for instability under stress conditions and the need for organic solvents or more complex aqueous dispersion preparation may be considered drawbacks.

The selection between this compound-55 and CAP should be made based on the specific requirements of the API, the desired drug release profile, and the manufacturing capabilities. The data and protocols presented in this guide provide a solid foundation for making an evidence-based decision.

References

A Comparative Guide to the Gastro-Resistant Properties of Eudragit L 30D-55 Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eudragit L 30D-55 is a widely utilized aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate, designed for enteric film coatings of solid oral dosage forms.[1][2] Its pH-dependent solubility ensures that the coating remains intact in the acidic environment of the stomach and dissolves at a pH above 5.5, targeting drug release in the upper intestine.[3][4] This guide provides an objective comparison of this compound-55 with alternative enteric coating polymers, supported by experimental data and detailed protocols to validate its gastro-resistant properties.

Physicochemical Properties: A Comparative Overview

The selection of an enteric polymer is a critical step in formulation development. This compound-55 is a methacrylic acid copolymer, distinguishing it from cellulosic polymers like HPMCP and CAP. Key differences in their physical and chemical properties dictate their performance and application.

Table 1: Comparison of Physicochemical Properties of Enteric Polymers

PropertyThis compound-55Eudragit L 100-55HPMCP (HP-55)Cellulose Acetate Phthalate (CAP)
Polymer Type Methacrylic Acid and Ethyl Acrylate CopolymerMethacrylic Acid and Ethyl Acrylate CopolymerHypromellose PhthalateCellulose Acetate Phthalate
Form 30% Aqueous Dispersion[3]White Powder[3]Granules / PowderPowder
Dissolution pH > 5.5[3]> 5.5[4]> 5.5> 6.0
Application Aqueous coatingAqueous or solvent coatingAqueous or solvent coatingPrimarily solvent coating
Plasticizer Req. Low to moderateLow to moderateHigher than methacrylates[5]High
Performance Evaluation: Gastro-Resistance and Drug Release

The primary function of an enteric coating is to prevent drug release in the stomach (acidic stage) and allow for rapid release in the intestine (buffer stage). Comparative dissolution studies are the standard method for evaluating this performance.

In a study on esomeprazole enteric-coated tablets, different polymers were compared at an 8% weight gain. The results demonstrated that methacrylic acid-based polymers, including this compound-55, exhibited superior performance by effectively preventing drug release in 0.1 N HCl and providing faster, more complete release in pH 6.8 buffer compared to cellulosic polymers.[6][7]

Table 2: Comparative Dissolution Performance of Enteric-Coated Tablets (% Drug Release)

Polymer Coating (8% Weight Gain)Time in 0.1 N HCl (120 min)Time in pH 6.8 Phosphate Buffer (45 min)Reference
This compound-55 < 1%> 90%[6]
Acryl-EZE® (Methacrylate) < 1%> 90%[6]
HPMC Phthalate (HPMCP) < 5%~ 75%[6]
Cellulose Acetate Phthalate (CAP) < 8%~ 65%[6]

Data is illustrative based on published findings.[6]

Experimental Protocols

Detailed and standardized methodologies are crucial for the valid comparison of coating properties.

Protocol 1: Application of this compound-55 Enteric Coating

This protocol describes the preparation and application of an aqueous this compound-55 coating dispersion onto tablets or pellets using a fluid bed coater.

1. Preparation of the Coating Suspension:

  • Calculate the required amount of this compound-55 based on a target weight gain (e.g., 8-10% of the core weight).

  • In a separate vessel, homogenize the plasticizer (e.g., Triethyl Citrate, 10% w/w of polymer) and an anti-tacking agent (e.g., Talc, 50% w/w of polymer) in purified water.[1]

  • Slowly pour the excipient suspension into the this compound-55 dispersion while stirring gently with a conventional stirrer.

  • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

  • Pass the final spray suspension through a 0.5 mm sieve to remove any agglomerates.

2. Coating Process:

  • Pre-heat the tablet or pellet cores in the fluid bed coater to a bed temperature of approximately 30-40°C.[7]

  • Set the coating process parameters:

    • Inlet Air Temperature: 40-50°C
    • Atomizing Air Pressure: 1.5 - 2.5 bar
    • Spray Rate: 10-20 g/min per kg of cores (adjust based on equipment)

  • Begin spraying the coating suspension onto the fluidized cores.

  • Continue the process until the target weight gain is achieved.

  • Dry the coated product in the equipment for 15-30 minutes by maintaining the inlet air temperature and stopping the spray.

Protocol 2: Two-Stage Dissolution Testing for Gastro-Resistance (USP <711>)

This method validates the enteric properties of the coating by simulating passage through the gastrointestinal tract.

1. Apparatus and Media:

  • Apparatus: USP Apparatus 2 (Paddles).

  • Rotation Speed: 75-100 RPM.

  • Temperature: 37 ± 0.5°C.

  • Acid Stage Medium: 750 mL of 0.1 N Hydrochloric Acid (HCl).

  • Buffer Stage Medium: Add 250 mL of 0.2 M sodium phosphate buffer to the acid stage vessel to achieve a final pH of 6.8.

2. Procedure:

  • Acid Stage:

    • Place one dosage form in each of the six dissolution vessels containing 0.1 N HCl.
    • Operate the apparatus for 120 minutes.
    • Withdraw a sample at the end of the period to analyze for any drug release. Per USP standards, very little to no drug should be released.

  • Buffer Stage:

    • After 120 minutes, add 250 mL of the pre-warmed phosphate buffer concentrate to each vessel, adjusting the pH to 6.8.
    • Continue the dissolution test for a specified period (e.g., 45-60 minutes).
    • Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60 minutes).
    • Analyze the samples using a validated analytical method (e.g., UV-Vis Spectrophotometry or HPLC) to determine the percentage of drug released.

Visualizations

Diagrams help clarify complex workflows and relationships in the coating and testing process.

G cluster_prep Preparation Stage cluster_coating Coating Stage cluster_testing Testing Stage Core Dosage Form Core (Tablet/Pellet) FBC Fluid Bed Coating (Spray Application) Core->FBC Load Cores Dispersion Prepare Coating Dispersion (Eudragit + Plasticizer + Talc) Dispersion->FBC Feed Suspension Drying Final Drying FBC->Drying Achieve Target Weight Gain Acid Acid Stage Dissolution (2h in 0.1N HCl) Drying->Acid Test Coated Product Buffer Buffer Stage Dissolution (pH 6.8 Phosphate Buffer) Acid->Buffer Change Media Analysis Sample Analysis (UV/HPLC) Buffer->Analysis Collect Samples

Caption: Experimental workflow for enteric coating and dissolution testing.

G cluster_inputs Input Factors cluster_outputs Performance Outcomes Polymer Polymer Properties (e.g., Carboxyl Group Ratio) Performance Coating Performance Polymer->Performance Formulation Formulation Variables (Plasticizer %, Thickness) Formulation->Performance Process Process Parameters (Temperature, Spray Rate) Process->Performance Integrity Film Integrity (No cracks) GastroResistance Gastro-Resistance (<10% release in acid) Release Intestinal Release (Rapid release at pH >5.5) Performance->Integrity Performance->GastroResistance Performance->Release

Caption: Factors influencing the performance of gastro-resistant coatings.

References

A Comparative Guide to Drug Release Kinetics from Eudragit L 30D-55 Coated Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate enteric coating polymer is a critical decision that directly influences the in vivo performance of oral dosage forms. Eudragit L 30D-55, an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate, is a widely utilized polymer for enteric coatings that dissolve at a pH of 5.5 and above.[1] This guide provides an objective comparison of the drug release kinetics from systems coated with this compound-55 against other commonly used enteric polymers, supported by experimental data.

Comparative Dissolution Profiles

The effectiveness of an enteric coating is primarily assessed by its ability to prevent drug release in the acidic environment of the stomach and allow for prompt release in the neutral to alkaline pH of the small intestine. The following tables summarize the comparative in vitro dissolution data for different drug products coated with this compound-55 and alternative polymers.

Case Study 1: Enteric-Coated Esomeprazole Magnesium Trihydrate Tablets

This study compares the dissolution profiles of esomeprazole magnesium trihydrate tablets coated with Eudragit L-30 D-55, Hydroxypropyl Methylcellulose Phthalate (HPMCP), Cellulose Acetate Phthalate (CAP), and Acryl-EZE®. All formulations had an 8% weight gain of the enteric coating.

Table 1: Cumulative % Drug Release from Enteric-Coated Esomeprazole Tablets

Time (minutes)Eudragit L-30 D-55HPMCPCAPAcryl-EZE®
Acid Stage (0.1 N HCl for 120 min) 0000
Buffer Stage (pH 6.8 Phosphate Buffer)
1025.318.715.422.1
2058.245.939.851.7
3089.676.368.281.4
4598.792.185.695.3
60101.297.491.599.8

Data extracted from graphical representations in the source material.[2]

The results indicate that while all polymers provided adequate protection in the acidic stage, the methacrylic acid-based polymers, Eudragit L-30 D-55 and Acryl-EZE®, demonstrated a faster drug release profile in the pH 6.8 buffer compared to the cellulose-based polymers, HPMCP and CAP.

Case Study 2: Enteric-Coated Thymidine Capsules

This study evaluated the acid resistance of HPMC capsules coated with Eudragit L30D-55, Eudragit FS 30 D, Aqoat AS-HF, and Sureteric. The key performance indicator was the amount of drug released after 2 hours in a simulated gastric fluid (0.1 N HCl).

Table 2: Drug Release from Enteric-Coated Capsules after 2 hours in 0.1 N HCl

Enteric Coating PolymerMean % Drug Released (± SD)
Eudragit L30D-550.6 ± 0.03
Eudragit FS 30 D0.6 ± 0.3
Aqoat AS-HF1.2 ± 0.2
Sureteric7.3 ± 1.9

Data sourced from the referenced study.[3]

In this comparison, both Eudragit L30D-55 and Eudragit FS 30 D exhibited superior acid resistance, with minimal drug release in the acidic medium.[3] Aqoat AS-HF also performed well, while Sureteric showed a significantly higher drug release, suggesting a lower degree of gastric protection under the tested conditions.[3]

Experimental Protocols

Reproducibility of drug release data is contingent on meticulous adherence to experimental protocols. The following sections detail the methodologies employed in the cited studies.

Fluidized Bed Coating of Pellets

The enteric coating of pellets is a common strategy for multiparticulate dosage forms. A typical fluidized bed coating process using this compound-55 is outlined below, based on the methodology for coating omeprazole magnesium pellets.[4]

Coating Suspension Preparation:

  • Disperse plasticizers (e.g., Triethyl Citrate) and anti-tacking agents (e.g., Talc) in a portion of purified water.

  • Homogenize the dispersion.

  • Slowly add the this compound-55 dispersion to the excipient suspension under constant, gentle stirring.

  • Screen the final suspension through an appropriate mesh sieve (e.g., #80) to remove any agglomerates.[4]

Fluidized Bed Coating Parameters:

ParameterValue
Inlet Air Temperature35 - 45 °C
Product Temperature28 - 35 °C
Exhaust Air Temperature25 - 34 °C
Atomization Pressure0.8 - 3.5 Bar
Spray Rate2 - 8 g/min
Wurster Height2.5 - 5.0 cm

Parameters are indicative and may require optimization based on the specific product and equipment.[4]

In Vitro Dissolution Testing

The following protocols are based on standard USP methodologies for enteric-coated dosage forms.

Apparatus: USP Apparatus 1 (Basket) or USP Apparatus 2 (Paddle).

Acid Stage (Gastric Simulation):

  • Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl).[5]

  • Temperature: 37 ± 0.5 °C.

  • Duration: 2 hours.

  • Apparatus Speed:

    • Apparatus 1 (Basket): 100 rpm.[6]

    • Apparatus 2 (Paddle): 50 or 75 rpm.

  • Procedure: Place the dosage form in the apparatus. After 2 hours, withdraw a sample of the medium. The dosage form should show no signs of disintegration or drug release.

Buffer Stage (Intestinal Simulation):

  • Medium: 900 mL of pH 6.8 phosphate buffer.[5]

  • Temperature: 37 ± 0.5 °C.

  • Apparatus Speed:

    • Apparatus 1 (Basket): 100 rpm.[6]

    • Apparatus 2 (Paddle): 50 or 75 rpm.

  • Procedure: After the acid stage, the dosage form is transferred to the buffer medium. Withdraw samples at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes) and analyze for drug content using a validated analytical method (e.g., UV-Vis Spectroscopy or HPLC).

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.

G cluster_coating Fluidized Bed Coating Process prep Coating Suspension Preparation load Load Pellets into Fluid Bed Coater prep->load Transfer preheat Pre-heat Pellets load->preheat spray Spray Coating Suspension preheat->spray dry Drying of Coated Pellets spray->dry cure Curing (Optional) dry->cure unload Unload Coated Pellets cure->unload

Fluidized Bed Coating Workflow for Pellets.

G cluster_dissolution Two-Stage Dissolution Testing Workflow start Place Dosage Form in Apparatus acid Acid Stage (0.1 N HCl, 2 hours) start->acid sample_acid Sample Acid Medium acid->sample_acid transfer Transfer to Buffer Medium sample_acid->transfer buffer Buffer Stage (pH 6.8 Phosphate Buffer) transfer->buffer sample_buffer Sample at Timed Intervals buffer->sample_buffer analyze Analyze Samples for Drug Content sample_buffer->analyze end Determine Dissolution Profile analyze->end

Two-Stage Dissolution Testing Workflow.

References

Eudragit L 30D-55 vs. Acryl-EZE: A Comparative Guide to Enteric Coating Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used aqueous acrylic enteric coating systems: Eudragit L 30D-55 and Acryl-EZE. The selection of an appropriate enteric coating is critical in the development of delayed-release oral dosage forms, ensuring drug stability and targeted delivery. This document summarizes key performance differences, supported by experimental data, to aid in the formulation development process.

Product Overview

This compound-55 , manufactured by Evonik, is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate in a 1:1 ratio.[1][2] It is a standalone polymer dispersion that requires the formulation scientist to add plasticizers, anti-tacking agents, and potentially other excipients to create a sprayable suspension.[2][3][4] This offers formulation flexibility but requires more extensive development and optimization.[5] this compound-55 is designed to dissolve at a pH above 5.5, making it suitable for protecting acid-labile drugs from the gastric environment and for targeting drug release to the duodenum.[6][7]

Acryl-EZE® , developed by Colorcon, is a fully formulated, one-step aqueous acrylic enteric coating system.[5][8] It is a powdered product that, upon reconstitution in water, provides a ready-to-use coating suspension.[9][10] Acryl-EZE contains the enteric polymer Eudragit L 100-55, which is the spray-dried version of this compound-55, along with plasticizers, pigments (in pigmented systems), and other necessary processing aids.[5][6] This system is designed to simplify and accelerate the coating process by eliminating the need for separate sourcing and optimization of individual components.[11] Like its core polymer, Acryl-EZE is designed for enteric protection with dissolution occurring at a pH above 5.5.[8]

Performance Comparison: Experimental Data

The performance of enteric coatings is primarily assessed by their ability to resist dissolution in acidic media (acid resistance) and to release the drug promptly in a neutral pH environment (dissolution). The following data, extracted from published studies, compares the performance of this compound-55 and Acryl-EZE.

Dissolution Profile Comparison

A study by Nair et al. compared the in vitro dissolution of esomeprazole magnesium trihydrate enteric-coated tablets using different polymers. The results for Eudragit L-30 D-55 and Acryl-EZE at an 8% weight gain are summarized below.

Table 1: Comparative Dissolution of Esomeprazole Tablets Coated with Eudragit L-30 D-55 and Acryl-EZE

Time (minutes)Mean Cumulative % Drug Release (Eudragit L-30 D-55)Mean Cumulative % Drug Release (Acryl-EZE)
Acid Stage (0.1 N HCl for 120 min)
12000
Buffer Stage (pH 6.8 Phosphate Buffer)
1302530
1405562
1508590
1659899

Data extracted from graphical representations in Nair, R., et al. (2012).

Both coating systems demonstrated excellent acid resistance, with no drug release in the acidic phase. In the buffer stage, both coatings allowed for rapid drug release, with Acryl-EZE showing a slightly faster initial release profile.

Acid Resistance and Enteric Protection

A study by Stason Pharmaceuticals evaluated various enteric coating materials for a colon delivery drug. The study included Eudragit L-100 (the solid form of L 30D-55) and different grades of Acryl-EZE. The results highlight their performance in different pH media.

Table 2: Enteric Protection in Various Media

Coating System0.1 N HCl (2 hours)pH 4.5 Acetate BufferpH 6.8 Phosphate Buffer
Eudragit L-100 Good acid resistanceStableDissolves
Acryl-EZE 93O Good acid resistanceDisintegratedDissolves
Acryl-EZE 93F Good acid resistanceStableDissolves

Data synthesized from the findings of Stason Pharmaceuticals, Inc.[5]

This study demonstrated that while both Eudragit and Acryl-EZE systems provide good resistance to 0.1 N HCl, the specific grade of Acryl-EZE can influence its performance at intermediate pH values.[5] Acryl-EZE 93F, like Eudragit L-100, showed stability at pH 4.5, whereas Acryl-EZE 93O did not.[5] This underscores the importance of selecting the appropriate grade of a fully formulated system for a specific application.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline typical protocols for the application and testing of these enteric coating systems.

Preparation of Coating Suspensions

This compound-55 Suspension Preparation: A typical laboratory-scale preparation involves the following steps:

  • Weigh the required amount of this compound-55 dispersion.

  • Separately, dissolve the plasticizer (e.g., triethyl citrate, 10-25% w/w of polymer) in purified water.[3]

  • Disperse the anti-tacking agent (e.g., talc, 50% w/w of polymer) in the plasticizer solution with homogenization.[2]

  • Slowly add the excipient suspension to the this compound-55 dispersion under gentle stirring.

  • Continue stirring for a specified period (e.g., 30 minutes) to ensure a homogeneous suspension.

  • Screen the suspension through a suitable mesh (e.g., 60 mesh) before use.[9]

Acryl-EZE Suspension Preparation: The preparation of the Acryl-EZE suspension is a simpler, one-step process:

  • Weigh the required amount of purified water into a mixing vessel.

  • Create a vortex using a propeller stirrer.

  • Slowly and steadily add the Acryl-EZE powder to the vortex.[10]

  • Continue mixing at a moderate speed for a specified time (e.g., 45 minutes) until a uniform dispersion is achieved.[10]

  • The suspension is then ready for the coating process.

Tablet Coating Process

Enteric coating is typically performed in a perforated pan coater. The following are representative parameters:

Table 3: Typical Tablet Coating Parameters

ParameterThis compound-55Acryl-EZE
Coating Equipment Perforated Pan CoaterPerforated Pan Coater
Inlet Air Temperature 40 - 60 °C45 - 55 °C[5]
Product Temperature 25 - 35 °C38 - 42 °C[5]
Atomizing Air Pressure 1.5 - 2.5 bar2.0 - 3.0 bar[5]
Spray Rate 10 - 50 g/min (lab scale)15 - 60 g/min (lab scale)[5]
Pan Speed 10 - 20 rpm (lab scale)12 - 18 rpm (lab scale)[5]
Target Weight Gain 8 - 12%8 - 12%[7]
Dissolution and Drug Release Testing

The performance of the enteric coating is evaluated using a two-stage dissolution test as per USP <711>.[12][13]

Acid Stage (Simulated Gastric Fluid):

  • Apparatus: USP Apparatus 1 (Basket) at 100 rpm or Apparatus 2 (Paddle) at 50-75 rpm.

  • Medium: 750-900 mL of 0.1 N Hydrochloric (HCl) acid.

  • Temperature: 37 ± 0.5 °C.

  • Duration: 2 hours.

  • Acceptance Criteria: Not more than 10% of the labeled drug content is dissolved.[12]

Buffer Stage (Simulated Intestinal Fluid):

  • Apparatus: Same as the acid stage.

  • Medium: After the acid stage, the medium is changed to 900-1000 mL of pH 6.8 phosphate buffer.

  • Temperature: 37 ± 0.5 °C.

  • Duration: Typically 45-60 minutes, with specified sampling time points.

  • Acceptance Criteria: Typically not less than 80% (Q) of the labeled drug content is dissolved in the specified time.

Analytical Method

Drug quantification in the dissolution samples is typically performed using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Column: C18, e.g., 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: A mixture of phosphate buffer and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV spectrophotometer at the drug's maximum absorbance wavelength (λmax).

  • Injection Volume: 10 - 20 µL.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for comparing the enteric coating performance of this compound-55 and Acryl-EZE.

G cluster_eudragit This compound-55 Workflow cluster_acryleze Acryl-EZE Workflow cluster_process Coating and Testing E_start This compound-55 Dispersion E_excipients Weigh and Prepare Plasticizer & Anti-tacking Agent E_start->E_excipients E_mix Mix Excipients with Eudragit Dispersion E_excipients->E_mix E_suspension Homogeneous Coating Suspension E_mix->E_suspension Coat Tablet Coating (Pan Coater) E_suspension->Coat A_start Acryl-EZE Powder A_reconstitute Reconstitute in Purified Water A_start->A_reconstitute A_suspension Ready-to-use Coating Suspension A_reconstitute->A_suspension A_suspension->Coat Dissolution Two-Stage Dissolution (USP <711>) Coat->Dissolution Analysis HPLC Analysis Dissolution->Analysis Performance Performance Evaluation (Acid Resistance & Drug Release) Analysis->Performance

Caption: Comparative workflow for this compound-55 and Acryl-EZE.

G cluster_decision Formulation Decision Pathway start Need for Enteric Coating choice Choice of Coating System start->choice eudragit_path This compound-55 choice->eudragit_path Formulation Flexibility acryleze_path Acryl-EZE choice->acryleze_path Process Simplicity formulation_dev Formulation Development (Plasticizer, etc.) eudragit_path->formulation_dev reconstitution Simple Reconstitution acryleze_path->reconstitution process_opt Process Optimization formulation_dev->process_opt reconstitution->process_opt performance_eval Performance Evaluation (Dissolution, Stability) process_opt->performance_eval final_formulation Final Formulation performance_eval->final_formulation

References

Safety Operating Guide

Proper Disposal of Eudragit L 30 D-55: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Eudragit L 30 D-55 waste should not be disposed of down the drain. Small quantities, once fully dried and solidified, may be disposed of as solid waste, while larger volumes require consultation with institutional environmental health and safety (EHS) personnel for appropriate disposal as chemical waste. Always adhere to local, state, and federal regulations.

This guide provides detailed procedures for the safe and compliant disposal of Eudragit L 30 D-55, an aqueous dispersion of a methacrylic acid and ethyl acrylate copolymer, commonly used in pharmaceutical research and development for enteric coatings. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Essential Safety and Handling Information

Before handling Eudragit L 30 D-55, it is crucial to be familiar with its properties and the necessary safety precautions.

PropertyValue
Physical Form Milky-white aqueous dispersion
Solid Content Approximately 30%
pH 2.5 - 3.5
Solubility Miscible with water

When handling bulk quantities of Eudragit L 30 D-55, the following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Impervious gloves (e.g., nitrile).

  • Respiratory Protection: An approved respirator should be used in areas with inadequate ventilation or when generating aerosols.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for Eudragit L 30 D-55 depends on the quantity of waste generated.

Small Quantities (e.g., residual amounts in containers, minor spills)
  • Solidification: Allow the aqueous dispersion to dry completely in a designated, well-ventilated area such as a fume hood. This can be achieved by pouring the liquid into a wide, shallow container to maximize surface area. The addition of an absorbent material like vermiculite or sand can expedite the drying process.

  • Containment: Once the material is fully solidified and no longer tacky, scrape the solid residue into a sealed container.

  • Disposal: The container with the solidified polymer can typically be disposed of in the regular solid waste stream. However, confirmation with your institution's EHS guidelines is strongly recommended.

Large Quantities (e.g., expired batches, significant spills)
  • Containment: Collect the liquid waste in a clearly labeled, sealed container. The label should include "Eudragit L 30 D-55 Waste" and the date of accumulation.

  • Consult EHS: Contact your institution's Environmental Health and Safety department to arrange for chemical waste pickup. Industrial quantities of acrylic polymers may require management as hazardous waste.[2]

  • Do Not Drain: Under no circumstances should large quantities of Eudragit L 30 D-55 be poured down the drain. This can lead to plumbing blockages and environmental contamination.

Disposal of Contaminated Materials

  • Empty Containers: Uncontaminated packaging can be recycled.[3] Containers with residual Eudragit L 30 D-55 should be managed as small quantity waste (see above). Once all liquid has been removed and the residue is dry, the container may be disposed of as solid waste or recycled, depending on local regulations.

  • Contaminated PPE and Labware: Gloves, wipes, and other materials contaminated with Eudragit L 30 D-55 should be placed in a sealed bag and disposed of in the solid waste.

Experimental Protocol: Solidification of Eudragit L 30 D-55 Waste

This protocol outlines a standard method for solidifying small quantities of Eudragit L 30 D-55 waste in a laboratory setting.

Materials:

  • Eudragit L 30 D-55 waste

  • Shallow, chemically resistant tray or beaker

  • Inert absorbent material (e.g., sand, vermiculite)

  • Spatula or scraper

  • Sealable waste container

  • Fume hood

Procedure:

  • Place the shallow tray inside a fume hood.

  • Pour a thin layer of the Eudragit L 30 D-55 waste into the tray.

  • Sprinkle a layer of absorbent material over the liquid.

  • Allow the mixture to air dry completely. The drying time will vary depending on the volume and ambient conditions. The material is considered dry when it is a solid mass with no liquid present.

  • Once dry, use a spatula to break up and collect the solidified waste.

  • Transfer the solid waste into a sealable container.

  • Label the container appropriately and dispose of it according to your institution's guidelines for solid waste.

Logical Flow for Eudragit L 30 D-55 Disposal

The following diagram illustrates the decision-making process for the proper disposal of Eudragit L 30 D-55.

Eudragit_Disposal_Workflow start Eudragit L 30 D-55 Waste Generated decision_quantity Small or Large Quantity? start->decision_quantity process_small Solidify in Fume Hood (Air Dry or with Absorbent) decision_quantity->process_small Small process_large Collect in Labeled, Sealed Container decision_quantity->process_large Large disposal_solid Dispose as Solid Waste (Confirm with EHS) process_small->disposal_solid disposal_chemical Arrange for Chemical Waste Pickup with EHS process_large->disposal_chemical end Compliant Disposal disposal_solid->end disposal_chemical->end

Caption: Decision workflow for the proper disposal of Eudragit L 30 D-55 waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Eudragit L 30D

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Eudragit L 30D, a widely used polymer in pharmaceutical research and development. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.

This compound, an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate, requires specific handling to mitigate potential risks. While generally considered to have low toxicity, direct contact and aerosol inhalation should be avoided.

Personal Protective Equipment (PPE)

When handling the bulk formulation of this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, and respiratory exposure.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respiratorRecommended when handling bulk quantities where aerosolization is possible.
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and accidental eye contact.
Hand Protection Impervious gloves (e.g., nitrile, neoprene)Prevents direct skin contact with the aqueous dispersion.
Body Protection Laboratory coatStandard protection against spills and contamination of personal clothing.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes exposure and ensures product integrity.

Receiving and Storage

Upon receipt, inspect the container for any signs of damage or leakage. Store this compound in a cool, dry, and well-ventilated area.[1] To maintain its properties, it is crucial to adhere to the recommended storage conditions.

ParameterValueReference
Storage Temperature 8°C to 25°C[2]
Protection Protect from freezing[2]
Handling and Dispensing
  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by covering benches with absorbent, disposable liners.

  • Dispensing: When transferring this compound, do so in a well-ventilated area or under a fume hood to minimize inhalation of any potential aerosols. Avoid vigorous shaking or stirring that could lead to splashing.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). Collect the absorbed material into a suitable container for disposal. Clean the spill area with an appropriate cleaning agent. For this compound, an alkaline cleaner is recommended.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials, in clearly labeled, sealed containers.

  • Regulatory Compliance: Disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

  • Do Not: Do not dispose of this compound down the drain or in general waste streams.

Experimental Workflow Visualization

The following diagram illustrates the key decision points and safety protocols in the handling of this compound.

Eudragit_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area B->C D Dispense this compound C->D E Spill Occurs? D->E F Absorb spill with inert material E->F Yes H Collect waste in a labeled container E->H No G Clean spill area F->G G->H I Consult EHS for disposal procedures H->I J Dispose according to regulations I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.